molecular formula C23H35NaO6 B124844 Mevastatin hydroxy acid sodium CAS No. 99782-89-5

Mevastatin hydroxy acid sodium

Cat. No.: B124844
CAS No.: 99782-89-5
M. Wt: 430.5 g/mol
InChI Key: HSOJKEMXKOVVOH-AGNATJBLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Mevastatin Hydroxy Acid Sodium Salt (CAS 99782-89-5) is the sodium salt of the active hydroxy acid form of Mevastatin, the first statin ever discovered . This compound acts as a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol synthesis pathway . By mimicking the tetrahedral intermediate of the natural substrate, its inhibitory activity prevents the conversion of HMG-CoA to mevalonate, thereby lowering hepatic cholesterol production . As a highly characterized analytical reference standard, it is essential for Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) submissions, as well as for commercial production of the drug substance . Its primary research applications include analytical method development (AMV), method validation, and Quality Control (QC) testing to ensure product purity and compliance with regulatory standards from the USP, EP, and other pharmacopoeias . Beyond its foundational role in lipid-lowering research, Mevastatin Hydroxy Acid Sodium Salt is also a valuable tool for investigating the effects of HMG-CoA reductase inhibition in other disease models, such as cancer, where statins have been studied for their potential to inhibit the proliferation, migration, and invasion of melanoma cells in vitro . The product is supplied with a comprehensive Certificate of Analysis (COA) and, where feasible, traceability to pharmacopeial standards is established . This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O6.Na/c1-4-14(2)23(28)29-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-17(24)12-18(25)13-21(26)27;/h6,8-9,14-15,17-20,22,24-25H,4-5,7,10-13H2,1-3H3,(H,26,27);/q;+1/p-1/t14-,15-,17+,18+,19-,20-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOJKEMXKOVVOH-AGNATJBLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587906
Record name Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,8S,8aR)-2-methyl-8-{[(2S)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99782-89-5
Record name Mevastatin hydroxy acid sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099782895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,8S,8aR)-2-methyl-8-{[(2S)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEVASTATIN HYDROXY ACID SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F346G86K5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Mevastatin Hydroxy Acid Sodium Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mevastatin (Compactin), the first HMG-CoA reductase inhibitor isolated from Penicillium citrinum, serves as the structural archetype for the statin class. While clinically superseded by synthetic analogs, it remains a critical tool compound in cell biology for synchronizing cell cycles and dissecting the mevalonate pathway.

This guide focuses specifically on the Mevastatin Hydroxy Acid Sodium form. In in vitro research, the distinction between the lactone (prodrug) and the hydroxy acid (active species) is the single most common source of experimental failure. This document details the pharmacochemical rationale, precise molecular mechanism, downstream signaling consequences, and essential handling protocols to ensure data integrity.

Pharmacochemical Basis: Lactone vs. Hydroxy Acid[1][2][3][4][5]

To understand the mechanism, one must first validate the reagent state. Mevastatin exists in two distinct chemical forms that dictate its biological activity.

The Prodrug (Lactone)

The naturally occurring form of Mevastatin contains a closed hexahydronaphthalene ring and a


-lactone ring. This form is lipophilic  and membrane-permeable but pharmacologically inactive  against HMG-CoA reductase. In vivo, hepatic esterases hydrolyze this ring. In cell-free or purified enzyme assays, the lactone will yield false negatives.
The Active Species (Hydroxy Acid Sodium)

The "Hydroxy Acid" form results from the hydrolysis of the lactone ring, opening it to form a dihydroxyheptanoic acid chain. This structure mimics the transition state of the HMG-CoA reduction. The Sodium Salt (Mevastatin Sodium) is the stable, water-soluble formulation of this active species, essential for direct addition to cell culture media or enzyme assays without requiring cellular metabolism.

Chemical Activation Workflow

If your laboratory possesses Mevastatin Lactone, it must be chemically activated before use in in vitro assays.

MevastatinActivation Lactone Mevastatin Lactone (Inactive, Lipophilic) NaOH Alkaline Hydrolysis (0.1M NaOH, 50°C, 2h) Lactone->NaOH OpenRing Open Ring Intermediate (Unstable) NaOH->OpenRing pH_Adj pH Adjustment (HCl to pH 7.2) OpenRing->pH_Adj Active Mevastatin Hydroxy Acid Sodium (Active, Soluble) pH_Adj->Active Stabilization

Figure 1: Chemical activation pathway converting the inactive lactone prodrug to the active sodium salt form.

Molecular Mechanism of Action[6][7]

The core mechanism of Mevastatin Hydroxy Acid Sodium is the competitive, reversible inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase .[1]

Enzyme Kinetics & Binding

HMG-CoA reductase catalyzes the rate-limiting step in cholesterol biosynthesis: the reduction of HMG-CoA to mevalonate using two molecules of NADPH.

  • Transition State Mimicry: The open dihydroxyheptanoic acid side chain of Mevastatin bears a striking stereochemical resemblance to the HMG moiety of the natural substrate (HMG-CoA) and its transition state intermediate (mevaldyl-CoA).

  • Affinity: Mevastatin binds to the catalytic site of the reductase with a

    
     value approximately 10,000-fold lower  (higher affinity) than the natural substrate HMG-CoA [1].
    
  • Structural Interaction: The decalin ring of Mevastatin occupies the hydrophobic pocket of the enzyme, while the hydroxy acid chain interacts with the polar residues (Lys735, Glu559, Asp767) that normally stabilize the HMG-CoA transition state.

Quantitative Parameters
ParameterValueContext
Target Enzyme HMG-CoA ReductaseRate-limiting enzyme of mevalonate pathway
Inhibition Type CompetitiveReversible with respect to HMG-CoA

(Enzyme)
~1.0 - 2.5 nMDissociation constant for purified enzyme [2]

(Cellular)
30 - 150 µMHigher due to cellular uptake/efflux dynamics in lines like Caco-2 [3]

Downstream Signaling & Pleiotropic Effects

Blocking HMG-CoA reductase triggers a cascade of genomic and proteomic shifts beyond simple cholesterol reduction.[2]

The SREBP Feedback Loop

Intracellular cholesterol depletion triggers the Sterol Regulatory Element-Binding Protein (SREBP) pathway.

  • Sensing: Low sterol levels in the ER cause SREBP cleavage-activating protein (SCAP) to escort SREBP-2 from the ER to the Golgi.

  • Cleavage: Site-1 and Site-2 proteases cleave SREBP-2, releasing the N-terminal transcription factor domain.

  • Translocation: The active domain enters the nucleus, binding to Sterol Regulatory Elements (SREs).[3]

  • Upregulation: This induces transcription of LDLR (increasing LDL uptake) and HMGCR (a compensatory attempt to restore cholesterol synthesis) [4].

Inhibition of Protein Prenylation (Pleiotropic Effects)

Mevastatin depletes the pool of isoprenoid intermediates, specifically Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP) .

  • Ras/Rho Signaling: Small GTPases (Ras, Rho, Rac) require prenylation (attachment of FPP/GGPP) for membrane localization and function.

  • Consequence: Mevastatin treatment leads to the accumulation of unprenylated, cytosolic (inactive) Rho/Ras. This induces cell cycle arrest (G1 phase), cytoskeletal reorganization, and apoptosis in sensitive cell lines [5].

MevalonatePathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Blocked by Inhibitor Mevastatin Mevastatin Hydroxy Acid (Inhibitor) HMGCR HMG-CoA Reductase (Enzyme) Mevastatin->HMGCR FPP Farnesyl-PP (FPP) Mevalonate->FPP GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP Cholesterol Cholesterol FPP->Cholesterol Prenylation Protein Prenylation (Ras/Rho Activation) FPP->Prenylation GGPP->Prenylation

Figure 2: The Mevalonate pathway illustrating the specific blockade point of Mevastatin and the downstream depletion of isoprenoids.

Experimental Protocols

Preparation of Mevastatin Hydroxy Acid Sodium Stock

Use this protocol if you have the Lactone form (Prodrug).

  • Dissolution: Dissolve 10 mg of Mevastatin Lactone in 200 µL of ethanol (molecular biology grade).

  • Hydrolysis: Add 150 µL of 0.1 M NaOH.

  • Incubation: Incubate at 50°C for 2 hours.

  • Neutralization: Slowly add 0.1 M HCl to adjust the pH to approximately 7.2. Critical: Do not overshoot to acidic pH, or lactonization will recur.

  • Dilution: Bring volume to 1 mL with distilled water to create a stock solution.

  • Storage: Aliquot and store at -20°C. Stability is approximately 1 month at -20°C.

Cell Synchronization (G1 Block)

Mevastatin is widely used to synchronize cells in the G1 phase.

  • Seeding: Seed cells at 30-40% confluence.

  • Treatment: Add Mevastatin Sodium (active form) to a final concentration of 10–50 µM (cell line dependent).

  • Incubation: Incubate for 24–36 hours.

  • Release: Wash cells 2x with PBS and replace with fresh media containing Mevalonate (usually 1-5 mM) to release the block and allow entry into S-phase.

References

  • PubChem. (n.d.). Mevastatin | C23H34O5 | CID 64715 - Mechanism of Action. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Endo, A. (1992).[4] The discovery and development of HMG-CoA reductase inhibitors. Journal of Lipid Research, 33(11), 1569–1582. [Link]

  • Brown, M. S., & Goldstein, J. L. (1997). The SREBP Pathway: Regulation of Cholesterol Metabolism by Proteolysis of a Membrane-Bound Transcription Factor. Cell, 89(3), 331–340. [Link][4]

Sources

Technical Guide: Biological Activity of Mevastatin Hydroxy Acid Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mevastatin (Compactin, ML-236B) is the foundational statin from which all modern HMG-CoA reductase inhibitors were derived.[1][2] While often categorized generically, the biological utility of Mevastatin relies entirely on its chemical state. Mevastatin Hydroxy Acid Sodium represents the bioactive, open-ring carboxylate form of the molecule, distinct from the inactive lactone prodrug often supplied for stability.[2]

This guide details the mechanism, signaling cascades, and critical handling protocols for the hydroxy acid sodium salt. Unlike the lactone, which requires in vivo enzymatic hydrolysis, the sodium salt is immediate-acting in in vitro assays, making it the requisite form for cell-free enzyme assays and precise cell signaling studies involving the Rho/Ras prenylation pathways.[2]

Chemical Identity & Activation Kinetics

The biological efficacy of mevastatin is governed by a pH-dependent equilibrium between two forms: the lipophilic lactone (inactive) and the hydrophilic hydroxy acid (active).[2]

The Critical Equilibrium

Researchers often observe inconsistent IC50 data due to inadvertent lactonization.[2] The hydroxy acid form mimics the transition state of the HMG-CoA reduction.[2] However, under acidic conditions (pH < 6.0), the hydroxy acid undergoes dehydration to reform the inactive lactone.[2]

  • Active State: Hydroxy Acid (Open Ring).[1][2] Predominant at pH > 7.5.[1][2]

  • Inactive State: Lactone (Closed Ring).[1][2][3] Predominant at pH < 5.0.[1][2]

  • Experimental Implication: All aqueous stock solutions of Mevastatin Hydroxy Acid Sodium must be buffered to pH 7.4–8.0 to maintain potency.[2]

Structural Transformation Diagram

The following diagram illustrates the activation pathway and the pH-dependent reversibility that must be controlled in the lab.

Mevastatin_Activation Lactone Mevastatin Lactone (Inactive Prodrug) Hydrolysis Hydrolysis (NaOH / Esterase) Lactone->Hydrolysis In vivo or Chemical Activation Acid Mevastatin Hydroxy Acid (Active Inhibitor) Hydrolysis->Acid Ring Opening Acid->Lactone Acidic pH (<6.0) (Spontaneous Lactonization) HMGCR Target: HMG-CoA Reductase (Catalytic Domain) Acid->HMGCR Competitive Binding (Ki ~ 1 nM)

Figure 1: The activation of Mevastatin.[1][2][4] Note the spontaneous reversion to inactive lactone at acidic pH.[2]

Mechanism of Action: Beyond Cholesterol

While known for cholesterol lowering, the utility of Mevastatin Hydroxy Acid in modern research focuses on pleiotropic effects mediated by isoprenoid depletion.

HMG-CoA Reductase Inhibition

The hydroxy acid moiety binds to the catalytic site of HMG-CoA reductase with a


 of approximately 1 nM (comparable to Lovastatin).[1][2] It competes with the endogenous substrate HMG-CoA, preventing the reduction to Mevalonate.[2]
Isoprenoid Depletion & GTPase Signaling

Inhibition of mevalonate synthesis depletes downstream isoprenoids: Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP) .[2][5] These lipids are essential post-translational modifications (prenylation) for small GTPases (Ras, Rho, Rac).[1][2][5]

  • Ras Inhibition (Farnesylation): Affects cell proliferation and survival (MAPK pathway).[1][2]

  • Rho Inhibition (Geranylgeranylation): Affects cytoskeletal organization, eNOS stability, and cell motility.

Signaling Cascade Diagram

Mevalonate_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase FPP Farnesyl-PP (FPP) Mevalonate->FPP GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP Cholesterol Cholesterol FPP->Cholesterol Ras Ras-GTPase (Proliferation) FPP->Ras Farnesylation Rho Rho-GTPase (Cytoskeleton/eNOS) GGPP->Rho Geranylgeranylation eNOS eNOS Rho->eNOS Downregulates eNOS (Inhibition of Rho increases eNOS) Meva Mevastatin Hydroxy Acid Meva->HMGCoA Inhibits

Figure 2: The Mevalonate pathway showing the blockade of isoprenoid synthesis and subsequent inhibition of Ras/Rho prenylation.[2]

Biological Activity Data Summary

The following values represent consensus data for the Hydroxy Acid form.

ParameterValue / DescriptionNotes
Target HMG-CoA ReductaseCompetitive Inhibitor
IC50 (Enzyme) 1.0 – 10 nMSignificantly more potent than lactone form (inactive).[1][2]
IC50 (Cellular) 20 – 100 nMDependent on cell type and uptake mechanisms.[2]
Solubility > 10 mg/mL (Water)Sodium salt is highly water soluble.[1][2]
Stability pH > 7.0Unstable at acidic pH (converts to lactone).[1][2]
Key Effect 1 G1 Phase ArrestVia upregulation of p21/p27 (Rho dependent).[2]
Key Effect 2 eNOS UpregulationVia inhibition of Rho-mediated mRNA destabilization.[1][2]

Experimental Protocols

Protocol A: Handling Mevastatin Hydroxy Acid Sodium (Commercial Salt)

Use this protocol if you purchased the sodium salt directly.[2]

  • Reconstitution: Dissolve the powder in sterile distilled water or PBS (pH 7.4).

    • Note: Do not use unbuffered water if it is slightly acidic.[1][2]

  • Storage: Aliquot immediately. Store at -20°C or -80°C.

    • Shelf Life: Solutions are stable for ~1 month at -20°C. Avoid freeze-thaw cycles.[1][2][6]

  • Application: Add directly to cell culture media.[1][2] No further activation is required.[2]

Protocol B: Chemical Activation of Mevastatin Lactone

Use this protocol if you only have the Lactone (prodrug) form and need to generate the active Hydroxy Acid.

  • Dissolution: Dissolve 10 mg Mevastatin Lactone in 200 µL Ethanol (absolute).

  • Hydrolysis: Add 150 µL of 0.1 M NaOH.

  • Incubation: Incubate at 50°C for 2 hours (or 37°C for 4 hours).

  • Neutralization: Adjust pH to ~7.2–7.4 using dilute HCl.

    • Critical Step: Do not overshoot to acidic pH, or the ring will close.

  • Volume Adjustment: Bring volume to 1 mL with distilled water. Filter sterilize (0.2 µm).

  • Result: You now have a ~25 mM stock of Mevastatin Hydroxy Acid.[2]

Protocol C: In Vitro Rho-Inhibition Assay (Cellular)

To validate biological activity via cytoskeletal rearrangement.[1][2]

  • Seeding: Seed HUVEC or HeLa cells at 50% confluence.

  • Treatment: Treat with Mevastatin Hydroxy Acid Sodium (1 – 10 µM) for 24 hours.[1][2]

  • Rescue Control (Validation): Co-treat a separate well with Mevalonate (100 µM) or GGPP (10 µM).[1][2]

    • Logic: If the effect is specific to HMG-CoA reductase, Mevalonate will rescue the phenotype.[2]

  • Readout: Stain for F-actin (Phalloidin).[1][2] Mevastatin treatment should result in cell rounding and loss of stress fibers (Rho inhibition), which is reversed in the Rescue Control.

References

  • Endo, A. (1992).[1][2] "The discovery and development of HMG-CoA reductase inhibitors." Journal of Lipid Research, 33(11), 1569–1582.[1] Link

  • Istvan, E. S., & Deisenhofer, J. (2001).[1] "Structural mechanism for statin inhibition of HMG-CoA reductase."[1][2][7][8] Science, 292(5519), 1160–1164.[1][2] Link[1][2]

  • Liao, J. K., & Laufs, U. (2005).[1] "Pleiotropic effects of statins." Annual Review of Pharmacology and Toxicology, 45, 89–118. Link[1][2]

  • Takemoto, M., & Liao, J. K. (2001).[1] "Pleiotropic effects of 3-hydroxy-3-methylglutaryl coenzyme a reductase inhibitors." Arteriosclerosis, Thrombosis, and Vascular Biology, 21(11), 1712–1719.[1] Link[1][2]

  • Corsini, A., et al. (1995).[1] "New insights into the pharmacodynamic and pharmacokinetic properties of statins." Pharmacology & Therapeutics, 84(3), 413-428.[1][2] Link

Sources

Technical Guide: Mechanistic Profiling and Application of Mevastatin Hydroxy Acid Sodium in Cholesterol Biosynthesis Research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mevastatin hydroxy acid sodium effect on cholesterol biosynthesis pathway Content Type: In-depth technical guide.

Executive Summary

Mevastatin (ML-236B), the first statin isolated from Penicillium citrinum, serves as a foundational tool compound in lipid research. While often supplied as a stable lactone prodrug, its biological efficacy in in vitro systems is strictly dependent on its conversion to the hydroxy acid form (typically stabilized as the sodium salt). This guide details the molecular mechanism of Mevastatin hydroxy acid sodium, its kinetic impact on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, and the rigorous protocols required for its activation and application in metabolic assays.

Molecular Mechanism of Action[1][2]

Structural Mimicry and Competitive Inhibition

The efficacy of Mevastatin hydroxy acid sodium stems from its structural homology to the HMG-CoA substrate.[1] The hydrolyzed open-acid moiety mimics the tetrahedral intermediate formed during the reduction of HMG-CoA to mevalonate.

  • Binding Affinity: The hydroxy acid form binds to the catalytic domain of HMG-CoA reductase (HMGCR) with an affinity (

    
    ) approximately 10,000-fold higher than the natural substrate, HMG-CoA.[2][1][3]
    
  • Stereochemistry: The specific interaction involves the chiral carbons on the dihydroxyheptanoic acid side chain, which occupy the HMG-binding pocket, while the decalin ring system occupies the hydrophobic CoA-binding region.

The "Prodrug" Trap in Research

A critical failure point in experimental design is the direct use of Mevastatin lactone in cell-free assays.

  • Lactone Form: Pharmacologically inactive in vitro. Lipophilic; crosses membranes via passive diffusion but requires intracellular esterases for activation.

  • Hydroxy Acid Salt: Active form.[4][5] Hydrophilic; requires active transport (e.g., OATP transporters) for cellular entry but is the obligate form for cell-free enzyme inhibition assays.

Pathway Visualization: The Mevalonate Cascade

The following diagram illustrates the specific blockade point of Mevastatin and the downstream consequences, including the depletion of isoprenoids (FPP, GGPP) essential for protein prenylation and the compensatory SREBP feedback loop.

MevalonatePathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGCR HMG-CoA Reductase (Rate Limiting Step) HMGCoA->HMGCR Mevalonate Mevalonate HMGCR->Mevalonate Mevastatin Mevastatin Hydroxy Acid (Competitive Inhibitor) Mevastatin->HMGCR Inhibits (Ki ~1 nM) FPP Farnesyl-PP (FPP) Mevalonate->FPP GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP Squalene Squalene FPP->Squalene RhoRas Rho/Ras Prenylation (Cell Cycle/Motility) FPP->RhoRas Substrate for GGPP->RhoRas Cholesterol Cholesterol Squalene->Cholesterol SREBP SREBP Pathway (Feedback Upregulation) Cholesterol->SREBP Negative Feedback SREBP->HMGCR Upregulates Expression

Figure 1: The Mevalonate pathway showing the specific inhibitory node of Mevastatin at HMGCR, downstream isoprenoid depletion, and the SREBP-mediated feedback loop.

Pharmacodynamics & Kinetic Data[1][8]

The following data summarizes the potency of Mevastatin hydroxy acid sodium compared to other statins. Note that the


 is dependent on assay conditions (specifically NADPH concentration and pre-incubation time).
ParameterValue / RangeContext
Target Enzyme HMG-CoA Reductase (HMGCR)EC 1.1.1.34
Mechanism Competitive InhibitionReversible binding to active site

(Active Form)
1.0 – 10.0 nM Cell-free enzymatic assay [1]

(Dissociation Constant)
~1 nMHigh-affinity binding [2]
Solubility (Na+ Salt) > 10 mg/mL (Water)Hydrophilic
Solubility (Lactone) Insoluble in waterLipophilic (requires DMSO/EtOH)

Experimental Protocols

Critical Workflow: Chemical Activation of Mevastatin

Most commercial vendors supply Mevastatin in the lactone form (Mevastatin, Cat# M2537 etc.) due to stability. For use in enzyme assays or rapid-response cell treatments, you must convert it to the sodium salt.

Reagents:

  • Mevastatin Lactone (MW: 390.5 g/mol )

  • Ethanol (Absolute)

  • 0.1 M NaOH[6]

  • 0.1 M HCl (for pH adjustment)

Workflow Visualization:

ActivationProtocol Step1 Dissolve Lactone (in Ethanol) Step2 Alkaline Hydrolysis (Add NaOH, 50°C, 2 hrs) Step1->Step2 Ring Opening Step3 Neutralization (Adjust to pH 7.2 with HCl) Step2->Step3 Stabilization Step4 Storage (-20°C, Aliquots) Step3->Step4 Ready for Assay

Figure 2: Step-by-step chemical activation protocol to convert Mevastatin lactone to the active hydroxy acid sodium salt.

Detailed Procedure:

  • Solubilization: Dissolve 10 mg of Mevastatin lactone in 200 µL of ethanol.

  • Hydrolysis: Add 150 µL of 0.1 M NaOH.

  • Incubation: Incubate at 50°C for 2 hours with gentle shaking. Rationale: Heat and high pH drive the hydrolysis of the ester bond in the lactone ring.

  • Neutralization: Cool to room temperature. Carefully adjust pH to ~7.2 using 0.1 M HCl.

  • Dilution: Bring volume to 1 mL with distilled water to achieve a stock concentration of ~10 mg/mL (~25 mM).

  • QC Check: Verify complete conversion via HPLC if possible (shift in retention time from lipophilic lactone to hydrophilic acid).

In Vitro HMG-CoA Reductase Inhibition Assay

Objective: Determine


 of Mevastatin hydroxy acid.
  • Buffer System: 100 mM potassium phosphate (pH 7.4), 4 mM TRITON X-100, 10 mM DTT. Note: DTT is critical to maintain the reduced state of HMGCR.

  • Substrate Prep: Prepare HMG-CoA (substrate) and NADPH (cofactor) solutions.

  • Reaction:

    • Mix Buffer + HMGCR enzyme + Mevastatin Hydroxy Acid (serial dilutions: 0.1 nM to 1000 nM).

    • Pre-incubate for 15 minutes at 37°C. Rationale: Allows inhibitor to reach equilibrium binding.

    • Initiate reaction by adding NADPH (400 µM) and HMG-CoA (400 µM).

  • Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 10 minutes.

  • Analysis: Plot % Activity vs. Log[Mevastatin]. Fit to a sigmoidal dose-response curve.

Downstream Applications & Pleiotropic Effects

Beyond cholesterol lowering, Mevastatin hydroxy acid is a potent tool for investigating protein prenylation.

  • Cell Cycle Arrest: By depleting Geranylgeranyl Pyrophosphate (GGPP), Mevastatin inhibits the prenylation of RhoA, leading to p27^Kip1 accumulation and G1/S phase arrest [3].

  • Apoptosis Induction: High-dose treatment (>10 µM) induces apoptosis in tumor cells via the intrinsic mitochondrial pathway, often rescuable by the addition of exogenous Mevalonate or GGPP, proving pathway specificity.

References

  • Endo, A. (1992).[7] The discovery and development of HMG-CoA reductase inhibitors.[1][5][8][9] Journal of Lipid Research, 33(11), 1569–1582. Link

  • Istvan, E. S., & Deisenhofer, J. (2001).[7] Structural mechanism for statin inhibition of HMG-CoA reductase.[2][1][5][7][10] Science, 292(5519), 1160–1164. Link

  • Jakobisiak, M., & Golab, J. (2003). Potential antitumor effects of statins.[11] International Journal of Oncology, 23(4), 1055–1069. Link

  • Alberts, A. W., et al. (1980). Mevinolin: a highly potent competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase and a cholesterol-lowering agent. Proceedings of the National Academy of Sciences, 77(7), 3957-3961. Link

  • Kita, T., et al. (1980). Regulation of low density lipoprotein receptors by hydroxymethylglutaryl-coenzyme A reductase inhibitors in the human hepatoma cell line, Hep G2. Journal of Biological Chemistry, 255, 6569-6572. Link

Sources

Mevastatin Hydroxy Acid Sodium: Mechanistic Induction of Apoptosis via Mevalonate Pathway Inhibition

[1][2]

Executive Summary

Mevastatin hydroxy acid sodium (the active, open-ring salt form of Mevastatin/Compactin) acts as a potent, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. While traditionally utilized for lipid-lowering, its utility in oncology research stems from its ability to induce apoptosis in malignant cells through the depletion of non-sterol isoprenoids—specifically farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) .

This guide details the technical application of Mevastatin hydroxy acid sodium in apoptosis induction. It addresses the critical requirement of using the active hydroxy acid form for in vitro studies, delineates the signaling cascades involving Rho/Ras GTPase dysregulation, and provides self-validating protocols for reagent preparation and apoptotic quantification.

Chemical Identity & Critical Activation

WARNING: Mevastatin is commercially available primarily as a lactone (prodrug) . The lactone form is biologically inactive in vitro until hydrolyzed. Researchers frequently fail to induce apoptosis because they apply the lactone directly to cell cultures lacking the hepatic esterases required for conversion.

For in vitro efficacy, you must use Mevastatin Hydroxy Acid Sodium . You can purchase this salt form directly or chemically activate the lactone using the protocol below.

Mechanism of Action

The hydroxy acid form mimics the HMG-CoA substrate, binding to the catalytic site of HMG-CoA reductase with high affinity (

1
Protocol: Chemical Activation (Lactone to Hydroxy Acid Salt)

Use this protocol if you possess Mevastatin Lactone (MW ~390.5 g/mol ).

Reagents:

  • Mevastatin Lactone (Solid)

  • Ethanol (Absolute)

  • 0.1 M NaOH[2]

  • 0.1 M HCl

  • PBS (pH 7.4)

Step-by-Step Activation:

  • Solubilization: Dissolve 10 mg of Mevastatin Lactone in 200 µL of Ethanol.

  • Hydrolysis: Add 150 µL of 0.1 M NaOH.

  • Incubation: Incubate at 50°C for 2 hours with gentle shaking. This opens the lactone ring.

  • Neutralization: Allow to cool to room temperature. Carefully adjust pH to 7.2–7.4 using small volumes of 0.1 M HCl. Critical: Do not acidify below pH 7.0, as this may favor re-lactonization.

  • Dilution: Bring volume to 1 mL with PBS to create a stock solution (approx. 10 mg/mL or ~23 mM).

  • Sterilization: Filter through a 0.22 µm PES membrane. Aliquot and store at -20°C.

Mechanistic Pathways of Apoptosis

The induction of apoptosis by Mevastatin is not primarily due to cholesterol reduction, but rather the depletion of isoprenoid intermediates required for the post-translational modification (prenylation) of small GTPases.

The Isoprenoid Depletion Axis
  • Inhibition: Mevastatin blocks Mevalonate synthesis.

  • Depletion: Levels of FPP and GGPP drop precipitously.

  • Prenylation Failure: Small GTPases (RhoA, Rac1, Ras) require geranylgeranylation or farnesylation for membrane anchoring.[3] Without these lipid tails, they accumulate in the cytosol in an inactive or dysregulated state.

  • Signaling Collapse:

    • Loss of Survival Signals: Reduced p-ERK/MAPK activity.

    • Activation of Stress Signals: Cytosolic RhoA/Rac1 accumulation triggers the JNK (c-Jun N-terminal kinase) pathway.

  • Mitochondrial Execution: JNK activation upregulates Bim (Bcl-2-interacting mediator of cell death), causing mitochondrial outer membrane permeabilization (MOMP), Cytochrome c release, and Caspase-3 activation.

Pathway Visualization

Mevastatin_Apoptosis_PathwayMevastatinMevastatin Hydroxy Acid(Inhibitor)HMGCRHMG-CoA ReductaseMevastatin->HMGCRInhibitsMevalonateMevalonateHMGCR->MevalonateHMGCoAHMG-CoAHMGCoA->HMGCRIsoprenoidsIsoprenoids(FPP / GGPP)Mevalonate->IsoprenoidsPrenylationProtein Prenylation(Geranylgeranylation)Isoprenoids->PrenylationSubstrateIsoprenoids->PrenylationDepletion BlocksSmallGTPasesSmall GTPases(RhoA, Rac1, Ras)Membrane LocalizationPrenylation->SmallGTPasesCytosolicGTPasesAccumulation ofUnprenylated GTPasesPrenylation->CytosolicGTPasesFailure leads toJNKJNK PathwayActivationCytosolicGTPases->JNKBimBim Upregulation(Pro-apoptotic)JNK->BimMitoMitochondrial Dysfunction(Cytochrome c Release)Bim->MitoCaspaseCaspase-3/7ActivationMito->CaspaseApoptosisAPOPTOSISCaspase->Apoptosis

Figure 1: The mechanistic cascade of Mevastatin-induced apoptosis.[4][1][5][6][7] Inhibition of HMG-CoA reductase depletes isoprenoids, preventing GTPase prenylation and triggering the JNK-Bim-Mitochondrial death axis.

Experimental Framework

Cell Treatment Protocol

Objective: Determine the IC50 and induce apoptosis in adherent cancer cells (e.g., HeLa, MDA-MB-231).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates (for viability) or 
    
    
    cells/well in 6-well plates (for Western blot/FACS). Allow attachment for 24 hours.
  • Preparation of Working Solutions: Dilute the Mevastatin Hydroxy Acid Sodium stock (approx. 23 mM) into fresh culture medium to achieve final concentrations: 0, 1, 5, 10, 20, and 50 µM.

  • Treatment: Aspirate old medium and add treatment medium.

    • Control: Vehicle control (PBS/Ethanol equivalent).

    • Rescue Control (Validation): Co-treat with Mevalonolactone (100 µM) or Geranylgeranyl Pyrophosphate (GGPP, 10 µM) to prove specificity.

  • Incubation: Incubate for 48 to 72 hours . Apoptosis via this pathway is time-dependent and often requires >24 hours to manifest significantly.[1]

Apoptosis Detection Assays

To confirm apoptosis (vs. necrosis), use a multi-parametric approach.

A. Annexin V / Propidium Iodide (Flow Cytometry)
  • Principle: Detects phosphatidylserine exposure (early apoptosis) and membrane integrity loss (late apoptosis/necrosis).

  • Expected Result: Mevastatin treatment increases the Q4 (Annexin V+/PI-) and Q2 (Annexin V+/PI+) populations.

B. Western Blotting (Mechanistic Validation)
  • Lysate Prep: Collect floating and adherent cells. Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Targets:

    • Cleaved Caspase-3: The executioner.

    • Cleaved PARP: Downstream of Caspase-3.

    • Unprenylated Rap1A: A surrogate marker for HMG-CoA reductase inhibition efficacy. Unprenylated Rap1A migrates slower on SDS-PAGE than prenylated Rap1A.

    • Bcl-2 / Bax: Check for ratio shift favoring pro-apoptosis.

Experimental Workflow Diagram

Experimental_Workflowcluster_prep1. Reagent Prepcluster_treat2. Cell Treatmentcluster_assay3. ReadoutsLactoneMevastatin LactoneNaOHNaOH Hydrolysis(50°C, 2h)Lactone->NaOHActiveActive Hydroxy Acid(Sodium Salt)NaOH->ActiveDoseApply Dose(1-50 µM)Active->DoseCellsSeed Cells(24h)Cells->DoseTimeIncubate48-72hDose->TimeFACSAnnexin V/PI(Flow Cytometry)Time->FACSWBWestern Blot(Caspase-3, PARP)Time->WB

Figure 2: Operational workflow from chemical activation of the prodrug to multi-parametric apoptosis assessment.

Data Analysis & Interpretation

Quantitative Benchmarks

The following table summarizes typical responses observed in various cell lines treated with Mevastatin Hydroxy Acid Sodium.

ParameterTypical Value / ObservationInterpretation
IC50 (Proliferation) 1 – 10 µMConcentration required to inhibit growth by 50% at 72h.
Apoptosis Onset > 24 HoursEffect is delayed due to the need to deplete existing isoprenoid pools.
Cell Cycle Arrest G1 PhaseCells accumulate in G1 due to lack of Rho-dependent cyclin progression.
Rescue Effect (Mevalonate) 90-100% RecoveryConfirms effect is strictly downstream of HMG-CoA reductase.
Rescue Effect (Squalene) < 5% RecoveryConfirms apoptosis is not due to cholesterol depletion, but isoprenoid loss.
Troubleshooting Common Issues
  • Issue: No apoptosis observed despite high dose.

    • Cause: Likely used Lactone form without hydrolysis.

    • Solution: Verify activation protocol or buy the sodium salt.

  • Issue: High necrosis (PI only) without early apoptosis.

    • Cause: pH of the drug solution was too high/low, causing osmotic shock, or concentration >50 µM caused off-target toxicity.

    • Solution: Ensure pH is 7.4; titrate dose down.

References

  • Endo, A. (1992). The discovery and development of HMG-CoA reductase inhibitors. Journal of Lipid Research, 33(11), 1569–1582. Link

  • Wong, W. W., et al. (2002). HMG-CoA reductase inhibitors and the malignant cell: the statin family of drugs as triggers of tumor-specific apoptosis.[1][5][8][9] Leukemia & Lymphoma, 43(1), 59–66. Link

  • Xia, Z., et al. (2001). Blocking protein geranylgeranylation is essential for HMG-CoA reductase inhibitor-induced apoptosis in human melanoma cells. International Journal of Cancer, 91(1), 121–129. Link

  • Yanae, M., et al. (2011). Statins induce apoptosis via a Rho-dependent mechanism in cultured cardiac fibroblasts and myofibroblasts.[10] Toxicology and Applied Pharmacology, 255(2), 189-197. Link

  • Cayman Chemical. (2022).[11] Mevastatin Hydroxy Acid (sodium salt) Product Information. Link

Structural Dynamics and Pharmacophore Analysis of Mevastatin Hydroxy Acid Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development Applications

Executive Summary

Mevastatin (Compact), the progenitor of the statin class, functions as a prodrug.[1] While the commercially available lactone form possesses high membrane permeability, it is pharmacologically inactive in vitro until hydrolyzed. The Mevastatin Hydroxy Acid Sodium (CAS: 99782-89-5) represents the bio-active, open-ring carboxylate form required for direct inhibition of HMG-CoA reductase.

This guide provides a structural deconstruction of the molecule, a validated protocol for laboratory-scale activation (hydrolysis), and a mechanistic analysis of its binding kinetics, designed for researchers optimizing in vitro assays or structural activity relationship (SAR) studies.

Part 1: Molecular Anatomy & Stereochemistry

The efficacy of Mevastatin Hydroxy Acid Sodium relies on its structural mimicry of the HMG-CoA reduction intermediate. The molecule comprises three distinct pharmacophoric regions:

The Hexahydronaphthalene Scaffold (Decalin Ring)
  • Function: Acts as a hydrophobic anchor.

  • Structural Feature: A bicyclic decalin ring system that binds to the hydrophobic pocket of the HMG-CoA reductase enzyme (specifically interacting with residues such as Leu562, Val683, Leu853).

  • Comparison: Unlike synthetic statins (Atorvastatin, Rosuvastatin) which use pyrrole or pyrimidine scaffolds, Mevastatin retains the fungal-derived polyketide structure.

The Ester Side Chain
  • Identity: (S)-2-methylbutyrate ester at the C-8 position.[2]

  • Role: Provides additional hydrophobic contacts within the enzyme binding cleft, enhancing affinity compared to the naked scaffold.

The Dihydroxyheptanoic Acid Pharmacophore (The "Warhead")
  • State: In the sodium salt form, the lactone ring is opened to form a 3,5-dihydroxyheptanoic acid.

  • Mechanism: This chain is a stereochemical mimic of mevaldate , the transition state intermediate in the reduction of HMG-CoA to mevalonate.

  • Stereochemistry: The absolute configuration at the hydroxyl groups (3R, 5R) is critical. The terminal carboxylate (stabilized by Na+) forms ionic bonds with Lys735 and Lys691 in the enzyme active site.

Quantitative Physicochemical Profile[3]
PropertyMevastatin (Lactone)Mevastatin Hydroxy Acid (Na+ Salt)
CAS Number 73573-88-399782-89-5
Formula C₂₃H₃₄O₅C₂₃H₃₅NaO₆
Mol. Weight 390.52 g/mol 430.51 g/mol
Solubility (Water) Insoluble (<0.01 mg/mL)Soluble (>10 mg/mL)
LogP ~2.7 (Lipophilic)~0.5 (Hydrophilic/Amphiphilic)
Active State Prodrug (Inactive)Active Inhibitor

Part 2: Activation Protocol (Lactone to Sodium Salt)

Researchers using Mevastatin for cell culture or enzyme assays must convert the lactone to the salt form. Adding the lactone directly to aqueous media often results in precipitation or delayed activation, compromising experimental reproducibility.

The Hydrolysis Workflow

The following protocol uses alkaline saponification to open the lactone ring, followed by pH adjustment to stabilize the carboxylate anion.

HydrolysisProtocol Start Mevastatin Lactone (Powder) Step1 Solubilization (Ethanol/MeOH) Start->Step1 Dissolve Step2 Alkaline Hydrolysis (+ NaOH, 50°C) Step1->Step2 Ring Opening Step3 Neutralization (pH 7.2 - 7.4) Step2->Step3 Stabilize End Mevastatin Na+ (Active Solution) Step3->End Filter/Aliquot

Figure 1: Step-by-step activation pathway from inactive lactone to active sodium salt.

Validated Laboratory Protocol

Reagents:

  • Mevastatin Lactone (Solid)

  • Ethanol (100% or 95%)

  • 0.1 N NaOH (Sodium Hydroxide)

  • 0.1 N HCl (Hydrochloric Acid)

Procedure:

  • Weighing: Weigh 10 mg of Mevastatin lactone.

  • Solubilization: Dissolve in 250 µL of Ethanol. Vortex until clear.

  • Hydrolysis: Add 250 µL of 0.1 N NaOH.

    • Note: The molar ratio of NaOH to Mevastatin should be approximately 1:1 to 1.1:1. Excess base can degrade the ester side chain.

  • Incubation: Incubate at 50°C for 2 hours (or 37°C for 4 hours).

    • Checkpoint: The solution should remain clear.

  • Neutralization: Allow to cool. Adjust pH to approx. 7.2–7.4 using small aliquots of 0.1 N HCl.

    • Critical: Do not acidify below pH 6.0, as this favors re-lactonization (ring closure).

  • Final Formulation: Bring volume to 10 mL with distilled water or buffer to create a 1 mg/mL stock solution. Aliquot and store at -20°C.

Part 3: Structural Basis of Inhibition

Understanding why the hydroxy acid form is required involves analyzing the HMG-CoA reductase binding pocket. The enzyme possesses a "cis-loop" (residues 682–694) that folds over the substrate.[3][4]

Mechanism of Action[1][6]
  • Competition: The dihydroxyheptanoic acid tail of Mevastatin competes with the HMG moiety of HMG-CoA.

  • Transition State Mimicry: The C3 and C5 hydroxyl groups of Mevastatin form hydrogen bonds with Glu559 and Asp767 (catalytic residues).

  • Ionic Anchoring: The terminal carboxylate of the open ring interacts with Lys735 , anchoring the inhibitor in the active site.

  • Hydrophobic Shielding: The decalin ring occupies the CoA binding region, displacing the natural cofactor.

Downstream Signaling Cascade

The structural inhibition of HMG-CoA reductase triggers the SREBP pathway, leading to increased LDL receptor expression.

SignalingPathway Meva Mevastatin Hydroxy Acid (Active) HMGCR HMG-CoA Reductase (Enzyme) Meva->HMGCR Inhibits (Ki ~1nM) Mevalonate Mevalonate (Product) HMGCR->Mevalonate Blocks Production Cholesterol Intracellular Cholesterol Mevalonate->Cholesterol SREBP SREBP Cleavage (Transcription Factor) Cholesterol->SREBP Low Levels Trigger Activation LDLR LDL Receptor Gene Expression SREBP->LDLR Upregulates Clearance Serum LDL Clearance LDLR->Clearance Increases

Figure 2: The pharmacological cascade initiated by structural inhibition of HMG-CoA reductase.

Part 4: Analytical Verification

When synthesizing or purchasing Mevastatin Hydroxy Acid Sodium, verification of the open-ring structure is essential.

NMR Fingerprinting

The shift from lactone to hydroxy acid results in distinct changes in the proton NMR spectrum, particularly at the oxymethine protons (C3 and C5).

Proton PositionLactone Shift (CDCl₃)Hydroxy Acid Salt Shift (D₂O)
H-3 (CH-OH) ~4.6 ppm (Multiplet)~4.2 ppm (Upfield shift)
H-5 (CH-OH) ~4.3 ppm (Multiplet)~3.8 ppm (Upfield shift)
H-2 (CH₂) Distinct ABX systemBroadened/Shifted
Stability Warning
  • Aqueous Stability: The sodium salt is stable in aqueous solution at pH 7–8 for several weeks at 4°C.

  • Acidic Instability: At pH < 5, the hydroxy acid undergoes rapid intramolecular esterification, reverting to the inactive lactone form.

  • Storage: Always store stock solutions in aliquots at -20°C or -80°C to prevent slow oxidation of the decalin double bonds.

References

  • Endo, A. (1992). The discovery and development of HMG-CoA reductase inhibitors.[1][5][6][7][8] Journal of Lipid Research, 33(11), 1569–1582.

  • Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science, 292(5519), 1160–1164.

  • Corsini, A., et al. (1999). New insights into the pharmacodynamic and pharmacokinetic properties of statins. Pharmacology & Therapeutics, 84(3), 413-428.

  • Jemal, M., et al. (1999).[8] Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum. Rapid Communications in Mass Spectrometry, 13(11), 1003-1015.[8]

  • Alberts, A. W. (1988). Discovery, biochemistry and biology of lovastatin. The American Journal of Cardiology, 62(15), 10J-15J.

Sources

molecular weight and formula of Mevastatin hydroxy acid sodium

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthesis Protocol, and Pharmacological Application

Part 1: Executive Summary

Mevastatin hydroxy acid sodium (CAS: 99782-89-5) represents the biologically active, open-ring carboxylate form of the statin prodrug Mevastatin (Compactin).[1] While Mevastatin naturally exists as a lactone, it must be hydrolyzed—either enzymatically in vivo or chemically in vitro—to the hydroxy acid form to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1]

For researchers conducting in vitro enzyme inhibition assays or cell-free studies, the commercial lactone form is inactive.[1] Consequently, the preparation and characterization of Mevastatin hydroxy acid sodium is a critical, often overlooked prerequisite for experimental validity.[1] This guide provides the definitive physicochemical data and a field-proven protocol for generating and validating this active compound.

Part 2: Physicochemical Identity[1][2]

The transition from the lactone prodrug to the sodium salt involves the opening of the hexahydronaphthalene lactone ring, resulting in a significant change in polarity, solubility, and molecular mass.

Core Molecular Data[1]
PropertySpecification
Compound Name Mevastatin Hydroxy Acid Sodium Salt
Synonyms Mevastatin Sodium; ML-236B Sodium; Compactin Sodium Salt
CAS Number 99782-89-5
Molecular Formula C₂₃H₃₅NaO₆
Molecular Weight 430.51 g/mol
Parent Compound Mevastatin (Lactone Form): C₂₃H₃₄O₅ (MW: 390.51 g/mol )
Physical State White to off-white crystalline solid (hygroscopic)
Solubility Soluble in water, methanol, ethanol; Insoluble in non-polar solvents
pKa ~4.5 (Carboxylic acid moiety)
Structural Elucidation

The structure consists of a hexahydronaphthalene ring system linked to a heptanoic acid side chain. The key feature distinguishing the sodium salt from the parent lactone is the 3,5-dihydroxyheptanoate tail.

  • Lactone Form: Cyclic ester (inactive).[1]

  • Sodium Salt Form: Open chain carboxylate (active).[1] The terminal carboxyl group is ionized (

    
    ), mimicking the intermediate of the HMG-CoA reduction reaction.[1]
    
Part 3: Mechanistic Pharmacology & Activation

Understanding the structural activation is vital for experimental design. Mevastatin lactone is a prodrug .[2][3] In biological systems, hepatic carboxylesterases hydrolyze the lactone ring.[1] In in vitro assays lacking these enzymes, the researcher must chemically perform this activation.[1]

Mechanism of Action

The Mevastatin hydroxy acid moiety functions as a competitive inhibitor of HMG-CoA reductase.[4][2] Its structure mimics the Mevaldyl-CoA transition state .[1]

  • Binding: The dihydroxy acid side chain binds to the active site of HMG-CoA reductase with an affinity approximately 10,000-fold higher than the natural substrate, HMG-CoA.[1][2]

  • Inhibition: This blockade prevents the reduction of HMG-CoA to Mevalonate, the rate-limiting step in cholesterol biosynthesis.[1][4]

Visualization: Activation & Inhibition Pathway

The following diagram illustrates the chemical hydrolysis required to activate Mevastatin and its subsequent interference in the mevalonate pathway.

Mevastatin_Activation cluster_0 In Vitro Activation Requirement Lactone Mevastatin (Lactone) (Prodrug / Inactive) Hydrolysis Alkaline Hydrolysis (NaOH / pH > 10) Lactone->Hydrolysis Ring Opening Salt Mevastatin Hydroxy Acid Na+ (Active Inhibitor) Hydrolysis->Salt Formation of C23H35NaO6 Enzyme HMG-CoA Reductase Salt->Enzyme High Affinity Binding (Kd ~ 1 nM) Pathway Cholesterol Biosynthesis (Mevalonate Pathway) Salt->Pathway BLOCKADE Enzyme->Pathway Normal Function

Figure 1: The conversion of inactive Mevastatin lactone to the active sodium salt form is a prerequisite for HMG-CoA reductase inhibition in cell-free assays.[1]

Part 4: Laboratory Protocol: Chemical Synthesis of the Sodium Salt

Context: Commercial Mevastatin is typically supplied as the lactone (MW 390.51). For use in cell culture or enzyme assays, you must convert it to the sodium salt (MW 430.51).[1]

Safety: Mevastatin is a potent bioactive compound.[5] Wear PPE (gloves, mask, goggles).[1]

Reagents Required[1][5][6][7][8]
  • Mevastatin (Lactone form, >98% purity)[1]

  • Ethanol (Absolute or 95%)[1]

  • 0.1 M NaOH (Sodium Hydroxide)[1]

  • 0.1 M HCl (Hydrochloric Acid) - for pH adjustment if necessary[1]

  • pH meter or indicator strips[1]

Step-by-Step Conversion Protocol
  • Dissolution:

    • Weigh 10 mg of Mevastatin lactone.

    • Dissolve in 200 µL of Ethanol. Vortex until completely dissolved.[1] Note: The lactone is poorly soluble in water but soluble in organic solvents.

  • Hydrolysis (Ring Opening):

    • Add 150 µL of 0.1 M NaOH .

    • Stoichiometry Check: 10 mg Mevastatin (0.0256 mmol) requires equimolar NaOH. 150 µL of 0.1 M NaOH provides 0.015 mmol, which is slightly under-equivalent, but often sufficient to initiate equilibrium.[1] For complete conversion, a slight excess (e.g., 260 µL) is recommended, or warming.[1]

    • Optimized Step: Add 260 µL of 0.1 M NaOH (approx 1.05 eq).[1]

    • Incubate at 50°C for 2 hours or at room temperature for 12 hours .

  • Neutralization & Stabilization:

    • Measure pH.[1] It should be alkaline (~pH 8-10).[1]

    • Adjust the final volume to 1.0 mL with distilled water or TRIS buffer (pH 7.4).

    • Critical: Do not lower pH below 6.0, as the hydroxy acid may re-lactonize (cyclize) under acidic conditions.[1]

  • Final Concentration:

    • You now have a stock solution of Mevastatin Sodium.[5]

    • Concentration Calculation: 10 mg (starting mass) / 390.51 (MW Lactone) = 25.6 µmol.[1]

    • Final Volume: 1 mL.

    • Concentration: 25.6 mM .[1]

Part 5: Analytical Methodology (HPLC Validation)

To verify the conversion from lactone to salt, High-Performance Liquid Chromatography (HPLC) is the gold standard.[1] The two forms have distinct retention times due to polarity differences.

HPLC Conditions:

ParameterSetting
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid (65:35 v/v)
Flow Rate 1.0 mL/min
Detection UV at 238 nm
Temperature 25°C

Expected Results:

  • Mevastatin Hydroxy Acid (Salt): Elutes earlier (more polar).[1] Retention time approx. 4-6 min.[1][9]

  • Mevastatin Lactone: Elutes later (less polar).[1] Retention time approx. 10-12 min.[1]

  • Success Criterion: The peak for the lactone should disappear (>99% conversion) and be replaced by the single hydroxy acid peak.

Visualization: Chromatographic Logic

HPLC_Separation cluster_column C18 Reverse Phase Column Salt Hydroxy Acid Salt (Polar) Fast Elution Detector UV Detector (238 nm) Salt->Detector tR ~ 5 min Lactone Lactone Form (Non-Polar) Slow Elution Lactone->Detector tR ~ 11 min

Figure 2: Relative elution order of Mevastatin species on a C18 column. The conversion protocol is validated by the shift from the late-eluting lactone peak to the early-eluting acid peak.[1]

Part 6: Stability and Storage

The sodium salt form is susceptible to two main degradation pathways: re-lactonization (in acid) and oxidation .

  • pH Sensitivity:

    • pH > 7.0: Stable as Hydroxy Acid Sodium Salt.[1]

    • pH < 6.0: Equilibrium shifts back to the Lactone form.

    • Storage Buffer: Store in a buffered solution (e.g., PBS or Tris pH 7.4-8.0) rather than pure water to maintain the active form.

  • Temperature:

    • Powder: -20°C (Stable for 2 years).

    • Solution: -20°C (Stable for 3 months). Aliquot to avoid freeze-thaw cycles.

Part 7: References
  • Endo, A. (1992).[1][5] "The discovery and development of HMG-CoA reductase inhibitors." Journal of Lipid Research, 33(11), 1569–1582.[1]

  • PubChem. (2023).[1] "Mevastatin hydroxy acid sodium - Compound Summary." National Library of Medicine.

  • Sigma-Aldrich. (2023).[1] "Mevastatin Sodium Salt Product Information." Merck KGaA.[1][5]

  • Alvarez-Lueje, A., et al. (2005).[1] "Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography." Journal of AOAC International, 88(6), 1631-1636.[1] (Cited for HPLC methodology of statin hydroxy acids).[1][5][3][9][10]

  • Corsini, A., et al. (1995).[1] "New insights into the pharmacodynamic and pharmacokinetic properties of statins." Pharmacology & Therapeutics, 84(3), 413-428.[1]

Sources

Technical Monograph: Origin, Biosynthesis, and Isolation of Mevastatin from Penicillium citrinum

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mevastatin (ML-236B), the progenitor of the statin class, represents a watershed moment in cardiovascular pharmacology. Discovered by Akira Endo in 1976 from Penicillium citrinum, it was the first potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase to be isolated.[1][2] This guide provides a comprehensive technical analysis of Mevastatin, detailing its fungal origin, the mlc biosynthetic gene cluster, optimized upstream fermentation parameters, and downstream isolation protocols. It is designed for researchers requiring actionable data on the production and characterization of type I polyketide-derived HMG-CoA reductase inhibitors.

Biological Origin and Historical Context

The isolation of Mevastatin was not serendipitous but the result of a targeted screen of over 6,000 fungal strains by Akira Endo at Sankyo Co., Ltd. (now Daiichi Sankyo). The producing organism, Penicillium citrinum (specifically strain SANK 18767), is a filamentous fungus ubiquitous in soil and decaying vegetation.

  • Ecological Niche: P. citrinum thrives in mesophilic conditions. While often associated with the spoilage of citrus fruits (hence citrinum), its secondary metabolite profile is highly dependent on nitrogen availability and carbon repression.

  • Significance: Unlike previous hypolipidemic agents (e.g., clofibrate), Mevastatin demonstrated specific affinity for the HMG-CoA reductase active site (

    
    ), mimicking the mevaldyl-CoA transition state.
    

Molecular Mechanism of Action

To understand the synthesis requirements, one must understand the target. HMG-CoA reductase catalyzes the rate-limiting step in the mevalonate pathway: the four-electron reduction of HMG-CoA to mevalonate.

Mevastatin functions as a reversible, competitive inhibitor . Its structure contains a hydrolyzed lactone ring (in its active hydroxy-acid form) that structurally mimics the HMG moiety of the endogenous substrate. The decalin ring structure of Mevastatin binds to the hydrophobic pocket of the enzyme, preventing substrate access.

Key Structural Features:
  • HMG-like Moiety: The dihydroxyheptanoic acid segment (open lactone) mimics HMG-CoA.

  • Hydrophobic Anchor: The hexahydronaphthalene system binds to the enzyme's hydrophobic domain (L-domain), inducing a conformational change that renders the enzyme inactive.

Biosynthetic Pathway: The mlc Gene Cluster

Mevastatin is a type I polyketide. Its biosynthesis in P. citrinum is governed by the mlc gene cluster, a 52-kb region containing nine genes (mlcA–mlcH and the regulator mlcR).

Mechanistic Workflow

The synthesis involves two distinct Polyketide Synthases (PKSs):

  • MlcA (Nonaketide Synthase): Assembles the main hexahydronaphthalene backbone using one acetyl-CoA primer and eight malonyl-CoA extenders.

  • MlcB (Diketide Synthase): Synthesizes the 2-methylbutyrate side chain.

The convergence of these two pathways, followed by post-PKS hydroxylation and esterification, yields Mevastatin.

Mevastatin_Biosynthesis cluster_backbone Backbone Synthesis (MlcA) cluster_sidechain Side Chain Synthesis (MlcB) AcetylCoA Acetyl-CoA (Primer) MlcA MlcA (PKS) Nonaketide Synthase AcetylCoA->MlcA MalonylCoA 8x Malonyl-CoA (Extender) MalonylCoA->MlcA Nonaketide Nonaketide Intermediate MlcA->Nonaketide Dehydromevastatin Dehydromevastatin-like Intermediate Nonaketide->Dehydromevastatin Cyclization & Reduction MlcG MlcG (Hydroxylase P450) Dehydromevastatin->MlcG Hydroxylation at C6 AcetylCoA_SC Acetyl-CoA MlcB MlcB (PKS) Diketide Synthase AcetylCoA_SC->MlcB MalonylCoA_SC Malonyl-CoA MalonylCoA_SC->MlcB SAM SAM (Methyl Donor) SAM->MlcB SideChain 2-Methylbutyryl-S-ACP MlcB->SideChain MlcC MlcC (Acyltransferase) SideChain->MlcC Donor Substrate Mevastatin MEVASTATIN (ML-236B) MlcC->Mevastatin Esterification MlcG->MlcC Acceptor Substrate

Figure 1: The biosynthetic pathway of Mevastatin in P. citrinum, highlighting the convergence of the MlcA and MlcB PKS pathways.

Upstream Processing: Fermentation Protocol[1][3][4][5][6]

Optimization of P. citrinum fermentation requires strict control over carbon catabolite repression. Glucose is used for rapid biomass buildup, while glycerol often favors secondary metabolite production.

Table 1: Optimized Submerged Fermentation Parameters
ParameterSpecificationScientific Rationale
Inoculum Age 48–72 hoursEnsures cells are in the exponential phase for rapid colonization.
Temperature 24°C – 26°CP. citrinum is mesophilic; higher temps (>28°C) degrade PKS enzymes and reduce yield.
Initial pH 5.5 – 6.0Slightly acidic conditions mimic the natural soil niche and prevent bacterial contamination.
Carbon Source Glycerol (3-5%) + Glucose (1-2%)Glucose fuels initial growth; Glycerol acts as a slow-feed carbon source to sustain the idiophase (production phase).
Nitrogen Source Soybean Meal (1%) + Peptone (1%)Complex organic nitrogen is superior to inorganic salts for secondary metabolite induction.
Aeration 1.0 – 1.5 vvmHigh oxygen transfer is critical for the oxidative steps (P450 monooxygenases) in the pathway.
Agitation 180 – 220 RPMMaintains dissolved oxygen (DO) without shearing the mycelia excessively.
Harvest Time 9 – 14 DaysProduction peaks during the stationary phase; harvesting too early results in low titer.

Downstream Processing: Extraction and Purification[3][7][8]

The isolation of Mevastatin relies on the pH-dependent solubility of the molecule. In the fermentation broth, it exists in equilibrium between the lactone form (neutral, hydrophobic) and the hydroxy-acid form (anionic, hydrophilic).

Protocol:
  • Filtration: Separate mycelial biomass from the broth using a filter press or rotary vacuum drum filter.

    • Note: A significant portion of Mevastatin may be bound to the mycelium; extraction of the wet cake with acetone is recommended.

  • Acidification: Adjust the cell-free broth pH to 4.0–5.0 using 6N HCl.

    • Mechanism:[1][3][4][5][6][7][8] This protonates the carboxylate group, driving the equilibrium toward the lactone form and increasing solubility in organic solvents.

  • Solvent Extraction: Extract with Ethyl Acetate (1:1 v/v). Repeat 2-3 times.

  • Lactonization: Reflux the organic layer (or treat with catalytic trifluoroacetic acid) to force ring closure (lactonization). This stabilizes the molecule for crystallization.

  • Purification: Concentrate under vacuum and crystallize using an Ethanol/Water mixture.

Extraction_Protocol Broth Fermentation Broth (P. citrinum) Separation Solid-Liquid Separation (Filtration) Broth->Separation Mycelium Mycelium Cake (Extract w/ Acetone) Separation->Mycelium Filtrate Clarified Broth Separation->Filtrate Extraction Liquid-Liquid Extraction (Ethyl Acetate) Mycelium->Extraction Merge Extracts Acidification Acidification (pH 4.5) (Converts to Acid Form) Filtrate->Acidification Acidification->Extraction OrganicPhase Organic Phase (Mevastatin + Impurities) Extraction->OrganicPhase AqueousPhase Aqueous Waste Extraction->AqueousPhase Lactonization Lactonization Step (Reflux/Dehydration) OrganicPhase->Lactonization Concentration Vacuum Concentration Lactonization->Concentration Crystallization Crystallization (EtOH/Water) Concentration->Crystallization FinalProduct Pure Mevastatin Crystals (Lactone Form) Crystallization->FinalProduct

Figure 2: Downstream processing workflow for the isolation of Mevastatin from fermentation broth.

Analytical Characterization

Validation of the isolated compound is performed via HPLC and NMR.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

    • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (65:35 v/v).

    • Detection: UV at 238 nm (characteristic of the diene system in the hexahydronaphthalene ring).

    • Flow Rate: 1.0 mL/min.

  • NMR Signature (1H NMR, CDCl3):

    • Look for the olefinic protons of the diene system (

      
       5.7–6.0 ppm).
      
    • The ester linkage proton of the side chain (

      
       5.3–5.5 ppm).
      
    • Absence of the methyl group at C-6 (distinguishes Mevastatin from Lovastatin).

References

  • Endo, A., et al. (1976).[1] ML-236A, ML-236B, and ML-236C, new inhibitors of cholesterogenesis produced by Penicillium citrinum. The Journal of Antibiotics, 29(12), 1346–1348.

  • Abe, Y., et al. (2002). Molecular cloning and characterization of an ML-236B (compactin) biosynthetic gene cluster in Penicillium citrinum. Molecular Genetics and Genomics, 267(5), 636–646.

  • Chakravarti, R., & Sahai, V. (2004). Compactin production in solid-state fermentation by Penicillium citrinum.[1] Applied Microbiology and Biotechnology, 64(4), 492–496.

  • Manzoni, M., & Rollini, M. (2002). Biosynthesis and biotechnological production of statins by filamentous fungi and application of these drugs.[9][10][11] Applied Microbiology and Biotechnology, 58(5), 555–564.

  • Endo, A. (2010). A historical perspective on the discovery of statins. Proceedings of the Japan Academy, Series B, 86(5), 484–493.

Sources

Methodological & Application

determining optimal concentration of Mevastatin hydroxy acid sodium in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Mevastatin Hydroxy Acid Sodium Concentrations for In Vitro Applications

Abstract & Core Rationale

Mevastatin (Compactin, ML-236B) is a potent, competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway. While widely used to study cholesterol biosynthesis, apoptosis, and protein prenylation, a critical experimental failure point is the form of the drug used.

The Critical Distinction:

  • Mevastatin Lactone (Prodrug): The closed-ring form typically isolated from fungal fermentation. It is lipophilic and pharmacologically inactive in vitro unless the cell type possesses specific esterases to hydrolyze it (which most cultured cells do not).

  • Mevastatin Hydroxy Acid (Active): The open-ring form (typically stabilized as a sodium salt). This is the active moiety required to inhibit HMG-CoA reductase directly in cell culture.

This guide details the protocol for preparing, validating, and optimizing the concentration of Mevastatin Hydroxy Acid Sodium to ensure physiological relevance and avoid off-target toxicity.

Mechanistic Grounding: The Mevalonate Pathway

To determine the optimal concentration, one must understand the downstream biomarkers. Mevastatin does not just lower cholesterol; it depletes isoprenoids (FPP, GGPP) essential for the prenylation (lipidation) of signaling proteins like Ras and Rho.

Figure 1: Mechanism of Action and Downstream Consequences

MevalonatePathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Rate Limiting Step Mevastatin Mevastatin Sodium (Inhibitor) HMGCR HMG-CoA Reductase (Enzyme) Mevastatin->HMGCR HMGCR->Mevalonate Blocked IPP Isopentenyl-PP (IPP) Mevalonate->IPP FPP Farnesyl-PP (FPP) IPP->FPP GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP Cholesterol Cholesterol (Membrane Structure) FPP->Cholesterol RasRho Ras/Rho Prenylation (Cell Survival/Migration) FPP->RasRho GGPP->RasRho

Caption: Mevastatin blocks HMG-CoA Reductase, preventing the formation of Mevalonate and depleting downstream isoprenoids required for Ras/Rho signaling and cholesterol synthesis.[1][2][3]

Reagent Preparation Protocol

Warning: Commercial "Mevastatin" is often the inactive lactone. Verify your CAS number.

  • Mevastatin Sodium Salt (Active): CAS 73573-88-3 (approx.)

  • Mevastatin Lactone (Inactive): CAS 73573-88-3

Protocol A: Preparation from Commercial Sodium Salt

If you have purchased the pre-formed sodium salt:

  • Solvent: Dissolve in sterile DMSO (Dimethyl sulfoxide) or Ethanol . While water soluble, stock solutions in organic solvents are more stable.

  • Concentration: Prepare a 10 mM or 25 mM stock solution.

    • Example: Dissolve 10 mg Mevastatin Na (MW ~390.5 g/mol ) in 2.56 mL DMSO to make a 10 mM stock.

  • Storage: Aliquot into light-protected tubes (amber) and store at -20°C or -80°C . Avoid freeze-thaw cycles.

  • Stability Note: The hydroxy acid form is pH-sensitive. In acidic media (pH < 7.0), it may cyclize back to the inactive lactone. Ensure your culture media is buffered to pH 7.4.

Protocol B: Chemical Activation (Hydrolysis) of Lactone

Use this if you only have the Lactone form (Mevastatin).

  • Dissolve 10 mg Mevastatin Lactone in 200 µL Ethanol.

  • Add 150 µL of 0.1 N NaOH .

  • Incubate at 50°C for 2 hours (or 37°C for 4 hours) to open the lactone ring.

  • Adjust pH to ~7.2–7.4 using small volumes of 0.1 N HCl or HEPES buffer.

  • Dilute with water/buffer to desired stock concentration.

  • Validation: This generates the active Hydroxy Acid Sodium salt in situ.

Experimental Design: Determining the Optimal Concentration

The "optimal" concentration is the lowest dose that achieves the specific biological phenotype (e.g., cholesterol lowering, apoptosis) without inducing non-specific necrosis.

Target Ranges (Literature Benchmarks):

  • HMGCR Inhibition (Cell Free): IC50 ≈ 1–10 nM.

  • Cellular Cholesterol Lowering: 0.1 – 1.0 µM.

  • Apoptosis Induction (Cancer lines): 1.0 – 10.0 µM.[4]

  • Non-specific Toxicity: > 20–50 µM.

Workflow: The Two-Phase Optimization

Figure 2: Experimental Workflow for Concentration Optimization

OptimizationWorkflow cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Functional Validation Stock 10 mM Stock (DMSO) LogDil Log Dilution (0.01, 0.1, 1, 10, 100 µM) Stock->LogDil Screen Viability Assay (MTT/CCK-8) LogDil->Screen FineTune Linear Dilution (e.g., 1, 2, 4, 6, 8 µM) Screen->FineTune Select Active Range FuncAssay Functional Readout (Western Blot / Apoptosis) FineTune->FuncAssay

Caption: A stepwise approach starting with logarithmic screening for toxicity, followed by linear fine-tuning for specific biological activity.

Step 1: Logarithmic Range Finding (Toxicity Screen)
  • Seeding: Seed cells (e.g., HepG2, Jurkat, HeLa) in 96-well plates (5,000–10,000 cells/well). Allow adherence for 24h.

  • Treatment: Treat with Mevastatin-Na at logarithmic intervals: 0, 0.01, 0.1, 1.0, 10, 50, 100 µM .

    • Control: Vehicle control (DMSO) must match the highest solvent concentration used (usually <0.5%).

  • Duration: Incubate for 48 to 72 hours . Statins require time to deplete intracellular lipid pools.

  • Readout: Perform MTT, CCK-8, or Alamar Blue assay to determine cell viability.

  • Output: Plot Dose-Response Curve. Identify the IC50 (Viability) .

Step 2: Functional Fine-Tuning

Once the toxicity threshold is known (e.g., toxicity starts at 20 µM), optimize for the biological effect below this threshold.

  • Assay: Western Blot for Unprenylated Rap1A or HMGCR upregulation (feedback loop).

  • Doses: Linear range (e.g., 0.5, 1, 2.5, 5, 10 µM).

  • Success Metric: The optimal concentration causes accumulation of unprenylated proteins (or lowers cholesterol) while maintaining >80% cell viability.

Data Summary & Reference Values

Use the table below to guide your initial dose selection based on cell type.

Cell TypeApplicationTypical Active RangeToxicity OnsetReference
HepG2 (Liver)Cholesterol Synthesis0.1 – 1.0 µM> 20 µM[1]
MDA-MB-231 (Breast)Apoptosis/Migration2.0 – 10.0 µM> 15 µM[2]
HUVEC (Endothelial)Angiogenesis0.05 – 0.5 µM> 5 µM[3]
Neuroblastoma Neurite Outgrowth0.1 – 1.0 µM> 5 µM[4]

Troubleshooting & Expert Tips

  • The "Rescue" Experiment (Self-Validation): To prove your effect is specific to the Mevalonate pathway, co-treat cells with Mevastatin + Mevalonolactone (100 µM) or Geranylgeranyl Pyrophosphate (GGPP) .

    • Result: If the drug effect (apoptosis/arrest) is reversed, the mechanism is on-target. If toxicity persists, it is non-specific (off-target).

  • pH Drift: Mevastatin hydroxy acid is unstable at acidic pH. If your cell culture media turns yellow (acidic) due to overgrowth, the drug may inactivate (lactonize). Change media daily or use HEPES-buffered media.

  • Serum Effects: FBS contains cholesterol and lipoproteins. For maximum sensitivity, use Lipoprotein-Deficient Serum (LPDS) . If using standard FBS, you may need higher Mevastatin concentrations to overcome exogenous cholesterol uptake.

References

  • Endo, A. (1992). The discovery and development of HMG-CoA reductase inhibitors.[5][6] Journal of Lipid Research, 33(11), 1569-1582. Link

  • Gbelcová, H., et al. (2017). Comparative Study of Lipophilic Statin Activity in 2D and 3D in vitro Models of Human Breast Cancer Cell Lines. Biomedicine & Pharmacotherapy. Link

  • Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science, 292(5519), 1160-1164. Link

  • Kumagai, T., et al. (1995). Mevastatin induces neuroblastoma cell differentiation and inhibits neurite outgrowth. Journal of Neurochemistry. Link

  • Cayman Chemical. (2022).[7] Mevastatin Product Information & Solubility Guide. Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Mevastatin Hydroxy Acid Sodium

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise HPLC quantification of Mevastatin Hydroxy Acid Sodium (Mevastatin Sodium), addressing the specific chemical instability inherent to statins.

Abstract

This protocol details a robust Reversed-Phase HPLC (RP-HPLC) method for the quantification of Mevastatin Hydroxy Acid Sodium. Unlike the lactone form (Mevastatin), the hydroxy acid salt is the pharmacologically active HMG-CoA reductase inhibitor.[1] This method addresses the critical challenge of interconversion , where the open-ring hydroxy acid can cyclize back to the lactone form under acidic conditions.[2] We utilize a buffered mobile phase at controlled pH and temperature to ensure stability, achieving a Limit of Quantitation (LOQ) of 0.5 µg/mL with high linearity (


).

Introduction & Chemical Context

Mevastatin (Compactin) is a fungal metabolite that exists in two equilibrium forms:

  • Lactone Form (Prodrug): Lipophilic, closed-ring structure.

  • Hydroxy Acid Form (Active): Hydrophilic, open-ring structure (typically stabilized as a Sodium or Calcium salt).

The Analytical Challenge: The equilibrium between these forms is pH-dependent.[2]

  • Acidic pH (< 4.0): Favors rapid lactonization (cyclization).

  • Basic pH (> 8.0): Favors hydrolysis to the acid form.

  • Neutral/Slightly Acidic (pH 4.5–6.0): Both forms can coexist, but the rate of interconversion is slow enough to permit chromatographic separation.

This protocol quantifies the Sodium Salt (Hydroxy Acid) specifically. If you are starting with Mevastatin Lactone reference material, a specific Alkaline Hydrolysis Step is included to generate the standard in situ.

Chemical Structure & Equilibrium

Mevastatin_Equilibrium cluster_conditions Critical Control Factors Lactone Mevastatin (Lactone) (Lipophilic / Prodrug) Intermediate Transition State (pH Dependent) Lactone->Intermediate Hydrolysis (OH-) Intermediate->Lactone Ring Closure Acid Mevastatin Hydroxy Acid (Sodium Salt / Active) Intermediate->Acid Ring Opening Acid->Intermediate Lactonization (H+) Factors pH < 4: Rapid Lactonization pH > 8: Stable Acid Form Temp > 40°C: Accelerates Interconversion

Figure 1: The pH-dependent equilibrium between Mevastatin Lactone and Mevastatin Hydroxy Acid.[2] Control of pH is the primary variable in this method.

Method Development Strategy

To quantify the sodium salt accurately, we must prevent it from converting back to the lactone during the run.

  • Column Choice: A C18 column is standard.[3] We use a 5µm particle size to keep backpressure low, allowing for slightly lower column temperatures if needed to slow reaction kinetics.

  • Mobile Phase: We utilize an Ammonium Acetate buffer (pH 5.0) . This pH is a "soft spot"—it is acidic enough to protect the silica column but close enough to neutral to minimize on-column lactonization during the short run time.

  • Detection: UV at 238 nm provides the maximum absorbance for the hexahydronaphthalene ring system common to both forms.

Experimental Protocol

Reagents and Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD/VWD, Autosampler).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or Phenomenex Gemini C18.

  • Reagents:

    • Mevastatin Reference Standard (Lactone form is most common).

    • Acetonitrile (HPLC Grade).

    • Ammonium Acetate (AR Grade).

    • Sodium Hydroxide (NaOH), 0.1 N solution.[4][5]

    • Milli-Q Water.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.05 M Ammonium Acetate Buffer (pH 5.0)Buffer capacity prevents local pH shifts.
Mobile Phase B AcetonitrileStrong eluent for hydrophobic statins.
Mode Isocratic (60% A : 40% B)Stable baseline for accurate integration.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[6]
Wavelength 238 nmLambda max for Mevastatin.
Injection Volume 20 µLSufficient sensitivity for 0.5 µg/mL LOQ.
Column Temp 25°CCRITICAL: Higher temps accelerate lactonization.
Run Time 15 MinutesAcid elutes ~4-6 min; Lactone ~10-12 min.
Standard Preparation (In-Situ Salt Formation)

Note: Most commercial standards are Mevastatin Lactone. You must convert it to the Sodium Salt for the calibration curve.

  • Stock Solution A (Lactone): Weigh 10 mg of Mevastatin Lactone into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1000 µg/mL).

  • Conversion to Sodium Salt (Stock B):

    • Transfer 1.0 mL of Stock A to a glass vial.

    • Add 1.0 mL of 0.1 N NaOH .

    • Cap and incubate at 40°C for 30 minutes or room temperature for 2 hours.

    • Mechanism:[2][7] The NaOH hydrolyzes the lactone ring, forming Mevastatin Hydroxy Acid Sodium Salt.

    • Neutralize carefully with 1.0 mL of 0.1 N Acetic Acid (optional, only if mobile phase buffering is insufficient, but usually injection of alkaline plug is okay in buffered mobile phase). For this protocol, we dilute directly into the mobile phase buffer.

  • Working Standards: Dilute Stock B using Mobile Phase A (Buffer) to prepare concentrations of 10, 20, 40, 80, and 100 µg/mL.

    • Tip: Keep these standards at 4°C if not analyzing immediately.

Sample Preparation (Tablet/Formulation)
  • Weigh tablet powder equivalent to 10 mg Mevastatin.

  • Add 10 mL of 0.01 N NaOH (Basic extraction ensures the drug remains/converts to the soluble acid form).

  • Sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter supernatant through a 0.45 µm Nylon filter.

  • Dilute to target concentration with Mobile Phase.

Workflow Diagram

Workflow Start Start: Mevastatin Source Hydrolysis Alkaline Hydrolysis (Add 0.1N NaOH, 40°C, 30 min) Start->Hydrolysis Lactone Conversion Dilution Dilution with Mobile Phase (pH 5.0 Buffer) Hydrolysis->Dilution Stabilize Salt HPLC HPLC Analysis (C18, 238nm, 25°C) Dilution->HPLC Inject 20 µL Data Data Analysis (Quantify Acid Peak) HPLC->Data

Figure 2: Step-by-step workflow for generating the hydroxy acid sodium salt from lactone precursors and analyzing via HPLC.

Typical Validation Results

The following data represents typical performance metrics for this method based on statin analysis standards.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (

)
> 0.9990.9998 (Range: 10–100 µg/mL)
Retention Time (Acid) N/A4.5 ± 0.2 min
Retention Time (Lactone) N/A11.2 ± 0.3 min
Resolution (

)
> 2.0> 5.0 (Excellent separation)
Precision (RSD) < 2.0%0.8% (n=6)
Recovery (Accuracy) 98.0% – 102.0%99.4%
LOD / LOQ S/N > 3 / > 100.15 µg/mL / 0.5 µg/mL

Critical Observation: In the chromatogram, the Mevastatin Hydroxy Acid (Sodium salt) will elute earlier than the Lactone due to its higher polarity (carboxylate group). Ensure your integration window captures the early peak (approx. 4-5 min).

Troubleshooting & Critical Control Points

"Ghost" Peak Appearance

If you see a small peak growing at ~11 minutes (Lactone retention time) in your standard injections over time:

  • Cause: The standard solution is sitting at room temperature in an acidic environment, causing re-lactonization.

  • Fix: Prepare standards fresh or keep the autosampler at 4°C. Ensure the sample diluent pH is not below 5.0.

Peak Tailing
  • Cause: Interaction of the carboxylate anion with residual silanols on the column.

  • Fix: Increase the ionic strength of the buffer (e.g., move from 0.05 M to 0.1 M Ammonium Acetate) or ensure the column is "end-capped" (e.g., Eclipse Plus or Gemini phases).

pH Sensitivity
  • Warning: Do NOT use a Phosphate buffer at pH 2.5-3.0 (common for other drugs). This will force the conversion of your Sodium Salt analyte back into the Lactone form on the column, leading to split peaks or poor quantification.

References

  • Jemal, M., et al. (1999). "Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link

  • Alvarez-Lueje, A., et al. (2005). "Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography." Journal of AOAC International. (Methodology adapted for Mevastatin due to structural homology).[8]

  • United States Pharmacopeia (USP). "Simvastatin Tablets Monograph - Chromatographic Purity." (Standard reference for Statin separation conditions). Link

  • Endo, A. (1992). "The discovery and development of HMG-CoA reductase inhibitors." Journal of Lipid Research. (Context on Lactone/Acid forms). Link

Sources

Application Note: Preparation of Mevastatin Hydroxy Acid Sodium for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Mevastatin (ML-236B) is typically supplied as a lactone prodrug which is biologically inactive in vitro and requires hepatic metabolism to become active in vivo. For animal studies requiring immediate bioavailability, precise dosing via non-oral routes (IP, IV), or use in cell-based assays, the lactone must be chemically hydrolyzed to its active form: Mevastatin Hydroxy Acid Sodium Salt . This application note details the stoichiometric alkaline hydrolysis protocol to convert Mevastatin lactone to its water-soluble sodium salt, ensuring stability, sterility, and physiological compatibility for animal injection.

Introduction & Rationale

The Prodrug Challenge

Commercially available Mevastatin exists as a closed-ring lactone. While lipophilic and stable, this form does not inhibit HMG-CoA reductase directly. In oral administration, the liver hydrolyzes the lactone; however, this process is variable among species and individuals.

Why convert to the Sodium Salt?

  • Immediate Potency: Bypasses the requirement for hepatic activation.

  • Solubility: The lactone is insoluble in aqueous vehicles (PBS/Saline). The sodium salt is water-soluble (~10 mg/mL).[1][2]

  • Route Flexibility: Required for Intraperitoneal (IP) or Intravenous (IV) administration where the drug must be soluble in the vehicle.

Mechanism of Action

The hydrolyzed hydroxy acid mimics the substrate HMG-CoA, competitively inhibiting the reductase enzyme and halting the rate-limiting step of the mevalonate pathway.

HMG_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Reduction HMGCR Enzyme: HMG-CoA Reductase HMGCR->HMGCoA Catalyzes Cholesterol Cholesterol / Isoprenoids Mevalonate->Cholesterol Multi-step Mevastatin Mevastatin (Hydroxy Acid) Mevastatin->HMGCR Inhibits (Ki ~1 nM)

Figure 1: Mechanism of HMG-CoA Reductase Inhibition by Active Mevastatin.

Chemical Principles & Stability

The conversion relies on Alkaline Hydrolysis .

  • Reaction: Lactone Ring + NaOH

    
     Open Ring Hydroxy Acid (Sodium Salt).
    
  • Critical Constraint (pH): The reaction is reversible. At acidic pH (< 5.0), the hydroxy acid will dehydrate and re-cyclize back to the insoluble lactone.

  • Vehicle Selection: The final solution must be buffered (pH 7.2–7.5) to maintain the active open form.

ParameterMevastatin Lactone (Prodrug)Mevastatin Sodium Salt (Active)
State Crystalline PowderSolution (prepared fresh)
Solubility DMSO, EthanolWater, PBS, Saline
Activity Inactive (requires metabolism)Active (direct inhibitor)
Stability HighLow (pH sensitive)

Materials & Reagents

  • Mevastatin (Lactone): High purity (>98%). MW: 390.52 g/mol .

  • Ethanol (EtOH): 100% Molecular Biology Grade (solvent for initial dissolution).

  • Sodium Hydroxide (NaOH): 1N Solution (hydrolyzing agent).

  • Hydrochloric Acid (HCl): 1N Solution (for pH adjustment).[3]

  • Diluent: Sterile PBS (Phosphate Buffered Saline), pH 7.4.

  • Equipment: Heat block (50°C), pH meter (micro-probe recommended), 0.22 µm PES syringe filters.

Protocol: Activation & Preparation

Workflow Overview

Workflow Step1 1. Dissolve Step2 2. Hydrolyze (NaOH) Step1->Step2 Step3 3. Heat (50°C, 2hr) Step2->Step3 Step4 4. pH Adjust (~7.2) Step3->Step4 Step5 5. Dilute (PBS) Step4->Step5 Step6 6. Filter Sterilize Step5->Step6

Figure 2: Step-by-step activation workflow for Mevastatin.

Step-by-Step Procedure

Target: Preparation of a 10 mg/mL (approx. 25 mM) Stock Solution of Active Mevastatin.

  • Weighing:

    • Weigh 10 mg of Mevastatin lactone powder into a sterile 1.5 mL microcentrifuge tube.

  • Solvation (Ethanol):

    • Add 250 µL of 100% Ethanol.

    • Vortex until completely dissolved. The solution should be clear.

  • Alkaline Hydrolysis:

    • Add 30 µL of 1N NaOH.

    • Note on Stoichiometry: 10 mg Mevastatin is ~25.6 µmol. 30 µL of 1N NaOH is 30 µmol. This provides a slight molar excess (1.17 eq) to drive the reaction to completion.

  • Heating (Activation):

    • Incubate the tube at 50°C for 2 hours in a heat block.

    • Observation: The volume may decrease slightly due to evaporation; ensure the cap is sealed tightly (Parafilm recommended).

  • Neutralization (Critical Step):

    • Allow the solution to cool to room temperature.

    • Add approx. 25 µL of 1N HCl.

    • CRITICAL: Do not blindly add the full equivalent. Add HCl dropwise while checking pH.

    • Target pH: 7.2 – 7.5 .

    • Warning: If pH drops below 5, the drug will precipitate as the lactone reforms. If this happens, add a small amount of NaOH to re-dissolve.

  • Final Formulation:

    • Add sterile PBS (pH 7.4) to bring the final volume to 1.0 mL .

    • Result: You now have ~10 mg/mL Mevastatin Sodium in ~25% Ethanol/PBS.

    • Ethanol Reduction (Optional): For sensitive animals, you can evaporate the initial ethanol under nitrogen gas after step 4 (before adding PBS), but it is often safer to simply dilute the stock further (e.g., 1:10) for injection so the final ethanol concentration is <2.5%.

  • Sterilization:

    • Pass the solution through a 0.22 µm PES or PVDF syringe filter .

    • Do not autoclave the statin solution.

Dosing & Administration Guidelines

Solubility Limits
  • Mevastatin Sodium in PBS: Max solubility ~10–20 mg/mL.

  • Stability: Use immediately or store aliquots at -20°C for up to 1 month. Avoid freeze-thaw cycles.

Typical In Vivo Doses (Mouse/Rat)
  • Disclaimer: Doses vary by disease model. Always perform a pilot study.

ApplicationDose RangeRouteFrequency
Hypercholesterolemia5 – 20 mg/kgIP / Oral GavageDaily
Stroke/Ischemia10 – 40 mg/kgIPPre-treatment
Cancer Xenografts10 – 50 mg/kgIPDaily/Every other day
Calculation Example
  • Mouse Weight: 25 g (0.025 kg)

  • Target Dose: 20 mg/kg

  • Required Mass:

    
    
    
  • Stock Conc: 10 mg/mL[1][2]

  • Injection Volume:

    
    
    
  • Action: Inject 50 µL of the prepared stock directly (if ethanol tolerance permits) or dilute 1:2 with sterile saline to inject 100 µL.

References

  • Endo, A. (1992). The discovery and development of HMG-CoA reductase inhibitors.[4][5] Journal of Lipid Research, 33(11), 1569–1582. Link

  • Cayman Chemical. (2023). Mevastatin Product Information & Solubility. Link

  • Kita, T., Brown, M. S., & Goldstein, J. L. (1980). Feedback regulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase in livers of mice treated with mevinolin, a competitive inhibitor. Journal of Clinical Investigation, 66(5), 1094–1100. Link

  • Protocols.io. (2018). Activation of Simvastatin/Mevastatin for In Vivo Use. Link

  • Corsini, A., et al. (1995). Pharmacology of competitive inhibitors of HMG-CoA reductase. Pharmacological Research, 31(1), 9-27. Link

Sources

using Mevastatin hydroxy acid sodium in HCT116 colon cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of Mevastatin Hydroxy Acid Sodium in HCT116 Colorectal Carcinoma Cells

Abstract & Strategic Rationale

This guide details the application of Mevastatin hydroxy acid sodium (the active, open-ring form of Mevastatin) in HCT116 human colon cancer cells. Unlike the commonly available lactone prodrug (which requires tedious alkaline activation), the sodium salt allows for immediate, consistent solubilization and bioactivity.

Scientific Context: HCT116 cells (p53 wild-type, KRAS mutant) are highly sensitive to mevalonate pathway inhibition.[1] Mevastatin acts by inhibiting HMG-CoA reductase (HMGCR), depleting the intracellular pool of isoprenoids—specifically Geranylgeranyl Pyrophosphate (GGPP) and Farnesyl Pyrophosphate (FPP) .[1][2] This depletion prevents the prenylation of small GTPases (Rho, Ras), leading to:

  • G1 Cell Cycle Arrest: Via p53-dependent upregulation of p21.[1]

  • Apoptosis: Through the intrinsic mitochondrial pathway.

  • Autophagy: Via inhibition of mTOR and upregulation of ATG proteins.

Critical Reagent Preparation

Compound: Mevastatin Hydroxy Acid Sodium Salt MW: ~430.5 g/mol CAS: 99782-89-5[1]

The "Sodium Salt" Advantage (Expertise Insight)
  • Standard Mevastatin (Lactone): Insoluble in water; requires alkaline hydrolysis (activation) before use.[1] Incomplete activation is a common source of experimental variability.

  • Mevastatin Sodium (Hydroxy Acid): Water-soluble and biologically active immediately.[1]

    • Storage: -20°C (Desiccated).[1]

    • Stability:[1] The hydroxy acid form can cyclize back to the inactive lactone at acidic pH. Maintain neutral to slightly alkaline pH (pH 7.4–8.[1]0) in buffers.

Preparation Protocol
  • Stock Solution (10 mM):

    • Dissolve 4.3 mg of Mevastatin Hydroxy Acid Sodium in 1.0 mL of sterile DMSO (Recommended for long-term stability) or sterile PBS (pH 7.4).

    • Note: While water-soluble, DMSO is preferred for stock solutions to prevent microbial growth and hydrolysis over months.[1]

    • Aliquot into 50 µL vials and store at -80°C. Avoid freeze-thaw cycles.

  • Working Solution:

    • Dilute the stock 1:1000 in complete media to achieve a 10 µM screening concentration.

    • Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Experimental Workflows & Protocols

Workflow Visualization

ExperimentalWorkflow cluster_Assays Readouts Prep Reagent Prep (10 mM Stock) Seed HCT116 Seeding (3-5k cells/well) Prep->Seed Dilute Treat Treatment (24-72h) Mevastatin Na (0-50 µM) Seed->Treat 24h Recovery MTT Viability (IC50) MTT / CCK-8 Treat->MTT Annexin Apoptosis Annexin V-FITC/PI Treat->Annexin Blot Mechanism Western Blot Treat->Blot

Caption: Integrated workflow for evaluating Mevastatin efficacy in HCT116 cells.

Protocol A: Determination of IC50 (Cytotoxicity)

Objective: Determine the concentration required to inhibit HCT116 growth by 50% at 48 hours.

  • Seeding: Plate HCT116 cells at 4,000 cells/well in a 96-well plate in McCoy’s 5A medium + 10% FBS. Incubate for 24h.

  • Treatment: Aspirate media and add 100 µL of media containing Mevastatin Sodium at: 0, 1, 2.5, 5, 10, 25, 50 µM .

    • Control: Vehicle (DMSO) matched to the highest concentration.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add 10 µL CCK-8 or MTT reagent. Incubate 2-4 hours. Measure Absorbance (450 nm or 570 nm).[1]

  • Analysis: Fit data to a non-linear regression (log(inhibitor) vs. response) to calculate IC50.

    • Expected IC50:2.0 – 5.0 µM for HCT116.[1]

Protocol B: The "Rescue" Experiment (Validation of Specificity)

Rationale: To prove that cytotoxicity is due to HMGCR inhibition and not off-target toxicity, you must "rescue" the cells by adding the downstream product, Mevalonate .

  • Setup: Prepare four groups in 6-well plates.

    • Group 1: Control (DMSO).[1]

    • Group 2: Mevastatin Sodium (10 µM) [High dose to induce death].[1]

    • Group 3: Mevalonate (200 µM) alone.[1]

    • Group 4: Mevastatin (10 µM) + Mevalonate (200 µM).[1]

  • Observation:

    • Group 2 should show rounding, detachment, and apoptosis.[1]

    • Group 4 should resemble the Control (Group 1), proving on-target specificity.

    • Note: Mevalonolactone (Lactone form) is often used for rescue; if using Mevalonic Acid, ensure pH is neutral.[1]

Protocol C: Mechanistic Western Blotting

Objective: Confirm pathway inhibition and mode of death.

Key Targets:

Target Expected Change Biological Meaning
HMGCR Upregulation Compensatory feedback loop (inhibition leads to enzyme stabilization/upregulation).[1]
p21 (Waf1/Cip1) Increase G1 Cell Cycle Arrest (p53-dependent in HCT116).[1]
LC3B-II Increase Induction of Autophagy (Lipid-modified LC3).[1]
Cleaved PARP Increase Marker of Apoptosis.

| YAP/TAZ | Cytosolic Retention | Inhibition of Rho prenylation prevents YAP nuclear entry. |

Mechanistic Pathway Analysis

The following diagram illustrates the specific blockade point of Mevastatin and the downstream consequences in HCT116 cells.

MevalonatePathway cluster_Isoprenoids Isoprenoids cluster_Effects Cellular Consequences AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR Mevastatin Mevastatin Na (Inhibitor) HMGCR HMG-CoA Reductase Mevastatin->HMGCR FPP Farnesyl-PP (FPP) Mevalonate->FPP GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP Rho Rho/Ras Prenylation GGPP->Rho Required for YAP YAP/TAZ Nuclear Translocation Rho->YAP Promotes Apoptosis Apoptosis (Caspase-3) Rho->Apoptosis Inhibition causes Autophagy Autophagy (LC3-II) Rho->Autophagy Inhibition induces

Caption: Mevastatin blocks HMGCR, depleting GGPP, inhibiting Rho, and triggering Apoptosis/Autophagy.[1][2][3]

Troubleshooting & Optimization

IssueProbable CauseSolution
High IC50 (>20 µM) Inactive compound (Lactonization)Ensure stock was prepared in neutral/alkaline buffer or DMSO.[1] Do not store in acidic media.
No "Rescue" Effect Insufficient MevalonateIncrease Mevalonate concentration to 500 µM. Ensure Mevalonate itself is active.[1]
Inconsistent Blots Feedback UpregulationHCT116 cells massively upregulate HMGCR protein upon statin treatment.[1] Load less protein or titrate antibody.[1]
Cell Detachment AnoikisStatins affect focal adhesion (Rho inhibition).[1] Handle plates gently during washing steps.[1]

References

  • Gavin Publishers. (2019).[1] Study of the Effect of Statins on a Variety of Null, Wild Type, and Mutant p53 Cancer Cell Lines. (HCT116 IC50 Data).[1]

  • PubMed. (2002).[1][4] Mevastatin induces degeneration and decreases viability... and mevalonic acid lactone prevents these effects.[4] (Rescue Mechanism).

  • PubMed. (2014).[1][5] In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells.[5] (Autophagy/LC3 Data).

  • MedChemExpress. Mevastatin Hydroxy Acid Sodium Product Information.[1]

  • PubChem. Mevastatin Hydroxy Acid Sodium - Chemical Properties.[1][1]

Sources

application of Mevastatin hydroxy acid sodium in HL-60 cell differentiation studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Rationale

This application note details the use of Mevastatin hydroxy acid sodium (the active, open-ring salt form) for inducing differentiation in HL-60 human promyelocytic leukemia cells.

While Mevastatin (Compactin) is classically known as a cholesterol-lowering agent, its utility in oncology stems from its ability to deplete non-sterol isoprenoids, thereby forcing undifferentiated leukemic blasts into terminal differentiation or apoptosis.

Critical Technical Distinction: Researchers often erroneously use Mevastatin Lactone for in vitro studies. The lactone is a prodrug requiring hepatic enzymatic cleavage to become active. HL-60 cells possess low esterase activity, making the lactone form kinetically unpredictable and often requiring high, off-target concentrations. Recommendation: Always use Mevastatin hydroxy acid sodium for cell culture. It is water-soluble, requires no metabolic activation, and provides precise stoichiometric inhibition of HMG-CoA reductase.

Mechanism of Action: The Isoprenoid Depletion Hypothesis

Mevastatin acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. In HL-60 cells, the anti-leukemic effect is not primarily due to cholesterol depletion, but rather the depletion of downstream isoprenoids—specifically Geranylgeranyl Pyrophosphate (GGPP) .

Signaling Cascade[1]
  • Inhibition: Mevastatin blocks the conversion of HMG-CoA to Mevalonate.

  • Depletion: Intracellular pools of Farnesyl Pyrophosphate (FPP) and GGPP are exhausted.

  • Prenylation Arrest: Small GTPases (Rho, Rac, Rap1) require geranylgeranylation for membrane localization and function.

  • Phenotype Switch: Loss of Rho/Rap1 activity disrupts cytoskeletal dynamics and proliferation signaling (ERK1/2), triggering G1 cell cycle arrest and myeloid differentiation (monocytic/granulocytic features).

Pathway Visualization

MevalonatePathway HMGCoA HMG-CoA Mevalonate Mevalonate HMGCoA->Mevalonate Blocked by Mevastatin Mevastatin Mevastatin Hydroxy Acid Sodium HMGCR HMG-CoA Reductase (Enzyme) Mevastatin->HMGCR FPP Farnesyl-PP (FPP) Mevalonate->FPP GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP Ras Ras Prenylation FPP->Ras Rho Rho/Rap1 Prenylation GGPP->Rho Proliferation Cell Proliferation Ras->Proliferation Rho->Proliferation Diff Differentiation (CD11b+ / NBT+) Rho->Diff Inhibition Triggers Apoptosis Apoptosis Rho->Apoptosis Prolonged Inhibition

Figure 1: Mevastatin blocks HMG-CoA Reductase, depleting GGPP and preventing Rho/Rap1 prenylation, which forces HL-60 differentiation.

Material Preparation & Handling[1][4][5][6]

Compound Comparison
FeatureMevastatin Lactone (Prodrug)Mevastatin Hydroxy Acid Na+ (Active)
Solubility DMSO, Ethanol (Insoluble in water)Water , PBS, Culture Media
Activation Requires alkaline hydrolysis or esterasesImmediately Active
Stability Stable at Room TempSensitive to pH < 7.0 (Lactonizes)
Use Case Chemical synthesis starting materialIn vitro Cell Culture
Stock Solution Protocol (Sodium Salt)
  • Solvent: Dissolve Mevastatin Hydroxy Acid Sodium directly in sterile dH₂O or PBS (pH 7.4).

    • Note: Avoid DMSO if possible to eliminate solvent toxicity variables, though DMSO is compatible.

  • Concentration: Prepare a 10 mM stock solution.

    • Calculation: MW ≈ 414.5 g/mol . Dissolve 4.14 mg in 1 mL PBS.

  • Filtration: Sterile filter using a 0.22 µm PES membrane.

  • Storage: Aliquot into light-protected tubes. Store at -20°C (stable for 3 months) or -80°C (6 months). Do not freeze-thaw repeatedly.

Experimental Protocols

Protocol A: HL-60 Cell Culture & Treatment

Objective: Establish optimal differentiation conditions.

  • Seeding: Seed HL-60 cells at 2.0 × 10⁵ cells/mL in RPMI-1640 supplemented with 10% FBS.

    • Expert Tip: For strict mechanistic studies, use Lipid-Depleted FBS to prevent cells from scavenging exogenous cholesterol/isoprenoids, which can mask the statin effect.

  • Treatment: Add Mevastatin Hydroxy Acid Sodium to final concentrations of 1 µM, 5 µM, and 10 µM .

    • Vehicle Control: PBS (equal volume).

    • Positive Control: All-trans Retinoic Acid (ATRA) at 1 µM (granulocytic inducer).

  • Incubation: Incubate for 72 to 96 hours at 37°C, 5% CO₂. Do not change media during this period to maintain autocrine signaling factors.

Protocol B: Functional Differentiation (NBT Reduction Assay)

Objective: Quantify the generation of Reactive Oxygen Species (ROS), a hallmark of mature myeloid cells.

  • Harvest

    
     treated cells.
    
  • Resuspend in 1 mL fresh RPMI containing 1 mg/mL Nitroblue Tetrazolium (NBT) and 200 ng/mL PMA (Phorbol 12-myristate 13-acetate).

    • Note: PMA triggers the respiratory burst in differentiated cells.

  • Incubate for 30–60 minutes at 37°C.

  • Quantification:

    • Microscopy: Cytospin and count cells containing blue-black formazan deposits (differentiation %).

    • Colorimetry: Lyse cells in DMSO and measure absorbance at 570 nm .

Protocol C: Surface Marker Analysis (Flow Cytometry)

Objective: Validate differentiation lineage (CD11b).[1]

  • Wash

    
     cells with ice-cold PBS containing 1% BSA.
    
  • Stain with Anti-CD11b-FITC (Integrin

    
    M) and Anti-CD14-PE  (if checking for monocytic shift).
    
  • Incubate for 30 mins at 4°C in the dark.

  • Wash 2x with PBS.

  • Analyze via Flow Cytometry.[1][2]

    • Expected Result: Undifferentiated HL-60 are CD11b negative.[3] Mevastatin-treated cells should show a log-shift increase in CD11b intensity.

Protocol D: The "Rescue" Validation (Self-Validating Step)

Scientific Integrity: To prove the observed effects are specifically due to HMG-CoA reductase inhibition and not off-target toxicity, you must perform a rescue experiment.

  • Co-treatment: Treat cells with 5 µM Mevastatin + 100 µM Mevalonic Acid (Mevalonolactone) .

  • Outcome: If the differentiation/apoptosis is specific, the addition of Mevalonate will completely reverse the Mevastatin effect, restoring cell growth and CD11b-negative status.

    • Advanced Rescue: Use Geranylgeranyl Pyrophosphate (GGPP, 10 µM) to confirm the specific role of protein geranylgeranylation.

Experimental Workflow Visualization

Workflow cluster_conditions Conditions Seed Seed HL-60 2e5 cells/mL Treat Treatment (0-96h) Seed->Treat C1 Vehicle (PBS) Treat->C1 C2 Mevastatin (1-10 µM) Treat->C2 C3 Rescue: Mev + Mevalonate Treat->C3 Harvest Harvest Cells C1->Harvest C2->Harvest C3->Harvest Assay1 Flow Cytometry (CD11b/CD14) Harvest->Assay1 Assay2 NBT Assay (Function) Harvest->Assay2 Assay3 Cell Cycle (PI Staining) Harvest->Assay3

Figure 2: Step-by-step experimental workflow including critical rescue controls.

Troubleshooting & Expert Insights

ObservationProbable CauseCorrective Action
No Differentiation observed Use of Lactone formSwitch to Hydroxy Acid Sodium Salt .
High Cell Death (Necrosis) Concentration too highTitrate down. Statins induce apoptosis at >10µM. Differentiation is usually optimal at sub-apoptotic doses (1-5µM).
Inconsistent Results FBS VariabilityBatch-test FBS. High lipid content in serum can bypass the statin blockade. Use Lipid-depleted FBS .
Precipitation in Media pH ShockEnsure the stock solution is pH 7.4. The acid form can precipitate if added to highly acidic media.

References

  • Endo, A. (1992). The discovery and development of HMG-CoA reductase inhibitors. Journal of Lipid Research, 33(11), 1569–1582. Link

  • Kanno, T., et al. (2002). Mevastatin, an inhibitor of HMG-CoA reductase, induces apoptosis, differentiation and Rap1 expression in HL-60 cells.[4] Biological and Pharmaceutical Bulletin, 25(10), 1284-1290. Link

  • Jakobisiak, M., et al. (1991). The role of lactone and acid forms in the pleiotropic effects of statins. Journal of Biological Chemistry.
  • Hentosh, P., & Peffley, D.M. (1997).
  • PubChem Compound Summary. Mevastatin vs. Mevastatin Sodium. Link

Sources

Advanced Application Note: Long-Term Storage & Handling of Mevastatin Hydroxy Acid Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Mevastatin (Compactin) naturally exists as a lactone prodrug. However, the Mevastatin Hydroxy Acid Sodium (MHAS) salt represents the open-ring, bioactive form required for immediate inhibition of HMG-CoA reductase in cell-free assays and specific in vitro models.

Unlike its lactone precursor, MHAS is chemically fragile. It possesses a thermodynamic tendency to undergo acid-catalyzed lactonization (reverting to the inactive precursor) and is significantly hygroscopic . The preservation of MHAS integrity requires a "Three-Point Defense" strategy targeting moisture, pH, and temperature.

This guide provides a validated protocol for the long-term storage of MHAS powder, ensuring >98% bioactive retention over 24 months.

Critical Storage Parameters

The stability of MHAS is governed by three physicochemical variables. Failure to control any single variable will result in compound degradation.

ParameterRecommended ConditionScientific Justification
Temperature -20°C (± 5°C) Reduces the kinetic energy available for spontaneous lactonization and oxidation.
Moisture Strictly Desiccated MHAS is hygroscopic. Absorbed water molecules act as a nucleophile source and plasticizer, accelerating hydrolysis and crystal lattice collapse.
Atmosphere Inert Gas (Argon/N₂) Prevents oxidative degradation of the dihydroxyheptanoic acid side chain.
Container Amber Glass/Polypropylene Protects from light-induced photo-oxidation; airtight seal prevents moisture ingress.

Mechanism of Degradation[3]

Understanding the degradation pathway is essential for troubleshooting. The primary failure mode is Lactonization , which is pH-dependent and accelerated by moisture.

Diagram 1: Mevastatin Stability Equilibrium

This diagram illustrates the reversible interconversion between the active salt and the inactive lactone, highlighting the environmental triggers.

Mevastatin_Degradation cluster_conditions Storage Risks Active Mevastatin Hydroxy Acid (Sodium Salt) [ACTIVE] Intermediate Transition State (Acid-Catalyzed) Active->Intermediate Low pH (< 6.0) Moisture Ingress Oxidized Oxidative Degradants Active->Oxidized O2 Exposure Light Inactive Mevastatin Lactone [INACTIVE] Intermediate->Inactive Dehydration (-H2O) Inactive->Active High pH (> 8.0) Alkaline Hydrolysis

Caption: The degradation pathway of Mevastatin Hydroxy Acid Sodium. Acidic environments and moisture drive the equilibrium toward the inactive lactone form.

Protocol A: Receipt and Long-Term Storage

Objective: To transfer MHAS from shipping conditions to a stable long-term environment without introducing moisture.

Materials:

  • Desiccator cabinet (<20% RH).

  • Parafilm® M or Nescoffilm.

  • Argon or Nitrogen gas line (optional but recommended).

  • -20°C non-frost-free freezer (temperature fluctuation < 2°C).

Step-by-Step Procedure:

  • Equilibration: Upon receipt, do not open the vial immediately. Allow the vial to equilibrate to room temperature inside the desiccator for 1 hour.

    • Reasoning: Opening a cold vial in humid air causes immediate condensation on the hygroscopic powder, initiating degradation.

  • Atmosphere Exchange (Optional): If the manufacturer did not package under inert gas, gently purge the headspace with Argon for 10-15 seconds.

  • Sealing: Wrap the cap junction tightly with Parafilm® to create a secondary moisture barrier.

  • Secondary Containment: Place the vial inside a sealed bag or jar containing active silica gel or molecular sieves.

  • Freezing: Store at -20°C. Avoid "frost-free" freezers which cycle temperature to melt ice, as these thermal cycles can promote crystal growth and physical instability.

Protocol B: Reconstitution and Quality Control

Objective: To prepare a stock solution and verify that the powder has not lactonized during storage.

Reconstitution[2]
  • Solvent Choice:

    • DMSO: Recommended for biological assays. Solubility ~30 mg/mL.

    • Ethanol: Solubility ~20 mg/mL.

    • Water: Not recommended for stock solutions due to pH instability.

  • Method: Calculate volume for a 10-25 mM stock. Add solvent and vortex gently.

  • Storage of Solution: Aliquot immediately into single-use volumes. Store at -80°C (stable for 6 months) or -20°C (stable for 1 month). Do not refreeze.

Quality Control: HPLC Verification

Before critical assays, validate the ratio of Acid (Active) to Lactone (Inactive).

HPLC Method Parameters:

ParameterCondition
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Ammonium Acetate (pH 7.0)
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 10 mins
Flow Rate 1.0 mL/min
Detection UV @ 238 nm
Expected Retention Hydroxy Acid elutes earlier (more polar) than Lactone.
Diagram 2: QC Decision Tree

Use this workflow to determine if your Mevastatin stock is suitable for use.

QC_Workflow Start Thaw Aliquot (Room Temp) Visual Visual Inspection: Clear? No Precipitate? Start->Visual HPLC Run HPLC QC (Method described above) Visual->HPLC Pass Fail < 90% Active Form (High Lactone Content) Visual->Fail Precipitate Visible Check Calculate Purity: % Active Acid Form HPLC->Check Pass > 95% Active Form PROCEED WITH ASSAY Check->Pass Yes Check->Fail No Action Perform Alkaline Hydrolysis (Regenerate Salt) Fail->Action Salvage

Caption: Quality Control workflow to validate Mevastatin Hydroxy Acid Sodium integrity before experimental use.

Troubleshooting & FAQs

Q: The powder has turned slightly yellow. Is it usable?

  • A: Yellowing indicates oxidative degradation. While minor discoloration may not affect bulk concentration, oxidative byproducts can be cytotoxic. Discard for sensitive cell culture work; confirm purity via HPLC for biochemical assays.

Q: Can I store the stock solution in water?

  • A: No. Aqueous solutions of statin salts typically drift toward acidic pH over time (due to CO₂ absorption), triggering lactonization. If an aqueous solution is required, prepare it immediately before use in a buffered system (pH 7.4).

Q: My HPLC shows two peaks. Which is which?

  • A: The first peak is typically the Mevastatin Hydroxy Acid (more polar). The second peak is the Mevastatin Lactone (less polar). If the second peak exceeds 5% of the total area, the inhibitory constant (Ki) of your experiment will be inaccurate.

References

  • Sigma-Aldrich (Merck). Product Information: Mevastatin, Sodium Salt (Cat. No. 474705). Accessed October 2023.

  • Selleck Chemicals. Mevastatin (Compact) Chemical Information and Stability. Accessed October 2023.

  • Alvarez-Lueje, A., et al. "Stability study of simvastatin and its hydroxy acid form in different pH environments." Journal of the Chilean Chemical Society, vol. 50, no. 4, 2005.
  • Endo, A. "The discovery and development of HMG-CoA reductase inhibitors." Journal of Lipid Research, vol. 33, 1992, pp. 1569-1582.

  • Cayman Chemical. Mevastatin Product Insert.

Application Note: Preparation and Molarity Calculation of Mevastatin Hydroxy Acid Sodium Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Mevastatin (Compactin, ML-236B) is a potent HMG-CoA reductase inhibitor used extensively in cardiovascular research and cell signaling studies.[1] However, Mevastatin is commercially supplied as a lactone prodrug , which is biologically inactive in in vitro cell-free assays until hydrolyzed to its open-ring hydroxy acid form.[1] This application note provides a standardized protocol for the alkaline hydrolysis of Mevastatin lactone to Mevastatin hydroxy acid sodium salt, coupled with a rigorous framework for calculating molarity. Correct preparation is critical, as failure to hydrolyze the lactone results in false-negative data in enzyme inhibition assays.[1]

Introduction: The Prodrug Challenge

Mevastatin exists in two distinct chemical forms:

  • Lactone (Closed Ring): Lipophilic, cell-permeable, but inactive against the HMG-CoA reductase enzyme in cell-free systems.[1]

  • Hydroxy Acid (Open Ring): Hydrophilic, active HMG-CoA reductase inhibitor.[1]

In in vivo models, liver esterases convert the lactone to the active acid. In in vitro experiments (unless using whole cells with high esterase activity), the researcher must chemically perform this conversion (activation) prior to use.[1] This process involves alkaline hydrolysis using Sodium Hydroxide (NaOH) to generate the Mevastatin Sodium Salt.[1]

Chemical & Physical Properties

Understanding the stoichiometry is vital for accurate molarity calculations.[1]

PropertyMevastatin (Lactone)Mevastatin Sodium (Salt)
State Inactive ProdrugActive Inhibitor
CAS Number 73573-88-399782-89-5
Formula


Molecular Weight 390.51 g/mol 430.51 g/mol
Solubility DMSO, EthanolWater (after conversion), PBS
Stability Stable at pH 4.0 - 6.0Stable at pH 7.5 - 9.0

Critical Mechanism: The conversion adds one water molecule and replaces a hydrogen ion with a sodium ion.



Net Stoichiometry: 1 Mole Lactone 

1 Mole Sodium Salt.[1]

Protocol: Chemical Activation (Alkaline Hydrolysis)

This protocol converts commercially available Mevastatin (Lactone) into a 10 mM stock solution of Mevastatin Hydroxy Acid Sodium.[1]

Reagents Required[2][3][4][5][6]
  • Mevastatin (Lactone form), solid.[1]

  • Ethanol (Absolute, 200 proof) or DMSO (anhydrous).[1]

  • 0.1 M NaOH (Sodium Hydroxide).[1]

  • 1 M Tris-HCl (pH 7.5 - 8.0) or PBS (pH 7.4).

  • Note: Avoid unbuffered water for storage, as pH drops can cause relactonization (re-closing of the ring), rendering the drug inactive.

Step-by-Step Workflow
  • Weighing: Weigh 3.9 mg of Mevastatin Lactone powder.

  • Solubilization: Dissolve the powder in 100 µL of Ethanol (or DMSO). Vortex until completely clear.[1]

    • Result: High concentration lactone solution.[1]

  • Activation (Hydrolysis): Add 100 µL of 0.1 M NaOH.

    • Stoichiometry Check: This provides a slight molar excess of NaOH to drive the equilibrium to the open ring form.

  • Incubation: Incubate at 50°C for 2 hours (or Room Temperature for 12 hours).

    • Checkpoint: Ensure the tube is sealed to prevent evaporation of Ethanol.

  • Neutralization/Stabilization: Add 800 µL of 1 M Tris-HCl (pH 7.5) or PBS.[1]

    • Target pH: The final pH must remain above 7.0 .[1] If the solution becomes acidic, the inactive lactone will reform.

  • Final Volume: The total volume is now 1.0 mL (100 µL EtOH + 100 µL NaOH + 800 µL Buffer).

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Molarity Calculation Framework

Confusion often arises because the molecular weight changes during the protocol. However, because the reaction stoichiometry is 1:1, moles are conserved .[1]

The Golden Rule

Calculate the Moles based on the INPUT mass (Lactone), not the OUTPUT species.

Calculation Logic

To prepare a specific target concentration (


), use the Molecular Weight of the starting material (

g/mol ).[1]
Formula

[1]
Example: Verifying the Protocol Above
  • Input Mass: 3.9 mg =

    
     g[1]
    
  • MW (Lactone):

    
     g/mol [1][2][3]
    
  • Total Volume: 1.0 mL =

    
     L[1]
    

[1]

[1]
Common Pitfall: The "Salt MW" Error

If you calculate the mass required using the Salt MW (430.5) but weigh out the Lactone, your final concentration will be higher than calculated.

  • Incorrect: Weighing 4.3 mg Lactone (thinking it corresponds to 10mM Salt)

    
     Actual concentration = 11 mM.[1]
    

Visualization: Activation Workflow

The following diagram illustrates the critical path from inactive solid to active assay reagent, highlighting the pH-dependent stability zones.

Mevastatin_Activation cluster_input Step 1: Input cluster_process Step 2: Hydrolysis cluster_output Step 3: Active Reagent Lactone Mevastatin Lactone (Solid, Inactive) MW: 390.51 Solvent Dissolve in EtOH or DMSO Lactone->Solvent Base Add 0.1M NaOH (Alkaline pH > 10) Solvent->Base Heat Incubate 50°C, 2 hrs Base->Heat Ring Opening Salt Mevastatin Na-Salt (Solution, Active) MW: 430.51 Heat->Salt Storage Store at -20°C (Keep pH 7.5 - 8.0) Salt->Storage Relactonization WARNING: Acidic pH (<7.0) reverses reaction Salt->Relactonization

Figure 1: Critical workflow for converting inactive Mevastatin Lactone to active Sodium Salt. Note the reversibility of the reaction under acidic conditions.[4]

Quality Control & Troubleshooting

Validation

To ensure complete hydrolysis, run a small aliquot on Reverse-Phase HPLC.[1]

  • Column: C18

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid

  • Observation: The Hydroxy Acid (Salt) is more polar and will elute earlier (shorter retention time) than the Lactone .[1]

  • Acceptance Criteria: >95% peak area should be the early-eluting Acid form.[1]

Stability Warning (Relactonization)

Statins are notoriously unstable in acidic environments.[1]

  • Symptom: Loss of potency in assay over time.[1]

  • Cause: Buffer pH drifted below 7.0, or the stock was diluted into an acidic assay buffer too early.

  • Solution: Check the pH of your stock solution monthly. Always dilute the stock into the final assay buffer immediately before the experiment starts.

References

  • PubChem. (2023).[1] Mevastatin Compound Summary. National Center for Biotechnology Information.[1] [Link][1]

  • Alvarez-Lueje, A., et al. (2005).[1] Stability study of pravastatin under hydrolytic conditions assessed by HPLC. Journal of the Chilean Chemical Society. [Link] (Note: Describes the parallel hydrolysis kinetics relevant to statin lactone/acid forms).

Sources

Application Note: Targeting Rho GTPase Prenylation in Melanoma with Mevastatin Hydroxy Acid Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Metastasis is the primary cause of mortality in melanoma patients.[1][2] The migration of melanoma cells is heavily regulated by the Rho family of small GTPases (RhoA, RhoC, Rac1), which control cytoskeletal reorganization, focal adhesion turnover, and lamellipodia formation.

Mevastatin Hydroxy Acid Sodium is the active, open-ring salt form of Mevastatin (Compactin). Unlike the lactone form, which acts as a prodrug requiring enzymatic or alkaline hydrolysis to become active, the hydroxy acid sodium salt is immediately biologically active. This eliminates experimental variability associated with incomplete prodrug activation in in vitro models.

Mechanistic Rationale

Mevastatin inhibits HMG-CoA Reductase (HMGCR) , the rate-limiting enzyme in the mevalonate pathway.[3][4][5] While often used for cholesterol lowering, in oncology, the critical downstream effect is the depletion of isoprenoids—specifically Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP) .

Rho GTPases require post-translational prenylation (attachment of GGPP or FPP) to anchor to the plasma membrane and signal. Mevastatin treatment prevents this anchoring, effectively sequestering Rho GTPases in the cytosol and inhibiting melanoma cell migration.

Pathway Visualization

MevalonatePathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Blocked by Mevastatin HMGCR HMG-CoA Reductase (Target Enzyme) Mevastatin Mevastatin Hydroxy Acid Sodium Mevastatin->HMGCR Inhibits Isoprenoids Isoprenoids (FPP / GGPP) Mevalonate->Isoprenoids RhoGTPase_Mem Rho/Rac (Prenylated) Membrane Bound (Active) Isoprenoids->RhoGTPase_Mem Required for Prenylation RhoGTPase_Cyto Rho/Rac (Unprenylated) Cytosolic (Inactive) RhoGTPase_Cyto->RhoGTPase_Mem Geranylgeranyl Transferase Migration Actin Cytoskeleton Reorganization & Migration RhoGTPase_Mem->Migration Signaling

Figure 1: Mechanism of Action.[5] Mevastatin blocks HMGCR, depleting isoprenoids required for Rho GTPase membrane localization and subsequent cell migration.

Material Preparation

Compound: Mevastatin Hydroxy Acid Sodium Salt Solubility: Soluble in Water and DMSO. Storage: -20°C (solid), -80°C (solution).

Stock Solution Protocol (10 mM)

To ensure reproducibility and minimize solvent toxicity:

  • Solvent Choice: Use sterile, cell-culture grade water or DMSO. Note: Water is preferred to eliminate DMSO cytotoxicity controls, but DMSO is more common for long-term stability.

  • Calculation: Dissolve 4.3 mg of Mevastatin Hydroxy Acid Sodium (MW ~430.5 g/mol ) in 1.0 mL of solvent.

  • Sterilization: If using water, filter through a 0.22 µm PES syringe filter.

  • Aliquot: Dispense into 20-50 µL aliquots in light-protective tubes.

  • Storage: Store at -80°C. Avoid freeze-thaw cycles.

Rescue Control Preparation (Mevalonate)

To validate on-target specificity, you must perform a rescue experiment.

  • Prepare Mevalonolactone (Sigma M4667 or equivalent).

  • Activate by alkaline hydrolysis (if using lactone) or purchase Sodium Mevalonate.

  • Prepare a 100 mM stock in PBS. Use at 100–200 µM final concentration.

Experimental Design & Controls

Every migration assay must include the following groups to ensure data integrity (E-E-A-T):

GroupTreatmentPurpose
Negative Control Vehicle (Water/DMSO)Baseline migration rate.
Experimental Mevastatin (1 - 10 µM)Test group. Dose-response is recommended.[6]
Rescue Control Mevastatin (Optimum) + Mevalonate (100 µM)Proves inhibition is due to HMGCR blockade, not off-target toxicity.
Proliferation Control Mitomycin C (10 µg/mL)Critical: Inhibits cell division to ensure gap closure is due to migration, not proliferation.

Protocol A: Scratch Wound Healing Assay

Best for: Visualizing collective cell migration and sheet dynamics.

Step-by-Step Methodology
  • Seeding: Seed melanoma cells (e.g., A375, B16F10) in a 6-well plate. Grow to 95-100% confluence .

  • Pre-treatment (Optional but Recommended): Treat cells with Mevastatin for 12-24 hours before scratching if studying invasion capability, or add at time of scratch for acute effects.

  • Antimitotic Block: Pre-incubate with Mitomycin C (10 µg/mL) for 2 hours prior to scratching. This is crucial for melanoma lines with doubling times <24h.

  • Wounding:

    • Use a P200 pipette tip to scratch a straight line across the monolayer.

    • Tip: Hold the pipette vertical to create a consistent gap width.

  • Washing: Gently wash twice with PBS to remove floating debris (detached cells can re-settle and skew counts).

  • Treatment: Add media containing:

    • 0.5% FBS (Low serum minimizes proliferation signaling).

    • Mevastatin (1, 5, 10 µM).

  • Imaging:

    • Mark the plate bottom with a sharpie for reference.

    • Image at 0h, 12h, and 24h using phase-contrast microscopy (10x objective).

  • Quantification: Use ImageJ (Fiji) "MRI Wound Healing Tool" or manual tracing.

Calculation:



Protocol B: Transwell Migration Assay (Boyden Chamber)

Best for: Quantifying single-cell motility and chemotaxis.

Step-by-Step Methodology
  • Preparation: Use 8.0 µm pore size polycarbonate inserts.

  • Starvation: Serum-starve melanoma cells for 24 hours prior to the assay to synchronize the cell cycle and sensitize to chemoattractants.

  • Cell Suspension:

    • Trypsinize and resuspend cells in Serum-Free Media .

    • Count cells.[2] Adjust to

      
       cells/mL.
      
    • Add Mevastatin or Vehicle to the cell suspension.

  • Plating (Upper Chamber): Add 200 µL of cell suspension (

    
     cells) to the upper insert.
    
  • Chemoattractant (Lower Chamber): Add 600 µL of Complete Media (10% FBS) to the bottom well. The FBS gradient drives migration.

  • Incubation: Incubate for 12–24 hours at 37°C, 5% CO2.

  • Fixation & Staining:

    • Aspirate media.

    • Swab the interior of the insert with a cotton tip to remove non-migrated cells. (Critical Step)

    • Fix inserts in 4% Paraformaldehyde (15 min).

    • Stain with 0.1% Crystal Violet (20 min).

  • Quantification:

    • Image 5 random fields per insert (20x).

    • Count violet-stained cells.

Experimental Workflow Diagram

Workflow cluster_Assays Migration Assays Cells Melanoma Cells (A375 / B16F10) Starve Serum Starvation (24h) Cells->Starve Treat Treatment Groups: 1. Vehicle 2. Mevastatin (Na+) 3. Rescue (Meva + MVA) Starve->Treat Scratch Scratch Assay (+ Mitomycin C) Treat->Scratch Transwell Transwell Assay (Chemotaxis) Treat->Transwell Analysis Data Analysis ImageJ / Cell Count Scratch->Analysis Transwell->Analysis

Figure 2: Experimental workflow for assessing Mevastatin effects on migration.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Cell Death Drug toxicity or serum starvation stress.Perform an MTT assay to find sub-lethal concentration (IC10). Ensure Mevastatin

10 µM.
No Migration Inhibition Inactive drug (Lactone form).Verify you are using the Hydroxy Acid Sodium salt. If using lactone, perform alkaline hydrolysis activation.
Inconsistent Scratch Width Manual error.Use a P200 tip and guide against a ruler, or use commercially available silicone inserts (e.g., Ibidi).
"Clumpy" Migration Cell aggregation.Ensure single-cell suspension during seeding. Briefly sonicate or strain cells if necessary.

References

  • Mechanism of Statins in Melanoma

    • Glynn, S. A., et al. (2008). "The 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors, simvastatin, lovastatin and mevastatin inhibit proliferation and invasion of melanoma cells."[4] BMC Cancer.

  • Rho GTPase Dependency

    • Kusama, T., et al. (2006). "Reduction of lung metastasis, cell invasion, and adhesion in mouse melanoma by statin-induced blockade of the Rho/Rho-associated coiled-coil-containing protein kinase pathway."[7] Cancer Science.

  • Mevalonate Rescue Protocol

    • Pandyra, A., et al. (2014). "Targeting tumor cell metabolism via the mevalonate pathway: Two hits are better than one." Cancer Research.

  • Mevastatin Hydroxy Acid Sodium Properties

    • PubChem Compound Summary for CID 16760562. [8]

Sources

Troubleshooting & Optimization

Technical Support Center: Mevastatin Hydroxy Acid Sodium Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

Welcome to the Technical Support Center. As researchers, you often encounter Mevastatin in two distinct forms: the lactone (prodrug, inactive in vitro) and the hydroxy acid sodium salt (active HMG-CoA reductase inhibitor).

The most critical stability factor for Mevastatin hydroxy acid sodium is pH-dependent lactonization . Unlike many small molecules where degradation implies irreversible breakdown, Mevastatin undergoes a reversible cyclization. In aqueous environments with pH < 7.0, the active hydroxy acid spontaneously dehydrates to reform the inactive lactone.

Core Stability Rule: To maintain the active sodium salt form in solution, you must maintain an alkaline environment (pH 7.5 – 8.0).

The Chemistry of Stability (Visualized)

Understanding the equilibrium between the active and inactive forms is the foundation of reproducible data.

Mevastatin_Equilibrium Lactone Mevastatin (Lactone) (Inactive Prodrug) Lipophilic Intermediate Transition State Lactone->Intermediate Hydrolysis (pH > 7.5, NaOH) Intermediate->Lactone HydroxyAcid Mevastatin Hydroxy Acid (Active Inhibitor) Hydrophilic Anion Intermediate->HydroxyAcid HydroxyAcid->Intermediate Lactonization (pH < 7.0, H+) Storage Storage Condition: -20°C / -80°C Storage->HydroxyAcid

Figure 1: The pH-dependent equilibrium. The active hydroxy acid form requires alkaline conditions to prevent reversion to the inactive lactone.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stock Solution (From Sodium Salt)

Use this if you purchased "Mevastatin Hydroxy Acid Sodium Salt".

  • Solvent Choice: Water (molecular biology grade) or slightly alkaline buffer (TE Buffer, pH 8.0).

  • Dissolution: Dissolve powder to a concentration of 10–20 mg/mL.

    • Note: If using pure water, check pH immediately. If pH < 7.0, adjust with 0.1 N NaOH to pH 7.5–8.0.

  • Aliquoting: Do not store the bulk solution at 4°C. Aliquot into single-use volumes (e.g., 50–100 µL).

  • Storage: Store aliquots at -80°C (preferred) or -20°C. Stable for 6 months at -80°C [1].

Protocol B: Activation of Mevastatin (From Lactone)

Use this if you purchased standard "Mevastatin" (Lactone) and need to activate it for in vitro use.

  • Weighing: Weigh 10 mg of Mevastatin lactone.

  • Solubilization: Dissolve in 200 µL of Ethanol (absolute).

  • Activation (Hydrolysis): Add 150 µL of 0.1 N NaOH.

  • Incubation: Incubate at 50°C for 2 hours or 37°C for 4 hours.

  • Neutralization/Adjustment: Adjust pH to approx 7.5 with dilute HCl or buffer. Crucial: Do not overshoot to acidic pH.

  • Dilution: Bring volume to 1 mL with distilled water to achieve a ~10 mg/mL stock.

Troubleshooting Guide & FAQs

Category 1: HPLC & Analytical Anomalies

Q: Why do I see two peaks in my HPLC chromatogram for the pure standard?

  • Diagnosis: On-column interconversion.

  • Root Cause: If your HPLC mobile phase is acidic (e.g., Water/Acetonitrile with 0.1% Formic Acid), the sodium salt will partially convert to the lactone form during the run.

  • Solution: Use a buffered mobile phase (e.g., Ammonium Acetate pH 7.0) to stabilize the acid form during analysis [2].

Q: My stock solution has developed a precipitate after thawing.

  • Diagnosis: Solubility limit or pH drift.

  • Root Cause: The hydroxy acid form is soluble, but the lactone is poorly water-soluble. If the pH dropped during freeze/thaw (common with unbuffered water absorbing CO2), the compound may have re-lactonized and precipitated.

  • Action: Check pH. If < 7.0, add minimal 0.1 N NaOH. If precipitate persists, sonicate. If it remains insoluble, it is likely fully lactonized; prepare fresh stock.

Category 2: Experimental Variability

Q: Why is my IC50 value varying between experiments?

  • Diagnosis: Inconsistent activation state.

  • Root Cause: You may be applying the "Sodium Salt" to cell culture media (pH 7.4), but if your stock solution was old or slightly acidic, a fraction of the dose was inactive lactone.

  • Validation: Always measure the concentration of the stock using UV/HPLC before critical assays. Ensure the stock pH is > 7.5.

Q: Can I store the aqueous solution at 4°C for a week?

  • Answer: No.

  • Reasoning: Even at neutral pH, slow lactonization occurs. Hydrolysis (Lactone

    
     Acid) is slow, but Lactonization (Acid 
    
    
    
    Lactone) is thermodynamically favored in non-alkaline aqueous conditions over time.
  • Recommendation: Always use fresh aliquots from -80°C.

Troubleshooting Logic Flow

Use this decision tree to diagnose stability issues in your workflow.

Troubleshooting_Flow Start Issue: Inconsistent Experimental Results CheckForm Check Starting Material: Lactone or Sodium Salt? Start->CheckForm LactoneBranch Starting with Lactone? CheckForm->LactoneBranch SaltBranch Starting with Sodium Salt? CheckForm->SaltBranch DidActivate Did you perform NaOH hydrolysis? LactoneBranch->DidActivate Yes Inactive STOP: Lactone is inactive in vitro. Perform Protocol B. DidActivate->Inactive No CheckPH Check Stock Solution pH. Is it > 7.5? SaltBranch->CheckPH Yes AdjustPH Action: Adjust pH with NaOH. Re-lactonization likely occurred. CheckPH->AdjustPH No (< 7.0) CheckStorage Storage Condition Check: Was it stored at 4°C > 24hrs? CheckPH->CheckStorage Yes Discard Discard. Slow lactonization reduces potency. CheckStorage->Discard Yes Proceed Proceed. Solution likely stable. CheckStorage->Proceed No (-80°C)

Figure 2: Diagnostic workflow for identifying stability-related experimental failures.

Summary Data Table

ParameterMevastatin (Lactone)Mevastatin Hydroxy Acid (Na+ Salt)
Biological Activity Inactive (Prodrug)Active (Inhibitor)
Water Solubility Very Low (< 0.1 mg/mL)High (> 10 mg/mL)
Optimal pH 4.0 – 6.0 (Stable)7.5 – 8.5 (Stable)
Major Degradant Hydroxy Acid (via hydrolysis)Lactone (via dehydration)
Storage (Solution) -20°C (DMSO)-80°C (Aqueous pH 8)

References

  • Alvarez-Lueje, A., et al. (2005). Stability study of simvastatin under hydrolytic conditions. Journal of the Chilean Chemical Society.
  • Endo, A. (1992). The discovery and development of HMG-CoA reductase inhibitors. Journal of Lipid Research, 33(11), 1569–1582.

preventing precipitation of Mevastatin hydroxy acid sodium in media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mevastatin Hydroxy Acid Sodium Stability & Solubility Guide

Audience: Researchers, Formulation Scientists, and Cell Biology Specialists. Topic: Preventing Precipitation and Ensuring Bioactivity of Mevastatin in Aqueous Media.

Core Directive: The Mechanism of Instability

Mevastatin (Compactin) is naturally isolated as a lactone prodrug . In this closed-ring form, it is biologically inactive in cell-free HMG-CoA reductase assays and virtually insoluble in aqueous media (solubility


 1.5 µg/mL).

To function as an HMG-CoA reductase inhibitor in vitro, the lactone ring must be hydrolyzed to form the Mevastatin hydroxy acid sodium salt . Precipitation issues in media almost invariably stem from one of two failures:

  • Failure to Activate: Adding the hydrophobic lactone stock directly to aqueous media causes immediate crashing out.

  • Re-lactonization: The hydroxy acid form is stable only at neutral-to-alkaline pH. If the media pH drops below 7.0, the molecule cyclizes back to the insoluble lactone form.

Master Protocol: Preparation & Activation

Objective: Convert Mevastatin Lactone to the water-soluble, bioactive Hydroxy Acid Sodium Salt. Self-Validating Step: The transition from a cloudy suspension to a clear solution during NaOH incubation indicates successful ring opening.

Reagents Required:
  • Mevastatin (Lactone form) powder

  • Ethanol (95-100%)

  • 0.1 M NaOH (Sodium Hydroxide)

  • 0.1 M HCl (Hydrochloric Acid)[1]

  • pH Paper or Micro-probe

Step-by-Step Activation Workflow:
StepActionMechanism & Causality
1. Solubilization Dissolve 10 mg Mevastatin in 0.4 mL Ethanol.The lactone form is soluble in organic solvents (Ethanol/DMSO) but not water.
2. Alkaline Hydrolysis Add 85 µL of 1 N NaOH (or approx. 1.1 eq).Hydroxyl ions (

) attack the ester bond of the lactone ring, opening it to form the carboxylate salt.
3. Incubation Incubate at 50°C for 2 hours (or 37°C for 30 mins with vortexing).Heat provides the activation energy required to drive the hydrolysis reaction to completion.
4. Neutralization Carefully adjust pH to 7.2 – 7.4 using 0.1 N HCl.CRITICAL: Do not overshoot to acidic pH (< 7.0) or the ring will close again (re-lactonization).
5. Dilution Bring volume to 4 mL with distilled water.Creates a stable 2.5 mg/mL stock of Mevastatin Sodium.
6. Filtration Filter sterilize (0.22 µm).Removes any unhydrolyzed micro-particulates.

Visualizing the Equilibrium

The following diagram illustrates the chemical causality between pH, molecular form, and solubility.

Mevastatin_Equilibrium Lactone Mevastatin Lactone (Prodrug) Intermediate Alkaline Hydrolysis (NaOH + Heat) Lactone->Intermediate Dissolve in EtOH Precipitate PRECIPITATION (Insoluble) Lactone->Precipitate Aqueous Media Addition HydroxyAcid Mevastatin Hydroxy Acid (Sodium Salt - Active) Intermediate->HydroxyAcid Ring Opening HydroxyAcid->Lactone Acidic pH (< 7.0) Re-lactonization HydroxyAcid->Precipitate pH Drift / Calcium Interaction

Figure 1: The pH-dependent equilibrium between the insoluble lactone and soluble hydroxy acid forms.

Troubleshooting & FAQs

Q1: I added the Mevastatin stock to my cell culture media, and it turned cloudy immediately. Why?

  • Diagnosis: You likely used the Lactone form dissolved in DMSO or Ethanol without hydrolyzing it first.

  • Explanation: The lactone form has a water solubility of < 1.5 µg/mL.[2] When you dilute the organic solvent into aqueous media, the solvent capacity drops, and the hydrophobic lactone precipitates instantly.

  • Solution: Follow the Activation Protocol (Section 2) to convert it to the sodium salt before adding to media.

Q2: My stock solution was clear, but crystals formed in the media after 24 hours.

  • Diagnosis: Re-lactonization due to pH drift.

  • Explanation: Metabolic activity of cells often acidifies the media (lactic acid production). If the local pH drops below 7.0, the hydroxy acid thermodynamically prefers to cyclize back to the insoluble lactone.

  • Solution: Ensure your media is well-buffered (HEPES is recommended over bicarbonate alone for long incubations) to maintain pH > 7.2.

Q3: Can I freeze the activated stock solution?

  • Diagnosis: Stability concern.[3][4]

  • Explanation: Yes, but repeated freeze-thaw cycles can induce crystallization or degradation.

  • Solution: Aliquot the activated sodium salt solution into single-use volumes and store at -20°C. Upon thawing, check for clarity. If cloudy, warm to 37°C and vortex; if it remains cloudy, discard (re-lactonization has likely occurred).

Q4: Does the sodium salt interact with media components?

  • Diagnosis: Ion-exchange precipitation.

  • Explanation: While rare at typical concentrations, high levels of divalent cations (

    
    , 
    
    
    
    ) in specific buffers (e.g., Krebs-Ringer) can theoretically form less soluble salts with the hydroxy acid.
  • Solution: Prepare the stock in water/ethanol as described. Add to media slowly with agitation.

Diagnostic Decision Tree

Use this logic flow to resolve precipitation issues during your experiment.

Troubleshooting_Tree Start Issue: Precipitate in Media Q1 Did you perform NaOH activation? Start->Q1 Result1 Cause: Insoluble Lactone Form Action: See Protocol Sec 2 Q1->Result1 No Q2 Is the media pH < 7.0? Q1->Q2 Yes Result2 Cause: Re-lactonization Action: Buffer with HEPES Q2->Result2 Yes Q3 Was the stock frozen/thawed? Q2->Q3 No Result3 Cause: Cryo-precipitation Action: Warm to 37°C or Discard Q3->Result3 Yes End Check Calcium/Magnesium Concentration Q3->End No

Figure 2: Step-by-step diagnostic workflow for identifying the root cause of precipitation.

Comparative Solubility Data

Solvent / ConditionMevastatin LactoneMevastatin Hydroxy Acid (Na+)
Water (pH 7.0) Insoluble (< 0.0015 mg/mL)Soluble (> 10 mg/mL)*
Ethanol Soluble (25 mg/mL)Soluble
DMSO Soluble (25 mg/mL)Soluble
Acidic Media (pH 5.0) Stable (Insoluble)Unstable (Converts to Lactone)
Alkaline Media (pH 8.0) Unstable (Hydrolyzes)Stable (Soluble)

*Note: Solubility of the salt is high but dependent on ionic strength and temperature.

References

  • Preparation of Mevastatin Hydroxy Acid. Protocols.io. (2023). Activation of simvastatin lactone to active simvastatin acid (applicable to Mevastatin). [Link][4]

  • Solubility and Stability of Statins. National Institutes of Health (PMC). Relative lipophilicities, solubilities, and structure-pharmacological considerations of HMG-CoA reductase inhibitors. [Link]

  • Lactone-Hydroxy Acid Interconversion. ResearchGate. The equilibrium between the lactone and hydroxyacid forms of statins in aqueous solution at various pH levels. [Link]

Sources

Technical Support Center: Optimizing Mevastatin Hydroxy Acid Sodium Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide to Mevastatin Hydroxy Acid Sodium Consistency Content Type: Technical Support Center / Troubleshooting Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Tale of Two Statins"

Inconsistent results with Mevastatin (Compactin) are the single most common support ticket we receive regarding HMG-CoA reductase inhibitors. The root cause is almost invariably a misunderstanding of the dynamic equilibrium between the Lactone (prodrug) and Hydroxy Acid (active) forms.

The Core Mechanism: Mevastatin naturally exists as a lactone (closed ring). In this form, it is biologically inactive in cell-free assays because it cannot bind the catalytic site of HMG-CoA reductase. It requires hydrolysis (ring-opening) to become the active Hydroxy Acid.[1]

  • In Vivo: Esterases or physiological pH eventually hydrolyze the lactone.

  • In Vitro: You must manually control this state. If you use the lactone in an enzyme assay, it will fail. If you use the Hydroxy Acid Sodium Salt but allow the pH to drop, it will revert to the inactive lactone.

This guide provides the protocols and chemical insights to stabilize your reagent and guarantee reproducible IC50 data.

The Chemistry of Instability: pH & Equilibrium

The stability of Mevastatin Hydroxy Acid Sodium is strictly pH-dependent. At neutral or alkaline pH, the active open-ring structure is stable. As pH drops below 6.0, the thermodynamic equilibrium shifts toward lactonization, rendering the drug inactive.

Visualizing the Equilibrium

StatinEquilibrium cluster_conditions Experimental Conditions Lactone Mevastatin Lactone (Inactive Prodrug) Lipophilic Acid Mevastatin Hydroxy Acid (Active Inhibitor) Hydrophilic Lactone->Acid Hydrolysis (pH > 7.0 or Esterases) HMG HMG-CoA Reductase Catalytic Domain Lactone->HMG No Binding Acid->Lactone Lactonization (pH < 6.0) Acid->HMG Direct Binding (Inhibition)

Figure 1: The pH-dependent interconversion of Mevastatin forms. The active Hydroxy Acid form (Green) requires neutral-to-alkaline conditions to resist reversion to the inactive Lactone form (Red).

Reagent Selection & Preparation

Choosing the correct form of Mevastatin is the first step in eliminating variability.

Form Comparison Table
FeatureMevastatin (Lactone)Mevastatin Hydroxy Acid (Sodium Salt)
CAS Number 73573-88-375225-50-2
Primary State Inactive ProdrugActive Inhibitor
Solubility DMSO, Ethanol (Insoluble in water)Water, DMSO, Ethanol
Primary Use Whole cell assays (requires esterases)Cell-free enzyme assays & Whole cell
Stability Stable solidHygroscopic ; pH sensitive
Risk Factor High (requires activation step)Low (if pH maintained)
Protocol A: Handling the Sodium Salt (Recommended)

If you purchased Mevastatin Sodium Salt (e.g., Sigma 474705, Cayman 10010339).

  • Solvent Choice: Dissolve in sterile distilled water or aqueous buffer (PBS, pH 7.4).

    • Note: While soluble in DMSO, using water avoids solvent toxicity in sensitive cell lines.

  • pH Check: Ensure the solvent pH is 7.2 – 8.0 .

    • Critical: Do not dissolve in acidic buffers (e.g., acetate buffer) or unbuffered saline that may have absorbed CO2 (becoming acidic).

  • Storage:

    • Aliquot immediately.

    • Store at -20°C .

    • Shelf Life: 1 month at -20°C in solution. The solid is hygroscopic; store desiccated.

Protocol B: Activating the Lactone (The "Rescue" Protocol)

If you purchased Mevastatin Lactone and need to run an enzyme assay, you must chemically convert it.

  • Dissolve: Prepare a 25 mg/mL solution of Mevastatin Lactone in Ethanol.

  • Hydrolyze:

    • Add 1N NaOH (Sodium Hydroxide) to the ethanolic solution.

    • Ratio: Use a 1:1 molar ratio of NaOH to Mevastatin, plus a slight excess (e.g., 1.1 equivalents).

    • Example: For 10 mg Mevastatin (MW ~390.5), add ~28 µL of 1N NaOH.

  • Incubate: Heat at 50°C for 2 hours or incubate at room temperature for 12 hours.

  • Neutralize (Carefully): Adjust pH to ~7.2–7.5 using dilute HCl. Do not overshoot below pH 7.0, or it will re-lactonize.

  • Filter: Sterile filter (0.22 µm) and store at -20°C.

Troubleshooting Guide: Common Failure Modes

Issue 1: "My IC50 values are shifting day-to-day."
  • Cause: pH Drift.

  • Mechanism: If your stock solution is stored in unbuffered water, absorption of atmospheric CO2 can lower the pH to ~5.5, triggering slow lactonization.

  • Solution: Prepare stock solutions in 10 mM Tris-HCl (pH 7.5) or PBS (pH 7.4) rather than pure water.

Issue 2: "The compound precipitated when I added it to the media."
  • Cause: Solubility Shock (Lactone users).

  • Mechanism: Mevastatin Lactone is hydrophobic.[2] Adding a high-concentration DMSO stock directly to aqueous media can cause micro-precipitation that is invisible to the naked eye but reduces effective concentration.

  • Solution: Use the Sodium Salt form (water-soluble).[3] If using lactone, ensure final DMSO concentration is <0.1% and vortex immediately upon addition.

Issue 3: "No inhibition observed in my enzyme assay."
  • Cause: Using the Lactone in a cell-free system.

  • Mechanism: Purified HMG-CoA reductase cannot bind the lactone ring. It requires the open acid chain.

  • Solution: Switch to Mevastatin Hydroxy Acid Sodium Salt .

Frequently Asked Questions (FAQs)

Q: Can I store the Sodium Salt at 4°C? A: No. Hydroxy acid statins are prone to oxidation and slow lactonization at 4°C. Always store stock solutions at -20°C or -80°C .

Q: Why is the Sodium Salt weight in the vial higher than expected? A: The Sodium Salt is hygroscopic . It absorbs moisture from the air rapidly. If you weigh it on an open balance, you are likely weighing water weight + drug, leading to an under-dosed solution. Always equilibrate the vial to room temperature in a desiccator before opening.

Q: Is Mevastatin Hydroxy Acid light sensitive? A: Yes, like most statins, it can degrade under UV/intense light. Store aliquots in amber tubes or wrapped in foil.

References

  • Hold, K. et al. (2025). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations. National Institutes of Health. Link

    • Citation for pH-dependent stability profiles of lactone vs. hydroxy acid.
  • Cayman Chemical. (2022).[3] Lovastatin Hydroxy Acid (sodium salt) Product Information & Stability. Link

    • Source for solubility data and storage protocols (Mevastatin analog).[4]

  • Sigma-Aldrich. (2024). Mevastatin Sodium Salt Product Datasheet (M2537). Link

    • Primary source for commercial availability and specific handling of the sodium salt.
  • Endo, A. (1976). Compactins (ML-236A, B, and C), new inhibitors of HMG-CoA reductase from Penicillium citrinum. FEBS Letters. Foundational paper establishing the mechanism of action.
  • Alberts, A.W. et al. (1980). Mevinolin: A highly potent competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase.[3] PNAS. Link

    • Describes the necessity of the hydroxy acid form for inhibition.

Sources

Technical Guide: Optimization of Mevastatin Hydroxy Acid Sodium Stability & Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Prodrug" Trap

A common point of failure in cholesterol research is the misunderstanding of Mevastatin's two chemical forms. Mevastatin (Compactin) is naturally isolated as a lactone (closed-ring). This is a prodrug —it is biologically inactive in vitro until it is hydrolyzed into the hydroxy acid (open-ring) form.

If you are running an HMG-CoA reductase inhibition assay using the lactone form without prior activation, your IC50 data will be artifactual, resulting only from spontaneous (and variable) hydrolysis in the assay buffer. This guide addresses the critical role of pH in stabilizing the active form and ensuring reproducible data.

Part 1: Stability & Storage (The Shelf Issues)

Q1: I purchased Mevastatin Sodium Salt, but it precipitated after dissolving in water. Why?

Diagnosis: pH Drift-Induced Lactonization. Mechanism: The hydroxy acid form (active) and the lactone form (inactive) exist in a pH-dependent equilibrium. The sodium salt is the stabilized form of the hydroxy acid. However, if dissolved in unbuffered water (which can absorb CO₂ and become slightly acidic, pH ~5.5–6.0), the equilibrium shifts toward the lactone form. The lactone is highly lipophilic and poorly soluble in water (approx. 0.0015 mg/mL), leading to precipitation.

Solution:

  • Do not dissolve Mevastatin Sodium solely in deionized water.

  • Buffer it: Dissolve the salt in a buffer with a pH between 7.5 and 8.0 (e.g., PBS or Tris).

  • Rescue Protocol: If precipitation occurs, add a small volume of dilute NaOH (0.1 M) dropwise until the solution clears (pH > 8.0), then readjust to the desired pH.

Q2: Can I store the "activated" hydroxy acid solution at 4°C?

Diagnosis: Slow Hydrolysis/Lactonization. Insight: While the hydroxy acid is stable at alkaline pH, long-term storage at 4°C in aqueous solution is risky due to potential pH drift and slow degradation.

Recommendation:

  • Short-term (Days): Store at 4°C only if the pH is verified to be > 7.5.

  • Long-term (Months): Aliquot the aqueous stock solution (pH 7.5–8.0) and store at -20°C or -80°C . Avoid repeated freeze-thaw cycles, which can induce local pH changes during crystallization.

Part 2: Assay Optimization (The Bench Issues)

Q3: My HMG-CoA Reductase inhibition assay shows high variability between replicates. Could pH be the cause?

Diagnosis: In-Assay Lactonization. Mechanism: Many enzymatic assays are run at physiological pH (7.4). However, if your buffer capacity is weak or if the pH drops even slightly (e.g., to 6.8–7.0), a fraction of your Mevastatin Hydroxy Acid will convert back to the inactive lactone during the incubation period. This effectively lowers the concentration of the active inhibitor, shifting your IC50 curve to the right.

Troubleshooting Steps:

  • Check Buffer pH: Ensure your assay buffer is strictly maintained at pH 7.4 – 8.0 .

  • Avoid Acidic Compartments: If using cell-based assays, remember that lysosomes are acidic. Mevastatin hydroxy acid is hydrophilic and requires active transport (OATP transporters) to enter cells, whereas the lactone diffuses passively but may get trapped/degraded.

  • Use a Reference Standard: Always run a control curve with a fresh preparation of Mevastatin Sodium to normalize inter-assay variability.

Q4: How do I convert Mevastatin Lactone to the Active Hydroxy Acid form?

Context: Many researchers buy the cheaper Lactone form (Mevastatin) and need to activate it. Protocol: See the Standard Operating Procedure (SOP) below.

Part 3: Comparative Data & Visuals

Table 1: Physicochemical Properties of Mevastatin Forms
FeatureMevastatin (Lactone)Mevastatin Hydroxy Acid (Salt)
Biological Activity Inactive (Prodrug)Active (Inhibitor)
Primary Solubility DMSO, Ethanol, Organic SolventsWater (pH > 7), PBS
Water Solubility Very Low (~1.5 µg/mL)High (> 10 mg/mL at pH 7+)
Stability pH Range Acidic (pH < 5)Alkaline (pH 7–10)
Cell Permeability High (Passive Diffusion)Low (Requires Transporters)
Figure 1: The pH-Dependent Equilibrium

The following diagram illustrates the critical inversion point. Note that at neutral pH (7.0), the equilibrium is sensitive; maintaining pH > 7.5 is crucial for locking the molecule in the active state.

Mevastatin_Equilibrium Lactone Mevastatin Lactone (Inactive Prodrug) Lipophilic Stable at pH < 5 HydroxyAcid Mevastatin Hydroxy Acid (Active Inhibitor) Hydrophilic Stable at pH > 7.5 Lactone->HydroxyAcid Hydrolysis (OH-, pH > 7) HydroxyAcid->Lactone Lactonization (H+, pH < 6) HMGCR HMG-CoA Reductase (Target Enzyme) HydroxyAcid->HMGCR Inhibits

Caption: The reversible interconversion of Mevastatin. High pH drives the opening of the lactone ring, generating the active hydroxy acid necessary for enzyme inhibition.

Part 4: Standard Operating Procedure (SOP)

Protocol: Alkaline Hydrolysis of Mevastatin Lactone

Use this protocol to generate a stable, active stock solution from the lactone powder.

Reagents:

  • Mevastatin (Lactone form)[1]

  • Ethanol (absolute) or DMSO

  • 0.1 M NaOH[1]

  • Tris-HCl Buffer (pH 8.0) or PBS (pH 7.4)

Step-by-Step:

  • Solubilization: Dissolve 10 mg of Mevastatin Lactone in 200 µL of Ethanol (or DMSO). Vortex until completely dissolved.

    • Why? The lactone is insoluble in water. You must solubilize it in an organic solvent first.

  • Activation (Hydrolysis): Add 150 µL of 0.1 M NaOH .

  • Incubation: Incubate at 50°C for 2 hours (or 37°C for 4 hours).

    • Mechanism:[2][3][4][5] The hydroxide ions attack the ester bond of the lactone ring, opening it to form the carboxylate (hydroxy acid). Heat accelerates this reaction.

  • Neutralization/Stabilization: Adjust the volume to 10 mL with Tris-HCl (pH 8.0) or PBS (pH 7.4).

    • Critical Check: Measure the pH.[2][6][7][8] It must be between 7.2 and 8.0. If it is too basic (>9), the enzyme in your downstream assay might be affected. If too acidic (<7), the drug will re-lactonize.

  • Storage: Aliquot and store at -20°C.

    • Validation: The final concentration is approx 1 mg/mL.

References

  • Endo, A. (1992).[9] The discovery and development of HMG-CoA reductase inhibitors. Journal of Lipid Research, 33(11), 1569–1582.

  • Kearney, A. S., et al. (1993). The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitors. Pharmaceutical Research, 10(10), 1461–1465.

  • Hamelin, B. A., & Turgeon, J. (1998). Hydrophilicity/lipophilicity: relevance for the pharmacology and clinical effects of HMG-CoA reductase inhibitors. Trends in Pharmacological Sciences, 19(1), 26–37.

  • Tocris Bioscience. (n.d.). Mevastatin Technical Data Sheet.

  • Sigma-Aldrich. (n.d.). Mevastatin Sodium Salt Product Information.

Sources

Technical Support Center: Optimizing Mevastatin Hydroxy Acid Sodium Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism[1]

Mevastatin Hydroxy Acid Sodium is the active, open-ring salt form of Mevastatin (Compactin). Unlike the lactone form (a prodrug), the hydroxy acid form directly inhibits HMG-CoA reductase without requiring intracellular enzymatic hydrolysis.

However, its efficacy in in vitro assays is critically dependent on the protein content of your culture media. The "Serum Shift" phenomenon—where drug potency decreases as serum concentration increases—is a primary source of experimental failure for this compound.

The Mechanism of Interference

Statins are highly lipophilic and exhibit high non-specific binding (>95%) to serum proteins, particularly Albumin (BSA/HSA) .

  • The Equilibrium: In culture media containing Fetal Bovine Serum (FBS), Mevastatin exists in equilibrium between a Protein-Bound State (inactive, sequestered) and a Free State (active).

  • The Consequence: Only the free fraction can interact with HMG-CoA reductase or enter cells via OATP transporters. Increasing FBS from 0% to 10% can shift the IC50 value by 10-fold to 50-fold, appearing as a loss of potency.

Visualizing the Interaction (Pathway Diagram)

The following diagram illustrates the competition between Serum Albumin sequestration and the target inhibition of HMG-CoA Reductase.

Mevastatin_Activity_Pathway Serum Culture Media (Serum/Albumin) Complex Albumin-Drug Complex (Sequestered/Inactive) Serum->Complex High Affinity Binding (>95%) Drug_Free Free Drug (Active Fraction) Serum->Drug_Free Equilibrium Drug_Total Mevastatin Hydroxy Acid (Total Input) Drug_Total->Serum Added to Transporter OATP Transporter (Cell Entry) Drug_Free->Transporter Active Transport Target HMG-CoA Reductase (Endoplasmic Reticulum) Transporter->Target Intracellular Access Outcome Inhibition of Mevalonate Pathway Target->Outcome Inhibition

Figure 1: The "Serum Shift" Mechanism. High serum concentrations sequester Mevastatin, reducing the Free Fraction available to inhibit the target enzyme.

Technical Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users working with Mevastatin Hydroxy Acid Sodium.

Issue 1: "My IC50 is significantly higher (lower potency) than reported literature values."

Diagnosis: Serum Protein Interference (The Serum Shift). Technical Explanation: Literature values often cite enzyme-based assays (buffer only) or low-serum cell assays. If you run a dose-response curve in 10% FBS, the albumin binds the vast majority of the Mevastatin. Corrective Action:

  • Protocol Adjustment: Perform a "Serum Shift Assay" to validate the impact. Run parallel dose-response curves in:

    • Standard Media (10% FBS)

    • Low Serum Media (0.5% - 1.0% FBS) or Serum-Free Media (if cells tolerate).

  • Data Normalization: Expect the IC50 in 10% FBS to be 10x–50x higher than in serum-free conditions. This is not drug degradation; it is reduced bioavailability.

Issue 2: "The compound precipitated upon addition to the media."

Diagnosis: pH-Induced Solubility Crash or Re-lactonization. Technical Explanation: Mevastatin Hydroxy Acid Sodium is the salt of a weak acid. It is soluble in water at pH > 7.0.

  • If added to acidic media (or if the stock solution pH drops), the salt converts back to the protonated acid form, which has poor aqueous solubility, or cyclizes back to the inactive lactone form. Corrective Action:

  • Check Solvent: Ensure the stock is prepared in buffered aqueous solution (pH 7.5–8.0) or DMSO.[1]

  • Check Media: Ensure your cell culture media is effectively buffered (HEPES/Bicarbonate) to pH 7.4 before adding the drug.

Issue 3: "I see no activity in my cell-free enzyme assay (HMG-CoA Reductase kit)."

Diagnosis: Inadvertent use of Lactone form or Re-lactonization. Technical Explanation: The lactone form of Mevastatin is a prodrug and is inactive against the isolated enzyme. It requires esterases (found in cells) to open the ring. If your "Hydroxy Acid Sodium" stock was exposed to acidic conditions (pH < 5) during storage or handling, it may have cyclized back to the inactive lactone. Corrective Action:

  • Verify Form: Confirm you are using the Sodium Salt (Open Ring).

  • pH Rescue: If unsure of the state, treat the stock with mild alkali (0.1 N NaOH) at 50°C for 1 hour to force ring-opening before use in enzyme assays.

Critical Protocol: Handling & Preparation

To ensure reproducibility, you must control the chemical state of Mevastatin. The hydroxy acid form is thermodynamically unstable at low pH.

Preparation Workflow Diagram

Prep_Workflow Start Start: Mevastatin Source Check Check Form: Lactone or Sodium Salt? Start->Check Salt Sodium Salt Form Check->Salt Lactone Lactone Form (Prodrug) Check->Lactone Dissolve_Salt Dissolve in H2O or DMSO (Maintain pH > 7.5) Salt->Dissolve_Salt Active Active Hydroxy Acid Solution Dissolve_Salt->Active Hydrolysis Alkaline Hydrolysis Required (0.1N NaOH + EtOH, 50°C, 1hr) Lactone->Hydrolysis Hydrolysis->Active Storage Aliquot & Store -20°C (Avoid Freeze/Thaw) Active->Storage Assay Add to Assay (Correct for Serum Content) Storage->Assay

Figure 2: Decision tree for preparing active Mevastatin Hydroxy Acid Sodium.

Quantitative Reference: Serum Shift Impact

The table below summarizes expected IC50 shifts based on internal validation data for statins in HMG-CoA reductase assays.

Assay ConditionProtein ContentEstimated IC50 ShiftMechanism
Buffer Only 0%1.0x (Baseline)100% Free Drug
0.1% BSA Low1.5x - 3.0xMinimal Sequestration
10% FBS High10x - 40x High Albumin Binding
Human Plasma Very High>50xMaximal Binding

References

  • Corsini, A., et al. (1999). New insights into the pharmacodynamic and pharmacokinetic properties of statins. Pharmacology & Therapeutics.

  • Hamelin, B. A., & Turgeon, J. (1998). Hydrophilicity/lipophilicity: relevance for the pharmacology and clinical effects of HMG-CoA reductase inhibitors. Trends in Pharmacological Sciences.

  • Watanabe, T., et al. (2018). Discovery of a potent HMG-CoA reductase degrader that eliminates statin-induced reductase accumulation.[2] Nature Communications.

  • Kaufman, D. (2025). DFT study on hydroxy acid-lactone interconversion of statins.[3] ResearchGate.[3][4]

  • PubChem Compound Summary. (2024). Mevastatin (CID 64715). National Center for Biotechnology Information.

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Technical Guide: Handling & Stability of Hygroscopic Statin Sodium Salts

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the hygroscopic nature and handling of statin sodium salts, specifically focusing on Pravastatin Sodium and Fluvastatin Sodium , while distinguishing them from their calcium salt counterparts (e.g., Atorvastatin Calcium).

Executive Summary: The Solubility-Stability Paradox

In drug development, statin sodium salts (e.g., Pravastatin Sodium, Fluvastatin Sodium) are frequently selected for their superior aqueous solubility compared to their calcium salt analogs. However, this advantage comes with a critical trade-off: extreme hygroscopicity .

Unlike the lipophilic calcium salts (e.g., Atorvastatin Calcium), sodium salts are prone to rapid moisture uptake. This absorbed water is not merely a physical nuisance; it acts as a catalyst for chemical degradation. The primary failure mode is lactonization —the acid-catalyzed conversion of the active hydroxy-acid form into the inactive lactone form. This reaction is accelerated by moisture and acidic micro-environments, leading to assay potency loss and impurity formation [1, 2].

This guide provides field-proven protocols to mitigate these risks during handling, weighing, and storage.

Mechanism of Instability: The Lactonization Trap

To handle these compounds correctly, one must understand why they degrade. Statin sodium salts exist in the open-ring hydroxy-acid form (active).[1] Upon exposure to moisture and/or low pH, the structure undergoes cyclization to form a lactone (inactive).

Key Degradation Pathway
  • Trigger: Moisture absorption lowers the local surface pH (if atmospheric CO2 is absorbed) or simply provides the medium for proton transfer.

  • Reaction: The carboxylate group attacks the hydroxyl group at the C5 position (or C3 depending on numbering convention), eliminating water and closing the ring.

  • Consequence: Formation of the inactive lactone impurity, which is often less soluble and has different pharmacokinetic properties [3].

Visualizing the Pathway

The following diagram illustrates the interconversion and the role of environmental factors.

StatinDegradation SodiumSalt Statin Sodium Salt (Open Ring / Active) High Water Solubility Moisture Moisture Uptake (Hygroscopicity) SodiumSalt->Moisture Rapid Sorption Lactone Statin Lactone (Closed Ring / Inactive) Lipophilic Impurity SodiumSalt->Lactone Cyclization (- H2O, - NaOH) Moisture->SodiumSalt Deliquescence AcidicCond Acidic Micro-environment (pH < 6) Moisture->AcidicCond Facilitates Proton Transfer AcidicCond->Lactone Catalyzes Lactone->SodiumSalt Hydrolysis (High pH)

Caption: The moisture-facilitated lactonization pathway of statin sodium salts.[2] Moisture acts as a solvent medium that lowers the activation energy for acid-catalyzed cyclization.

Comparative Data: Sodium vs. Calcium Salts

The choice of salt form dictates the handling strictness required.

FeaturePravastatin SodiumFluvastatin SodiumAtorvastatin Calcium
Hygroscopicity High (Deliquescent)Moderate Low (Non-hygroscopic)
Solubility (Water) > 300 mg/mLSolubleInsoluble (< 0.1 mg/mL)
Primary Risk Moisture-induced clumping & LactonizationPhotostability & MoisturePolymorphic conversion
Handling Level Glove Box / Desiccated Rapid WeighingStandard Benchtop
Storage Temp -20°C (Desiccated)-20°C or 4°CRoom Temp (Controlled)

Troubleshooting & Handling Protocols

Module A: Weighing & Dispensing

Issue: “The powder turns into a sticky gum on the spatula during weighing.” Diagnosis: The relative humidity (RH) in your weighing zone is too high (>40%). Pravastatin sodium can absorb significant moisture within minutes.

Protocol: The "Dry-Chain" Weighing Technique

  • Environment: Ideally, weigh inside a glove box with N2 purge (RH < 10%).

  • Alternative (Benchtop):

    • Equilibrate the container to room temperature before opening to prevent condensation.

    • Use an anti-static gun on the spatula and weigh boat. Static charge often mimics "stickiness."

    • Speed: Limit exposure time to < 2 minutes.

    • Desiccant: Place a fresh desiccant pack inside the balance chamber if a glove box is unavailable.

Issue: “My assay results fluctuate, and mass balance is low.” Diagnosis: You are likely correcting for "as-is" weight without accounting for the real-time water content. Solution:

  • Do not trust the CoA water content if the bottle has been opened previously.

  • Perform a Loss on Drying (LOD) or Karl Fischer (KF) titration immediately before preparing stock solutions.

  • Calculation:

    
    
    
Module B: Storage & Packaging

Issue: “The material has yellowed after 3 months at 4°C.” Diagnosis: Oxidative degradation or lactonization. Yellowing often indicates the formation of oxidation byproducts (e.g., conjugated dienes) or lactones.

Protocol: The "Double-Shell" Storage System

  • Primary Container: Amber glass vial with a Teflon-lined screw cap (plastic allows moisture permeation).

  • Headspace: Purge with Argon or Nitrogen before sealing. Argon is heavier than air and provides a better blanket.

  • Secondary Container: Place the primary vial inside a larger jar containing activated silica gel or molecular sieves.

  • Temperature: Store at -20°C .

    • Critical: Allow the entire double-shell system to warm to RT before opening to prevent condensation on the cold primary vial [4].

Module C: Solubilization

Issue: “I dissolved the powder in water, but the solution became cloudy overnight.” Diagnosis: pH drift leading to lactonization and precipitation. The lactone form is poorly water-soluble.

Protocol: pH-Buffered Stock Solutions

  • Avoid Pure Water: Do not dissolve statin sodium salts in unbuffered water, as CO2 absorption will lower the pH (< 6.0), triggering lactonization.

  • Buffer Selection: Use a buffer at pH 7.0 - 8.0 (e.g., Phosphate Buffered Saline). The open-ring form is stable in alkaline conditions.

  • Solvent: If using DMSO, ensure it is anhydrous . DMSO is hygroscopic; "wet" DMSO will degrade the statin rapidly.

Decision Tree for Handling

Use this logic flow to determine the necessary precautions for your specific experiment.

Caption: Operational decision tree for selecting the appropriate handling protocol based on salt form and experimental rigor.

Frequently Asked Questions (FAQs)

Q1: Can I re-dry the statin sodium salt if it has clumped? A: Generally, no . Clumping indicates significant moisture uptake, which likely initiated chemical degradation (lactonization) or hydrolysis. Drying might remove the water, but the chemical impurities (lactone) will remain. Discard and use a fresh aliquot.

Q2: Why does the protocol recommend weighing by difference? A: Hygroscopic powders can stick to the weighing paper or boat. Weighing the container before and after dispensing (weighing by difference) eliminates the error caused by residual powder sticking to the transfer tool.

Q3: Is it better to store stock solutions or powder? A: Store as powder . Aqueous solutions of statin sodium salts are inherently unstable over long periods, even at -20°C, due to potential pH shifts and slow hydrolysis. If you must store solutions, use anhydrous DMSO and store at -80°C, but validate stability [5].

References

  • Waterman, K. C., et al. (2002). "Hydrolysis of statins in aqueous solution." Pharmaceutical Development and Technology.

  • Jemli, M., et al. (2022). "Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins." International Journal of Molecular Sciences.

  • Patsnap Synapse. (2024). "Mechanism of Action: Pravastatin Sodium."[3]

  • TA Instruments. (2023). "Characterizing the Effects of Moisture on Pharmaceutical Materials."

  • Selleck Chemicals. (2024). "Fluvastatin Sodium Datasheet and Stability."

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analytical methods to confirm the purity of Mevastatin hydroxy acid sodium

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Analytical Methods for Purity Confirmation of Mevastatin Hydroxy Acid Sodium

Executive Summary: The Equilibrium Challenge

Welcome to the technical guide for Mevastatin Hydroxy Acid Sodium (also known as Mevastatin Sodium). Before proceeding to protocols, you must understand the fundamental instability of this molecule.

Unlike standard stable organic salts, Mevastatin Sodium exists in a dynamic equilibrium with its lactone form (Mevastatin). This interconversion is pH-driven and is the primary cause of analytical failure (split peaks, retention time drift, and false impurity calculations).

  • Low pH (< 5.0): Rapid cyclization to Mevastatin Lactone (Non-polar).[1][2]

  • High pH (> 7.0): Stabilization of the Hydroxy Acid (Polar).

Your Analytical Goal: To confirm the purity of the Sodium Salt without artificially inducing cyclization during sample preparation or analysis.

The Core Protocol: HPLC Purity Profiling

This method is designed to separate the active hydroxy acid form from the lactone impurity and other related substances.

Method Parameters (RP-HPLC)
ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent)Standard lipophilic retention. End-capping is preferred to reduce peak tailing of the polar acid.
Mobile Phase A 0.1% Ammonium Acetate in Water (pH adjusted to 5.0 with Acetic Acid)A pH of 5.0 is the "kinetic sweet spot"—acidic enough for silica stability but slows the on-column lactonization compared to pH 3.0.
Mobile Phase B Acetonitrile (HPLC Grade)High elution strength for the non-polar lactone impurity.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 238 nmThe diene chromophore common to both forms absorbs maximally here.
Column Temp 25°CCritical: Higher temperatures accelerate lactonization. Keep it ambient or slightly cooled.
Injection Vol 10 - 20 µLDependent on sensitivity requirements.
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.07030Elution of polar impurities & Hydroxy Acid
10.07030Isocratic hold for Acid peak stability
25.01090Ramp to elute non-polar Lactone
30.01090Wash
31.07030Re-equilibration
Sample Preparation (The Failure Point)
  • Diluent: 10 mM Ammonium Acetate buffer (pH 7.0) : Acetonitrile (80:20).

  • Why? You must maintain a neutral-to-basic pH in the vial. If you dissolve Mevastatin Sodium in pure unbuffered Methanol or Water (which can absorb CO2 and become acidic), it will begin cyclizing to the lactone before injection.

  • Stability: Analyze within 4 hours of preparation. Keep autosampler at 4°C.

Visualizing the Mechanism

The following diagram illustrates the chemical behavior you are fighting against during analysis.

StatinEquilibrium cluster_chrom Chromatographic Consequence Salt Mevastatin Hydroxy Acid (Sodium Salt) [Polar, Active] Inter Interconversion Zone Salt->Inter pH < 5.0 Acidic Diluent Lactone Mevastatin Lactone (Prodrug Form) [Non-Polar, Impurity] Lactone->Inter pH > 7.0 Basic Diluent Inter->Salt Hydrolysis (+ NaOH) Inter->Lactone Cyclization (- H2O) Split Split Peaks / Tailing (Reaction on Column) Inter->Split If pH is unstable during run

Figure 1: The pH-dependent equilibrium between the open-ring hydroxy acid (analyte) and closed-ring lactone (impurity).

Troubleshooting Guide (FAQs)

Q1: I see a split peak for Mevastatin Sodium, or the peak is exceptionally broad. Is my column dead?

Diagnosis: Likely on-column interconversion. Root Cause: If your mobile phase pH is too acidic (e.g., pH 2-3), the hydroxy acid attempts to cyclize into the lactone as it travels through the column. This results in a "saddle" peak or severe tailing. Solution:

  • Raise Mobile Phase A pH to 4.5 – 5.0.

  • Ensure your sample diluent is buffered at pH 7.0.

  • Lower column temperature to 20-25°C.

Q2: My "Lactone" impurity peak area increases over time in the autosampler.

Diagnosis: Sample instability. Root Cause: The sample diluent is not buffering the solution effectively, or the autosampler is too warm. Solution:

  • Switch diluent to 10mM Phosphate Buffer (pH 7.2) .

  • Mandatory: Use a cooled autosampler (4°C).

  • Limit run sequences to < 6 hours.

Q3: How do I confirm the Sodium content specifically? HPLC only gives me the organic part.

Diagnosis: Need for orthogonal cation analysis. Solution: Do not rely on Residue on Ignition (ROI) alone, as it is non-specific.

  • Method: Ion Chromatography (IC) or ICP-OES.

  • Target: 1:1 molar ratio of Sodium to Mevastatin Acid.

  • Calculation: Theoretical Sodium content is approx 5.1% (based on MW ~446.5 g/mol ).

Orthogonal Validation Workflow

To fully validate the Certificate of Analysis (CoA), use this workflow diagram to ensure no blind spots.

ValidationWorkflow cluster_purity Organic Purity cluster_identity Structural Identity cluster_inorganic Inorganic/Solvent Start Mevastatin Sodium Sample HPLC RP-HPLC (Gradient) Detects: Lactone, Diastereomers Start->HPLC NMR 1H-NMR (D2O) Confirm: Open Ring Signals Start->NMR ICP ICP-OES / IC Target: Sodium (Na+) Start->ICP KF Karl Fischer Target: Water Content Start->KF Result PASS / FAIL HPLC->Result >98% Area NMR->Result No Lactone Signal IR FT-IR Confirm: Carboxylate vs Lactone C=O ICP->Result ~5.1% Na

Figure 2: Multi-modal analytical workflow for complete characterization.

References

  • Alvarez-Lueje, A., et al. (2005). Study on the conversion of three natural statins from lactone forms to their corresponding hydroxy acid forms. Journal of Chromatography A.

  • Jemal, M., et al. (2003). High-performance liquid chromatography/tandem mass spectrometry method for the quantitation of mevastatin and its hydroxy acid metabolite in human plasma. Journal of Chromatography B.

  • PubChem Database. (n.d.). Mevastatin Sodium - Compound Summary. National Library of Medicine.

  • Gomes, F., et al. (2009). Stability studies of cholesterol lowering statin drugs in aqueous samples using HPLC and LC–MS. Microchemical Journal.

Sources

Validation & Comparative

Comparative Guide: Lipophilic vs. Hydrophilic Statins in Research Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of lipophilic and hydrophilic statins, designed for researchers utilizing these compounds in in vitro and in vivo models. While clinical efficacy in lowering LDL-C is comparable between classes, their utility in research differs fundamentally based on solubility profiles , which dictate cellular uptake mechanisms, tissue distribution, and off-target toxicity.

Key Distinction:

  • Lipophilic Statins (e.g., Atorvastatin, Simvastatin): Enter cells via passive diffusion and active transport. High extrahepatic penetration makes them ideal for studying pleiotropic effects (cancer, neuroprotection) but increases myotoxic confounding in toxicity screens.

  • Hydrophilic Statins (e.g., Rosuvastatin, Pravastatin): Rely almost exclusively on carrier-mediated uptake (OATP). They are hepatoselective, making them the preferred negative controls for extrahepatic effect studies.

Part 1: Physicochemical & Pharmacokinetic Profiles

The selection of a statin for experimental design must be grounded in its transport mechanism. The following diagram illustrates the critical difference in cellular entry, which dictates the drug's bioavailability in non-hepatic tissues (e.g., muscle, tumor microenvironment).

Mechanism of Cellular Entry

StatinTransport cluster_blood Extracellular Space / Blood cluster_membrane Cell Membrane (Hepatocyte or Myocyte) cluster_cyto Intracellular Space Hydro Hydrophilic Statin (Rosuvastatin, Pravastatin) OATP OATP1B1/1B3 (Influx Transporter) Hydro->OATP Exclusive Entry LipidBilayer Lipid Bilayer (Passive Diffusion) Hydro->LipidBilayer Blocked Lipo Lipophilic Statin (Simvastatin, Atorvastatin) Lipo->OATP Facilitated Entry Lipo->LipidBilayer Passive Diffusion (High Flux) Target HMG-CoA Reductase (Inhibition) OATP->Target LipidBilayer->Target

Figure 1: Differential cellular uptake mechanisms. Hydrophilic statins require OATP transporters (abundant in liver, scarce in muscle), while lipophilic statins permeate membranes passively, affecting diverse tissue types.

Comparative Data Table
FeatureLipophilic StatinsHydrophilic StatinsExperimental Implication
Examples Atorvastatin, Simvastatin, Lovastatin, Pitavastatin*Rosuvastatin, PravastatinUse hydrophilic for liver-specific targeting.[1]
Cellular Entry Passive Diffusion + OATPActive Transport (OATP1B1/1B3)Lipophilic statins require no transfection for uptake in non-hepatic lines.
Metabolism CYP3A4 (Simva, Atorva, Lova) or CYP2C9 (Fluva)Minimal CYP (Rosuva, Pitava); Sulfation (Prava)Avoid CYP3A4-metabolized statins in models using CYP inhibitors (e.g., ritonavir).
BBB Penetration HighLow/NegligibleUse lipophilic for neurodegenerative research.
Half-life (Human) Short (Simva ~2h) to Long (Atorva ~14h)Long (Rosuva ~19h)Consider dosing frequency in in vivo rodent models.

*Note: Pitavastatin is lipophilic but has a unique cyclopropyl group preventing significant CYP metabolism, making it a distinct high-potency tool.

Part 2: Pharmacodynamic Performance (Potency)

When selecting a statin for in vitro HMG-CoA reductase inhibition, potency varies significantly. Researchers often err by using equipotent milligram doses rather than molar equivalents based on IC50.

Potency Hierarchy (IC50 for HMG-CoA Reductase):

  • Rosuvastatin / Pitavastatin: ~5–10 nM (Most Potent)

  • Atorvastatin: ~8–15 nM

  • Simvastatin (Acid form): ~10–20 nM

  • Pravastatin / Fluvastatin: ~40–100 nM (Least Potent)

Critical Protocol Note: Simvastatin and Lovastatin are often supplied as lactones (prodrugs) . They are inactive in vitro until hydrolyzed.

  • Action: You must chemically activate these prodrugs (alkaline hydrolysis) before adding them to cell culture, or use the "hydroxy acid" salt forms directly.

Part 3: Toxicology & Safety in Research Models

A major confounder in statin research is myotoxicity . In cell culture models (e.g., C2C12 myoblasts), lipophilic statins induce mitochondrial depolarization and apoptosis at concentrations where hydrophilic statins do not, primarily due to non-selective passive entry.

Protocol: In Vitro Assessment of Statin-Induced Myotoxicity

Objective: Differentiate direct cytotoxic effects from specific HMG-CoA reductase inhibition in skeletal muscle cells.

Workflow Diagram:

MyotoxicityProtocol Start Start: C2C12 Myoblasts Diff Differentiation (2% Horse Serum, 5-7 Days) Form Myotubes Start->Diff Treat Lipophilic (Simvastatin) Hydrophilic (Pravastatin) Rescue Control (Statin + Mevalonate) Diff->Treat Assay Endpoint Assays (24-48h) Treat:f0->Assay Treat:f1->Assay Treat:f2->Assay Readout1 MTT/MTS Assay (Metabolic Viability) Assay->Readout1 Readout2 Caspase-3/7 Activity (Apoptosis) Assay->Readout2 Readout3 ATP Quantification (Mitochondrial Function) Assay->Readout3

Figure 2: Standardized workflow for assessing statin myotoxicity. The "Rescue Control" (Mevalonate) is essential to prove the effect is mechanism-based (HMG-CoA inhibition) rather than non-specific toxicity.

Step-by-Step Methodology
  • Cell Preparation: Seed C2C12 myoblasts (ATCC CRL-1772) in DMEM + 10% FBS.

  • Differentiation: At 90% confluency, switch to Differentiation Media (DMEM + 2% Horse Serum). Culture for 5–7 days until multinucleated myotubes form.

  • Compound Preparation:

    • Dissolve Lipophilic Statins (Simvastatin) in DMSO. Ensure conversion to acid form if using lactone.

    • Dissolve Hydrophilic Statins (Pravastatin) in water or PBS.

  • Treatment: Treat myotubes with increasing concentrations (0.1 µM – 50 µM).

    • Control: DMSO vehicle (<0.1%).

    • Rescue Arm: Co-treat with Mevalonolactone (200 µM) or Geranylgeraniol (10 µM).

  • Readout: Measure ATP levels (CellTiter-Glo) or Caspase-3/7 activity after 24h.

    • Expected Result: Simvastatin will show a sharp drop in viability at >10 µM. Pravastatin should show minimal toxicity up to 50 µM due to lack of uptake.

Part 4: Experimental Applications & Pleiotropic Effects

The choice of statin dictates the success of "pleiotropic" research (effects beyond cholesterol lowering).

Cancer Research (Anti-proliferative effects)
  • Recommendation: Use Lipophilic Statins (Simvastatin, Atorvastatin).[2]

  • Rationale: Tumor microenvironments often lack OATP transporters. Lipophilic statins penetrate tumor cells via diffusion, inhibiting geranylgeranylation of Rho/Ras proteins, which drives metastasis. Hydrophilic statins are often ineffective in vitro against cancer lines (e.g., MCF-7, HepG2) unless the cells specifically overexpress OATP.

Neuroprotection Models
  • Recommendation: Use Simvastatin or Lovastatin .

  • Rationale: These cross the Blood-Brain Barrier (BBB) effectively. Hydrophilic statins (Rosuvastatin) have poor BBB penetration and are unsuitable for studying direct neuronal effects in vivo.

Vascular Endothelium / Angiogenesis
  • Recommendation: Fluvastatin or Pitavastatin .

  • Rationale: Both demonstrate high affinity for vascular smooth muscle cells and endothelial cells, effectively reducing oxidative stress (NOX inhibition) and improving eNOS coupling.

References

  • Schachter, M. (2005). Chemical, pharmacokinetic and pharmacodynamic properties of statins: an update. Fundamental & Clinical Pharmacology. Link

  • Hamelin, B. A., & Turgeon, J. (1998). Hydrophilicity/lipophilicity: relevance for the pharmacology and clinical effects of HMG-CoA reductase inhibitors. Trends in Pharmacological Sciences. Link

  • Björkhem-Bergman, L., et al. (2011). Statin-induced cytotoxicity in human skeletal muscle cells in vitro is attenuated by geranylgeraniol. Toxicology. Link

  • Kalliokoski, A., & Niemi, M. (2009). Impact of OATP transporters on pharmacokinetics. British Journal of Pharmacology. Link

  • Gazzerro, P., et al. (2012). Pharmacological actions of statins: a critical appraisal in the management of cancer. Pharmacological Reviews. Link

Sources

Comparative Technical Guide: Mevastatin Hydroxy Acid Sodium vs. Pravastatin in Non-Hepatic Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Distinction: In non-hepatic experimental models (fibroblasts, endothelial cells, neurons, smooth muscle cells), Mevastatin Hydroxy Acid Sodium is the superior choice for HMG-CoA reductase inhibition. Pravastatin acts as a functional negative control or a hepatocyte-specific agent in these contexts.

This distinction is not driven by the enzyme-binding affinity (


), which is comparable between the two, but by cellular bioavailability . Pravastatin is strictly hydrophilic and dependent on liver-specific transporters (OATP1B1) for entry.[1] Mevastatin Hydroxy Acid Sodium, while charged, retains sufficient lipophilicity to penetrate non-hepatic membranes and effectively inhibit the mevalonate pathway, blocking downstream Rho/Ras isoprenylation.

Mechanism of Action & Cellular Entry

Both compounds target the same catalytic site on HMG-CoA Reductase. However, their utility is dictated by their ability to reach that target in the cytoplasm.

  • Mevastatin Hydroxy Acid Sodium (Mev-Na): The open-ring, active salt form of Mevastatin (Compactin). Unlike the lactone prodrug, it does not require intracellular esterase hydrolysis. It possesses an octanol-water partition coefficient (

    
    ) approximately 25-fold higher than Pravastatin, allowing it to permeate non-hepatic cells despite its ionic state [1].
    
  • Pravastatin: An intrinsically hydrophilic hydroxy acid.[1][2] It requires active transport via Solute Carrier Organic Anion Transporter family members (specifically OATP1B1/SLCO1B1) to enter cells. Non-hepatic cells generally lack these transporters or express them at negligible levels [2].

Visualization: Cellular Entry Dynamics

The following diagram illustrates the transport bottleneck that renders Pravastatin ineffective in non-hepatic lineages.

CellEntry node_ext Extracellular Space node_mem Cell Membrane (Non-Hepatic) HMG HMG-CoA Reductase node_mem->HMG Direct Inhibition node_cyt Cytoplasm Mev Mevastatin-Na (Moderate Lipophilicity) Mev->node_mem Passive Diffusion (Slow but Effective) Pra Pravastatin (Hydrophilic) Pra->node_mem Blocked (No OATP Transporter)

Figure 1: Differential uptake mechanisms. Mevastatin-Na permeates non-hepatic membranes via passive diffusion, while Pravastatin is excluded due to the absence of OATP transporters.

Performance Comparison Data

The following data synthesizes experimental outcomes in Human Smooth Muscle Cells (SMC) and Fibroblasts. Note the orders-of-magnitude difference in potency (


).[3][4]
FeatureMevastatin Hydroxy Acid NaPravastatin
Primary Uptake Mechanism Passive Diffusion / Non-specific OATsActive Transport (OATP1B1 dependent)
Chemical State Open-ring (Active)Open-ring (Active)

(Hepatocytes)
~10–50 nM~20–100 nM

(Fibroblasts/SMC)
50–200 nM > 10,000 nM (Inactive)
Inhibition Type Global (Hepatic & Non-hepatic)Hepato-selective
Solubility Water/DMSO (Soluble)Water (Highly Soluble)

Key Insight: In a study comparing statin effects on smooth muscle cell proliferation, hydrophilic statins like Pravastatin showed no significant effect at concentrations up to 10 µM, whereas lipophilic/moderately lipophilic analogs (like Mevastatin) exhibited


 values in the nanomolar range [3].[3]

Experimental Protocols

Protocol A: Preparation of Mevastatin Hydroxy Acid Sodium

Note: If starting with Mevastatin Lactone, chemical activation is required. If purchasing Mevastatin Sodium, proceed to Step 3.

  • Dissolution (Lactone): Dissolve 10 mg Mevastatin Lactone in 200 µL of warm ethanol (

    
    C).
    
  • Activation (Hydrolysis): Add 150 µL of 0.1 M NaOH. Incubate at

    
    C for 2 hours. Adjust pH to 7.2 with 0.1 M HCl.
    
  • Solubilization (Sodium Salt):

    • Vehicle: DMSO or Sterile Water.

    • Concentration: Prepare a 10 mM stock solution (approx. 4.4 mg/mL).

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

    • Quality Control: Ensure the solution is clear. Precipitation indicates reversion to lactone or insolubility.

Protocol B: Non-Hepatic Inhibition Assay (Fibroblasts)

Objective: Validate HMG-CoA reductase inhibition via downstream Rho-kinase pathway suppression (Cytoskeletal collapse).

  • Seeding: Plate Human Dermal Fibroblasts (HDFa) at

    
     cells/cm² in DMEM + 10% FBS. Allow 24h adhesion.
    
  • Treatment:

    • Group 1 (Control): Vehicle only (DMSO < 0.1%).

    • Group 2 (Mevastatin-Na): 10 µM (Supramaximal dose for acute readout) or 0.1–1.0 µM (Proliferation assay).

    • Group 3 (Pravastatin): 10 µM (Negative Control).[3]

  • Incubation: Incubate for 24–48 hours.

  • Readout (Morphology):

    • Fix cells with 4% Paraformaldehyde.

    • Stain with Phalloidin-FITC (F-Actin) and DAPI (Nuclei).

  • Expected Result:

    • Mevastatin-Na: Significant cell rounding, loss of stress fibers (due to inhibition of Geranylgeranyl-PP synthesis required for RhoA anchoring).

    • Pravastatin: Morphology indistinguishable from Control (due to lack of uptake).

Downstream Signaling & Pleiotropic Effects

In non-hepatic cells, the primary utility of Mevastatin-Na is often not cholesterol lowering per se, but the inhibition of isoprenoid synthesis (Farnesyl-PP and Geranylgeranyl-PP). These lipids are essential anchors for small GTPases (Ras, Rho, Rac).

Visualization: The Mevalonate Blockade

This diagram details the pathway interruption caused by Mevastatin-Na in a non-hepatic cell.

MevalonatePathway Acetyl Acetyl-CoA HMGCoA HMG-CoA Acetyl->HMGCoA Reductase HMG-CoA Reductase (Rate Limiting) HMGCoA->Reductase Mevastatin Mevastatin-Na (Inhibitor) Mevastatin->Reductase Mevalonate Mevalonate Reductase->Mevalonate Blocked FPP Farnesyl-PP (FPP) Mevalonate->FPP GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP Ras Ras Prenylation (Proliferation) FPP->Ras Rho Rho Prenylation (Cytoskeleton/Motility) GGPP->Rho

Figure 2: Pathway inhibition.[5] Mevastatin-Na blocks HMG-CoA Reductase, depleting isoprenoid pools (FPP/GGPP) essential for Ras/Rho function in non-hepatic cells.

References

  • Serajuddin, A. T., et al. (1991). Relative lipophilicities, solubilities, and structure-pharmacological considerations of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors. Journal of Pharmaceutical Sciences, 80(9), 830–834.

  • Komai, T., et al. (1992). Comparison of the effects of statins on HMG-CoA reductase activity in human hepatoma Hep G2 cells. Biochemical Pharmacology, 43, 667.

  • Turner, N. A., et al. (2007). Comparison of the efficacies of five different statins on inhibition of human saphenous vein smooth muscle cell proliferation and invasion. Journal of Cardiovascular Pharmacology, 50(4), 458-466.

  • Corsini, A., et al. (1995). New insights into the pharmacodynamic and pharmacokinetic properties of statins. Pharmacology & Therapeutics, 84, 413-428.

Sources

confirming the biological activity of a new batch of Mevastatin hydroxy acid sodium

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Activity Confirmation of Mevastatin Hydroxy Acid Sodium

Executive Summary

This guide outlines the validation framework for confirming the biological potency of a new batch of Mevastatin Hydroxy Acid Sodium Salt . Unlike the parent lactone form (Mevastatin), which acts as a prodrug requiring in vivo activation, the hydroxy acid sodium salt is the open-ring, biologically active pharmacophore. It is water-soluble and suitable for immediate use in cell-free enzymatic assays.

This document provides a comparative analysis against the lactone form, detailed experimental protocols for HMG-CoA reductase inhibition, and the expected quantitative metrics for batch release.

Mechanistic Grounding & Product Identity

Mevastatin (Compactin) is a competitive inhibitor of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the mevalonate pathway.

  • The Lactone (Prodrug): Highly lipophilic, requires alkaline hydrolysis (activation) to bind the enzyme.

  • The Hydroxy Acid Sodium (Active): Hydrophilic, mimics the HMG-CoA substrate, and binds directly to the catalytic site of HMGCR.

Pathway Visualization: Mechanism of Action

The following diagram illustrates the specific inhibition point of Mevastatin within the cholesterol biosynthesis pathway.

MevalonatePathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Reduction (NADPH dependent) HMGCR Enzyme: HMG-CoA Reductase (Target) HMGCR->HMGCoA Catalysis Mevastatin Mevastatin Hydroxy Acid (Inhibitor) Mevastatin->HMGCR Competitive Inhibition (Ki ~1 nM) Cholesterol Cholesterol Biosynthesis Mevalonate->Cholesterol Multi-step downstream

Caption: Competitive inhibition of HMGCR by Mevastatin Hydroxy Acid blocks Mevalonate formation.

Comparative Analysis: Hydroxy Acid vs. Lactone

Researchers often confuse the two forms. For in vitro screening, the Hydroxy Acid Sodium form is superior due to solubility and immediate activity.

FeatureMevastatin Hydroxy Acid (Sodium Salt)Mevastatin (Lactone)
Biological State Active Drug (Open Ring)Prodrug (Closed Ring)
Solubility Soluble in Water/PBS (>10 mg/mL)Insoluble in water; requires DMSO/EtOH
In Vitro Potency Immediate (IC50 ~2-10 nM)Inactive (until hydrolyzed)
Preparation Dissolve directly in assay bufferRequires alkaline hydrolysis step (NaOH + Heat)
Cell Permeability Lower (requires active transport/OATP)Higher (passive diffusion)

Senior Scientist Note: If you use the Lactone form in a cell-free enzyme assay without prior hydrolysis, you will observe zero inhibition . The enzyme binding pocket specifically recognizes the open hydroxy acid structure which mimics the HMG-CoA substrate.

Experimental Validation Protocols

To confirm the activity of the new batch, we utilize a Spectrophotometric HMG-CoA Reductase Assay . This is the "Gold Standard" for potency determination.

Protocol A: Cell-Free HMG-CoA Reductase Inhibition (Potency)

Principle: HMGCR reduces HMG-CoA to Mevalonate using NADPH as a cofactor.[1] The oxidation of NADPH is measured by a decrease in absorbance at 340 nm .[1][2] Active Mevastatin prevents this decrease.[3]

Materials:

  • Recombinant HMG-CoA Reductase (Catalytic Domain).

  • Substrate: HMG-CoA.[1][2][3][4][5][6][7][8][9]

  • Cofactor: NADPH (Absorbance at 340nm).[1][2][8]

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4, 1 mM DTT.

Workflow Diagram:

AssayWorkflow Batch New Batch: Mevastatin Na+ Prep 1. Solubilization (PBS/Buffer) Batch->Prep Incubate 2. Pre-Incubation (Enzyme + Inhibitor) 15 min @ 37°C Prep->Incubate Start 3. Start Reaction (Add HMG-CoA + NADPH) Incubate->Start Measure 4. Kinetic Read (OD 340nm, 10 min) Start->Measure Calc 5. Calculate IC50 Measure->Calc

Caption: Step-by-step QC workflow for determining the IC50 of Mevastatin Sodium.

Step-by-Step Procedure:

  • Reconstitution: Dissolve Mevastatin Hydroxy Acid Sodium in assay buffer to a stock of 1 mM. Serial dilute to generate concentrations ranging from 0.1 nM to 100 nM.

  • Blank Setup: Prepare a "No Inhibitor" control (100% Activity) and a "No Enzyme" control (Background).

  • Pre-Incubation: Mix 5 µL of diluted Mevastatin with 10 µL of HMGCR enzyme and assay buffer. Incubate at 37°C for 15 minutes .

    • Why? This allows the inhibitor to reach equilibrium binding with the enzyme before the substrate competes.

  • Reaction Initiation: Add HMG-CoA (substrate) and NADPH. Total volume: 200 µL.[2]

  • Measurement: Immediately monitor Absorbance (340 nm) every 20 seconds for 10 minutes at 37°C.

  • Analysis: Calculate the slope (

    
    ) for the linear portion of the curve.
    

Acceptance Criteria (Data):

ParameterSpecificationReference Standard (Typical)
IC50 Value 2.0 – 8.0 nM ~ 4.5 nM
Solubility Clear solution in PBSN/A
Max Inhibition > 95% at 1 µM> 95%
Protocol B: Cell-Based Toxicity/Efficacy (HepG2)

While the enzymatic assay measures binding, a cell-based assay confirms the compound is not cytotoxic at effective doses.

  • Cell Line: HepG2 (Human Hepatocellular Carcinoma).

  • Treatment: Treat cells with Mevastatin Sodium (0.1 – 10 µM) for 24 hours.

  • Readout:

    • Efficacy: Measure Total Cellular Cholesterol (Amplex Red Kit).

    • Toxicity: MTT or CCK-8 assay.

  • Expectation: Significant cholesterol reduction at doses that maintain >90% cell viability.

Troubleshooting & Expert Insights

  • Temperature Sensitivity: HMGCR activity is highly temperature-dependent. Ensure the spectrophotometer heating block is calibrated to exactly 37°C.

  • DTT Stability: The assay buffer must contain fresh DTT (Dithiothreitol) to maintain the enzyme's active site reduction state. Oxidized DTT leads to false negatives (low enzyme activity).

  • Sodium Salt Hygroscopicity: The sodium salt is hygroscopic. Weighing small quantities can be inaccurate. It is recommended to dissolve the entire vial into a stock solution (e.g., 10 mM) and aliquot/freeze at -20°C.

References

  • Endo, A. (1992). "The discovery and development of HMG-CoA reductase inhibitors." Journal of Lipid Research, 33(11), 1569–1582.

  • Sigma-Aldrich. "HMG-CoA Reductase Assay Kit (CS1090) Technical Bulletin." Merck KGaA.

  • Corsini, A., et al. (1999). "New insights into the pharmacodynamic and pharmacokinetic properties of statins." Pharmacology & Therapeutics, 84(3), 413-428.

  • Cayman Chemical. "Mevastatin (sodium salt) Product Information." Cayman Chemical.

Sources

Technical Guide: Validating Downstream Isoprenoid Inhibition via Mevastatin Hydroxy Acid Sodium

[1]

Executive Summary & Technical Rationale

This guide outlines the validation protocols for Mevastatin Hydroxy Acid Sodium (active open-ring form) as a tool for inhibiting the mevalonate pathway.[1] Unlike Mevastatin lactone (a prodrug requiring enzymatic hydrolysis), the hydroxy acid sodium salt provides immediate, stoichiometric inhibition of HMG-CoA reductase (HMGCR) in in vitro systems.

Why this form? In cell-free assays or cell lines with low esterase activity, the lactone form exhibits variable potency and onset lag. The hydroxy acid sodium salt eliminates this variable, making it the superior choice for precise kinetic studies and pathway dissection.

Key Validation Metrics:

  • Functional Rescue: Reversal of cytotoxicity via Mevalonate (MeV) or Geranylgeranyl Pyrophosphate (GGPP).[1][2][3]

  • Biochemical Marker: Accumulation of unprenylated small GTPases (specifically Rap1A).[1]

Mechanistic Pathway & Intervention Point[1][3][4]

Mevastatin mimics the HMG-CoA substrate, competitively binding the catalytic groove of HMGCR. This blockade halts the production of Mevalonate, the precursor for all downstream isoprenoids.

Diagram 1: The Mevalonate Pathway and Mevastatin Blockade[5]

MevalonatePathwaycluster_0Downstream Biomarkers (Validation Targets)HMGCoAHMG-CoAMevalonateMevalonateHMGCoA->MevalonateBlocked by MevastatinMevastatinMevastatin Hydroxy Acid(Inhibitor)HMGCREnzyme: HMG-CoA ReductaseMevastatin->HMGCRHMGCR->MevalonateRate Limiting StepFPPFarnesyl Pyrophosphate(FPP)Mevalonate->FPPGGPPGeranylgeranyl Pyrophosphate(GGPP)FPP->GGPPRasRas Prenylation(Farnesylation)FPP->RasCholesterolCholesterol SynthesisFPP->CholesterolRhoRho/Rap1A Prenylation(Geranylgeranylation)GGPP->Rho

Caption: Pathway map showing the HMGCR inhibition point and the divergence of FPP and GGPP towards protein prenylation (Ras/Rho), the primary markers for validation.

Comparative Analysis: Selecting the Right Statin

Before initiating protocols, confirm that Mevastatin Hydroxy Acid Sodium is the correct tool relative to alternatives.

FeatureMevastatin Hydroxy Acid (Na+)Mevastatin LactoneAtorvastatin / Rosuvastatin
Activity State Active (Open Ring)Prodrug (Closed Ring)Active (Synthetic)
Solubility Water/Buffer soluble (>10 mg/mL)DMSO/Ethanol requiredVariable (Salt forms soluble)
In Vitro Onset ImmediateDelayed (Requires hydrolysis)Immediate
Cell Entry Carrier-mediated (OATP) & PassivePassive Diffusion (High Lipophilicity)Mixed
Potency (IC50) ~1–10 nM (Enzyme)>1000 nM (until hydrolyzed)<1 nM (High Potency)
Use Case Precise kinetic studies; cell-free enzyme assays.[1]Long-term animal studies (prodrug).[1]Clinical mimics; high-potency inhibition.[1]

Expert Insight: Avoid using the lactone form in cell lines with unknown esterase activity (e.g., certain neuronal or fibroblast lines), as "resistance" may actually be a failure to activate the prodrug. Use the Sodium Salt for consistent data.

Experimental Validation Protocols

Protocol A: The "Gold Standard" – Western Blot for Unprenylated Rap1A

The most robust confirmation of HMGCR inhibition is the accumulation of unprenylated small GTPases. Rap1A is the preferred marker because the unprenylated form migrates more slowly on SDS-PAGE than the prenylated form, or can be detected with a specific antibody.

Objective: Detect the accumulation of unprenylated Rap1A (approx. 22-24 kDa).

Workflow Diagram

WesternBlotWorkflowStep1Treat Cells(24-48h)Mevastatin Na+Step2Lysis(RIPA Buffer +Protease Inhibitors)Step1->Step2Step3SDS-PAGE(12-15% Gel)Step2->Step3Step4Western BlotAnti-Unprenylated Rap1AStep3->Step4

Caption: Step-by-step workflow for detecting unprenylated proteins. Note the extended treatment time (24-48h) required to deplete existing prenylated pools.[1]

Detailed Methodology
  • Cell Culture: Seed cells (e.g., HeLa, HepG2, or HEK293) to reach 60% confluence.

  • Treatment:

    • Vehicle Control: PBS or Media.[1]

    • Experimental: Mevastatin Hydroxy Acid Sodium (Titration: 1 µM, 5 µM, 10 µM).[1]

    • Positive Control: GGTI-298 (Geranylgeranyltransferase inhibitor) – ensures the antibody detects the unprenylated form.[1]

    • Duration: Incubate for 24–48 hours . Note: Shorter times may not show effects due to the half-life of already prenylated proteins.

  • Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer supplemented with protease inhibitors.

  • Separation: Load 20–30 µg protein on a 12–15% SDS-PAGE gel (Rap1A is small, ~21 kDa; high percentage gels improve resolution).[1]

  • Detection:

    • Primary Antibody: Use an antibody specific to unprenylated Rap1A (e.g., Santa Cruz sc-1482) OR a total Rap1A antibody capable of resolving the mobility shift (unprenylated band is higher/slower).[1]

  • Result Interpretation:

    • Effective Inhibition: Appearance of a distinct band for unprenylated Rap1A in Mevastatin-treated samples.[1]

    • Dose Response: Intensity of the unprenylated band should correlate with Mevastatin concentration.

Protocol B: The "Rescue" Experiment (Self-Validating System)

To prove that the observed effects (e.g., apoptosis, cell cycle arrest) are specifically due to HMGCR inhibition and not off-target toxicity, you must demonstrate reversibility.[1]

Objective: Rescue cell viability by replenishing downstream intermediates.

  • Setup: Seed cells in 96-well plates.

  • Treatment Groups:

    • A: Control

    • B: Mevastatin Na+ (at IC90 concentration, typically 5–10 µM)[1]

    • C: Mevastatin Na+ + Mevalonolactone (100 µM) [1]

    • D: Mevastatin Na+ + GGPP (10–20 µM)

    • E: Mevastatin Na+ + FPP (10–20 µM)

  • Assay: Measure viability (MTT, CellTiter-Glo) at 48 or 72 hours.

  • Interpretation:

    • Group C (Mevalonate): Must show near 100% rescue.[1] This confirms the blockade is at HMGCR.

    • Group D (GGPP): Often rescues viability in cancer cells dependent on Rho/Ras signaling.[1]

    • Group E (FPP): Variable rescue; helps distinguish if the phenotype is driven by farnesylated vs. geranylgeranylated proteins.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No "Unprenylated" Band Protein half-life is long.[1]Extend treatment to 48h or 72h.[1] Ensure gel resolution is sufficient (15% gel).[1]
Precipitation in Media Acid form converting to lactone.[1]Mevastatin acid is stable at neutral/alkaline pH.[1] Ensure media pH is buffered to 7.[1]4. Do not store stock in acidic buffers.[1]
Inconsistent IC50 Cell density too high.Statins are less effective at 100% confluence due to contact inhibition affecting uptake/metabolism.[1] Treat at 50-60% confluence.
Toxicity not Rescued Off-target effects or too high dose.[1]If Mevalonate (100-500 µM) does not rescue, the toxicity is likely non-specific (not HMGCR-driven).[1] Lower the statin dose.

References

  • Endo, A. (1992).[1] The discovery and development of HMG-CoA reductase inhibitors. Journal of Lipid Research, 33(11), 1569–1582.[1] Link

  • Istvan, E. S., & Deisenhofer, J. (2001).[1] Structural mechanism for statin inhibition of HMG-CoA reductase.[1][4] Science, 292(5519), 1160–1164.[1] Link[1]

  • Wong, W. W., et al. (2002).[1] HMG-CoA reductase inhibitors and the malignant cell: the statin family of drugs as triggers of tumor-specific apoptosis.[5][6] Leukemia & Lymphoma, 43(4), 707-715.[1] Link[1]

  • Vogt, A., et al. (1996).[1] The HMG-CoA reductase inhibitor lovastatin interrupts the farnesylation and geranylgeranylation of Ras-related proteins.[1][6] Oncogene, 13, 1991-1999.[1] Link

  • Clendening, J. W., et al. (2010).[1] Exploiting the mevalonate pathway to distinguish statin-sensitive from statin-resistant cancers.[1] Clinical Cancer Research, 16(19), 4821-4830.[1] Link

literature comparison of Mevastatin's potency against other natural statins

[1][2]

Executive Summary & Technical Verdict

Mevastatin (ML-236B), the first statin isolated from Penicillium citrinum, serves as the foundational scaffold for the statin class.[1] However, in direct potency comparisons against its closest natural analog, Lovastatin (Mevinolin) , Mevastatin consistently demonstrates lower inhibitory potential (approximately 2-fold lower affinity) .[1]

This potency divergence is driven by a single structural variable: the 6'-methyl group present in Lovastatin but absent in Mevastatin.[1][2] This methyl group enhances hydrophobic interaction within the HMG-CoA reductase binding pocket, specifically improving the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

11
Structural Activity Relationship (SAR) Analysis

The efficacy of natural statins is dictated by their ability to mimic the HMG-CoA intermediate, mevaldehyde.[1] The binding affinity is governed by two distinct domains:[1][3]

  • The Pharmacophore (HMG-like moiety): Identical in Mevastatin, Lovastatin, and Pravastatin (in active hydroxy-acid form).[1][2] This mimics the substrate and binds to the catalytic site (cis-loop).[1][2]

  • The Decalin Ring (Hydrophobic Anchor): This binds to a hydrophobic pocket adjacent to the active site.[1] This is where the critical potency differentiation occurs.[1]

The Methyl Group Factor[1]
  • Mevastatin: Possesses a hydrogen at the C-6' position of the hexahydronaphthalene ring.[1][2]

  • Lovastatin: Possesses a methyl group at the C-6' position.[1][2]

Mechanistic Impact: The additional methyl group in Lovastatin fills a hydrophobic void in the enzyme's binding pocket, displacing water molecules and increasing van der Waals interactions.[1] This results in a tighter binding complex and a lower

1
DOT Diagram: Structural Logic & Binding Affinity

StatinSARcluster_StatinsNatural Statin ScaffoldsHMG_CoAHMG-CoA Reductase(Target Enzyme)MevastatinMevastatin(Compactin)Binding_PocketHydrophobic Binding Pocket(L-Domain)Mevastatin->Binding_PocketBinds via Decalin RingLovastatinLovastatin(Mevinolin)Lovastatin->Binding_PocketBinds via Methylated Decalin RingInteractionVan der Waals Forces(Hydrophobic Effect)Binding_Pocket->InteractionStabilizationPotency_MevKi ~ 1-2 nM(Baseline Potency)Interaction->Potency_MevAbsence of 6'-Methyl(Weaker Interaction)Potency_LovKi ~ 0.6 nM(2x Higher Potency)Interaction->Potency_LovPresence of 6'-Methyl(Optimized Fit)

Caption: Structural logic dictating the superior binding affinity of Lovastatin over Mevastatin due to hydrophobic optimization.

Comparative Potency Data

The following data aggregates multiple validated sources comparing the inhibitory concentration (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


Enzymatic AssaysCell-Based Assays1
ParameterMevastatin (Compactin)Lovastatin (Mevinolin)PravastatinTechnical Insight
Origin Penicillium citrinumAspergillus terreusBiotransformation of MevastatinLovastatin is the methylated analog of Mevastatin.[1][2][4]
Enzymatic ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

~2.0 - 5.0 nM ~1.0 - 3.0 nM ~5.0 nMLovastatin typically shows 2x potency in cell-free systems [1, 3].[1]
Cell-Based ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

(HepG2)
~1.9 µM ~0.024 µM (24 nM) ~1.9 µMCritical: Mevastatin and Lovastatin are lipophilic lactones (prodrugs) entering cells passively.[1] Pravastatin is hydrophilic and requires active transport, showing lower in vitro potency despite in vivo efficacy [1].[1]
Binding Constant (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
~1.0 nM~0.6 nM~2.0 nMLower

indicates tighter binding.[1] Lovastatin is the superior binder [2, 9].[1]
Lipophilicity (LogP) High (Lactone form)High (Lactone form)Low (Open acid form)Lipophilicity drives passive diffusion in cell assays, skewing potency results against hydrophilic statins like Pravastatin.[1][2]

Scientist's Note: Do not conflate cell-based

1
Experimental Protocol: HMG-CoA Reductase Inhibition Assay

To validate these potency differences in your own lab, use this spectrophotometric kinetic assay. This protocol relies on the oxidation of NADPH, which can be monitored at 340 nm.[1][5]

Principle: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="ng-star-inserted display">


1
Materials Required:
  • Enzyme: Recombinant human HMG-CoA Reductase (catalytic domain).[1][2]

  • Substrate: HMG-CoA (Sigma-Aldrich or equivalent).[1][2]

  • Cofactor: NADPH (must be fresh, keep on ice).[1]

  • Buffer: 50 mM Potassium Phosphate, pH 7.4, 400 mM KCl, 100 mM Sucrose.[1]

  • Inhibitors: Mevastatin and Lovastatin (activated by alkaline hydrolysis if purchased in lactone form).[1]

Step-by-Step Workflow:
  • Compound Activation (Crucial):

    • Natural statins (Mevastatin/Lovastatin) often come as inactive lactones.[1][2]

    • Protocol: Dissolve 5 mg in 0.1 mL ethanol. Add 0.15 mL of 0.1 N NaOH. Incubate at 50°C for 2 hours. Neutralize with HCl to pH 7.[1]2. Dilute to stock concentration.

    • Why: The enzyme only binds the open hydroxy-acid form.[1][2] Skipping this yields false negatives.[1][2]

  • Baseline Establishment:

    • Prepare the reaction mixture: Buffer + NADPH (200 µM final) + Enzyme.[1]

    • Equilibrate at 37°C for 5 minutes.

    • Initiate with HMG-CoA (substrate).[1][2][6]

    • Measure ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       for 5 minutes to establish 
      
      
      (uninhibited velocity).[1]
  • Inhibition Kinetics:

    • Pre-incubate Enzyme + Statin (Mevastatin or Lovastatin at varying concentrations: 0.1 nM – 100 nM) for 15 minutes at 37°C.[1][2]

    • Why: Statins are slow-binding inhibitors.[1][2] Pre-incubation ensures equilibrium binding.[1][2]

    • Add NADPH and HMG-CoA to initiate.[1][2]

    • Measure ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      .[1][5][7]
      
  • Data Analysis:

    • Calculate % Inhibition: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      .[1]
      
    • Plot Log[Concentration] vs. % Inhibition to derive ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      .[1]
      
DOT Diagram: Assay Workflow

AssayWorkflowLactoneStatin Lactone(Inactive Prodrug)HydrolysisAlkaline Hydrolysis(NaOH, 50°C, 2hr)Lactone->HydrolysisActivationActiveFormActive Hydroxy-AcidHydrolysis->ActiveFormPreIncPre-Incubation(Enzyme + Inhibitor)ActiveForm->PreIncBind to HMGRReactionAdd Substrate (HMG-CoA)+ NADPHPreInc->ReactionMeasureMeasure A340nm(Kinetic Read)Reaction->MeasureDetermine IC50

Caption: Critical workflow for converting inactive lactone statins to active forms for accurate in vitro potency assessment.

References
  • Comparative Potency in HepG2 Cells: Biochem Biophys Res Commun. 1991.[1][2] "In vitro myotoxicity of the 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors, pravastatin, lovastatin, and simvastatin."[1][2] (Comparison of IC50 values).

  • Binding Thermodynamics: J. Lipid Res. 2020. "The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins." (Detailed Ki and structural analysis).

  • Mevastatin Discovery & Properties: J. Lipid Res.[1][2][6] 1992.[1][2][6] "The discovery and development of HMG-CoA reductase inhibitors." (Historical potency data by Akira Endo).[1][2][4][6]

  • Assay Methodology: Assay Genie. "HMG-CoA Reductase Activity/Inhibitor Screening Kit Protocol." (Standardized NADPH oxidation protocol).[1][2] [1][2]

  • Structural Biology: Science.[1] 2001.[1][2][8] "Structure of a statin bound to HMG-CoA reductase."[1][2][3][4][6][9][10] (Visualizing the hydrophobic pocket interaction).

assessing the purity of Mevastatin hydroxy acid sodium against a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Purity of Mevastatin Hydroxy Acid Sodium Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

Mevastatin Hydroxy Acid Sodium (CAS: 99782-89-5) is the pharmacologically active, open-ring form of the prodrug Mevastatin. Unlike its lactone precursor, the hydroxy acid salt is highly polar and chemically unstable in acidic environments.

This guide provides a comparative analysis of analytical methodologies for assessing the purity of Mevastatin Hydroxy Acid Sodium against a Reference Standard (RS). We contrast the Standard Pharmacopoeial Approach (Acidic Mobile Phase) against the Optimized Stability-Indicating Method (Neutral/Basic Mobile Phase) .

Key Insight: The primary source of analytical error in this assay is not instrumental sensitivity, but the artifactual cyclization of the hydroxy acid back into the lactone form during chromatography, leading to false impurity reporting.

Part 1: The Chemical Challenge (Expertise & Causality)

To accurately assess purity, one must first understand the analyte's behavior. Mevastatin exists in a pH-dependent equilibrium.

  • Acidic Conditions (pH < 5): The hydroxy acid undergoes dehydration and cyclization to form Mevastatin Lactone.

  • Basic Conditions (pH > 7): The salt form is stable.

The Analytical Trap: Many generic "Statin Screen" methods utilize acidic mobile phases (e.g., 0.1% Formic Acid) to sharpen peak shapes on C18 columns. Applying these methods to Mevastatin Hydroxy Acid Sodium causes on-column degradation, where the "impurity" (lactone) observed in the chromatogram is actually generated during the analysis.

Visualization: The Interconversion Pathway

StatinEquilibrium Lactone Mevastatin Lactone (Prodrug, Lipophilic) Intermediate Transition State Lactone->Intermediate Basic pH (> 7) Hydrolysis Intermediate->Lactone - H2O HydroxyAcid Mevastatin Hydroxy Acid Na+ (Active, Polar) Intermediate->HydroxyAcid + NaOH HydroxyAcid->Intermediate Acidic pH (< 5) Cyclization

Caption: Figure 1. The pH-dependent equilibrium between Mevastatin Lactone and Hydroxy Acid. Acidic environments drive cyclization, compromising purity data.

Part 2: Methodology Comparison

We compare two approaches. Method A is a common generic protocol often mistakenly applied to the salt form. Method B is the recommended protocol for accurate purity assessment.

FeatureMethod A: Generic Acidic GradientMethod B: Optimized Neutral Isocratic (Recommended)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)20 mM Ammonium Acetate (pH 7.2 - 7.4)
Mobile Phase B AcetonitrileAcetonitrile
Column C18 Standard (e.g., 5µm)C18 End-capped (High Carbon Load)
Risk Factor High: Causes on-column lactonization (up to 5% error).Low: Maintains analyte in stable salt form.
Separation Sharp peaks, but artifacts present.Good resolution between Salt and Lactone impurity.
Suitability Qualitative ID only.Quantitative Purity Assessment.
Part 3: Experimental Protocol (Self-Validating System)

This protocol utilizes Method B . It is designed as a self-validating system where the Reference Standard (RS) serves as both a calibrator and a system suitability check.

1. Reagents & Materials
  • Analyte: Mevastatin Hydroxy Acid Sodium Sample.[1]

  • Reference Standard: Mevastatin Hydroxy Acid Sodium RS (Certified Purity >99.0%).

  • Buffer: Ammonium Acetate (HPLC Grade).

  • Solvent: Acetonitrile (HPLC Grade).

  • Column: Phenomenex Luna C18(2) or equivalent (150 x 4.6 mm, 5 µm).

2. Preparation of Solutions
  • Mobile Phase: Mix Acetonitrile and 20 mM Ammonium Acetate (60:40 v/v). Adjust pH to 7.4 with dilute Ammonia or Acetic Acid if necessary. Filter through 0.45 µm nylon filter.

  • Standard Solution (Std): Dissolve Mevastatin Hydroxy Acid Sodium RS in Mobile Phase to a concentration of 0.5 mg/mL.

  • Sample Solution (Smp): Dissolve the test sample in Mobile Phase to a concentration of 0.5 mg/mL.

    • Critical Step: Ensure the solvent pH is neutral. Do not use pure Acetonitrile as diluent if it is slightly acidic; use the buffered Mobile Phase.

3. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV at 238 nm .[2]

  • Injection Volume: 10 µL.

  • Temperature: 25°C.

  • Run Time: 2.5x the retention time of the main peak (~15-20 mins).

4. System Suitability (Validation)

Before analyzing the sample, inject the Standard Solution 5 times.

  • RSD of Peak Area: ≤ 2.0% (Proves system precision).

  • Tailing Factor: ≤ 1.5 (Proves no secondary interactions).

  • Theoretical Plates: > 2000.

Visualization: The Analytical Workflow

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_calc Phase 3: Calculation RS Reference Standard (Known Purity) Diluent Buffered Diluent (pH 7.4) RS->Diluent Dissolve Sample Test Sample (Unknown Purity) Sample->Diluent Dissolve SST System Suitability (5 Injections of RS) Diluent->SST Check Pass Criteria? (RSD < 2%) SST->Check Check->SST No (Troubleshoot) RunSample Inject Sample Check->RunSample Yes Calc External Std Calculation RunSample->Calc Result Final Purity % Calc->Result

Caption: Figure 2. Step-by-step workflow ensuring data integrity via System Suitability Testing (SST).

Part 4: Data Analysis & Calculation

Purity is determined using the External Standard Method . This compares the response of the sample directly to the known purity of the Reference Standard.

Formula:



Where:

  • 
     = Peak Area of Mevastatin Hydroxy Acid in Sample.
    
  • 
     = Average Peak Area of Mevastatin Hydroxy Acid in Reference Standard.
    
  • 
     = Concentration of Standard (mg/mL).
    
  • 
     = Concentration of Sample (mg/mL).
    
  • 
     = Potency/Purity of the Reference Standard (as is, %).
    

Interpretation of Impurities: If a peak appears at a Relative Retention Time (RRT) of ~2.0-2.5 (relative to the acid), this is likely the Mevastatin Lactone .

  • If using Method B (pH 7.4), this is a real impurity in your sample.

  • If using Method A (Acidic), this is likely an artifact and the result is invalid.

References
  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Provides the regulatory framework for System Suitability and allowable adjustments).

  • Jemal, M., et al. (2003). LC/MS/MS determination of statins: Acid/lactone stability issues. Journal of Pharmaceutical and Biomedical Analysis. (Establishes the fundamental instability of hydroxy acid statins in acidic media).

  • PubChem. Mevastatin Sodium (Compound Summary). National Library of Medicine. (Chemical structure and property verification).

  • Alvarez-Lueje, A., et al. (2005). Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography.[2] Journal of AOAC International. (Validates the pH-dependent equilibrium mechanism applicable to Mevastatin).

Sources

validating apoptosis induction by Mevastatin hydroxy acid sodium using caspase assays

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating Apoptosis Induction by Mevastatin Hydroxy Acid Sodium

Executive Summary: The "Activation" Pitfall in Statin Research

For researchers investigating the apoptotic potential of HMG-CoA reductase inhibitors, the choice of chemical form is the single most common source of experimental variability. While Mevastatin (Compactin) is frequently cited in literature, it exists in two distinct forms with radically different handling requirements:

  • Mevastatin Lactone (Prodrug): Lipophilic, requires in vivo or harsh in vitro alkaline hydrolysis to become active.

  • Mevastatin Hydroxy Acid Sodium (Active): Hydrophilic, immediately active, water-soluble.

Recommendation: For in vitro validation of apoptosis via caspase assays, Mevastatin Hydroxy Acid Sodium is the superior choice. It eliminates the error-prone "activation" step required for the lactone form, ensuring that dosage directly correlates with HMG-CoA reductase inhibition.

Mechanistic Grounding: The Mevalonate-Caspase Axis

Mevastatin induces apoptosis not by direct mitochondrial damage, but by starving the cell of isoprenoids (Farnesyl-PP and Geranylgeranyl-PP). These intermediates are essential for the lipid modification (prenylation) of small GTPases like Rho, Ras, and Rap1. Without prenylation, these signaling proteins cannot anchor to the membrane, leading to cytoskeletal collapse and the initiation of the intrinsic (mitochondrial) apoptotic pathway.

Figure 1: The Mevalonate Depletion Pathway & Caspase Activation

Mevastatin_Apoptosis_Pathway Mevastatin Mevastatin Hydroxy Acid Na (Active Inhibitor) HMGCR HMG-CoA Reductase Mevastatin->HMGCR Inhibits Mevalonate Mevalonate HMGCR->Mevalonate Synthesis blocked Isoprenoids Isoprenoids (FPP / GGPP) Mevalonate->Isoprenoids Prenylation GTPase Prenylation (Rho, Ras, Rap1) Isoprenoids->Prenylation Required for Cytoskeleton Cytoskeletal Integrity Prenylation->Cytoskeleton Maintains Mito Mitochondrial Depolarization (Cytochrome c Release) Prenylation->Mito Loss of prenylation triggers stress Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3/7 Activation (Apoptosis) Caspase9->Caspase3

Caption: Mevastatin blocks HMG-CoA Reductase, preventing GTPase prenylation and triggering the intrinsic caspase cascade.

Comparative Analysis: Hydroxy Acid Sodium vs. Lactone

The following table contrasts the two forms to highlight why the sodium salt is preferred for quantitative assays.

FeatureMevastatin Hydroxy Acid Sodium (Salt)Mevastatin Lactone (Prodrug)
Biological Activity Immediate. Binds HMG-CoA reductase directly.Inactive. Requires hydrolysis (opening of the lactone ring) to bind.
Solubility Water/Media soluble. (>10 mg/mL).Insoluble in water. Requires DMSO or Ethanol.
In Vitro Protocol Dissolve directly in culture medium or PBS.Requires "activation": boiling in NaOH/Ethanol, pH adjustment, then filtration.
Reproducibility High. Concentration is precise.Low. Efficacy depends on the completeness of the manual hydrolysis step.
Cellular Entry Active transport (OATP transporters).Passive diffusion (Lipophilic).
Primary Use Case Cell-based assays (Potency/IC50). In vivo animal studies (metabolized by liver).

Expert Insight: Many "failed" apoptosis experiments with statins occur because researchers treat cells with the lactone form directly, assuming the cells will hydrolyze it efficiently. Many cancer cell lines lack the carboxylesterases to do this rapidly enough to induce apoptosis before the drug precipitates or degrades.

Validated Protocol: Caspase-3/7 Fluorometric Assay

This protocol uses Mevastatin Hydroxy Acid Sodium to induce apoptosis, quantified by the cleavage of a fluorogenic substrate (DEVD-AFC).

Experimental Workflow Diagram

Experimental_Workflow Step1 1. Seed Cells (10^5 cells/well) Step2 2. Treatment (Mevastatin-Na: 10-50 µM) (Duration: 24-48h) Step1->Step2 Step3 3. Cell Lysis (Chaps Lysis Buffer) Step2->Step3 Step4 4. Reaction (Add DEVD-AFC Substrate) Step3->Step4 Step5 5. Readout (Fluorometer Ex400/Em505) Step4->Step5

Caption: Step-by-step workflow for quantifying Mevastatin-induced apoptosis via fluorometric caspase assay.

Materials:
  • Inducer: Mevastatin Hydroxy Acid Sodium Salt (dissolved in DI water or PBS to 10 mM stock).

  • Control: Staurosporine (1 µM) as a positive apoptosis control.

  • Substrate: Ac-DEVD-AFC (Caspase-3/7 substrate).

  • Lysis Buffer: 50 mM HEPES, 5 mM CHAPS, 5 mM DTT.

Step-by-Step Methodology:
  • Preparation:

    • Dissolve Mevastatin Hydroxy Acid Sodium in sterile water. Do not use DMSO unless necessary for other compounds, as DMSO >0.1% can affect membrane permeability and skew statin uptake.

    • Filter sterilize using a 0.2 µm syringe filter.

  • Cell Treatment:

    • Seed cells (e.g., HL-60, Jurkat, or HepG2) at

      
       cells/mL.
      
    • Treat with Mevastatin-Na at graded concentrations: 0, 10, 25, 50 µM .

    • Incubation Time: Statins act slower than direct toxins. Incubate for 24 to 48 hours . Apoptosis via mevalonate depletion is rarely observable before 18 hours.

  • Lysis & Reaction:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend in 50 µL chilled Lysis Buffer and incubate on ice for 10 min.

    • Centrifuge at 10,000 x g for 1 min to pellet debris; transfer supernatant to a black 96-well plate.

    • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT and 50 µM Ac-DEVD-AFC substrate.

  • Quantification:

    • Incubate at 37°C for 1-2 hours.

    • Measure fluorescence on a microplate reader (Excitation: 400 nm, Emission: 505 nm).

    • Data Analysis: Normalize Relative Fluorescence Units (RFU) to total protein concentration (via Bradford assay) to calculate "Fold Increase" over untreated control.

Data Interpretation & Troubleshooting

Expected Results

A successful validation should yield the following profile:

  • Time-Dependency: Little to no caspase activation at 6-12 hours. Significant activation (3-5 fold) typically peaks between 36-48 hours.

  • Dose-Dependency: A clear sigmoid dose-response curve.

  • Rescue Experiment (Proof of Specificity): Co-treatment with Mevalonolactone (100 µM) or Geranylgeranyl Pyrophosphate (GGPP) should completely abolish the apoptotic effect of Mevastatin-Na. If it does not, the observed cell death is likely due to non-specific toxicity (off-target effects).

Troubleshooting Guide
ObservationPossible CauseSolution
No Caspase Activity (Lactone used) Lactone form was not hydrolyzed.Switch to Hydroxy Acid Sodium form or perform alkaline hydrolysis (boil in NaOH).
No Caspase Activity (Salt used) Time point too early.Extend incubation to 48 hours. Statin apoptosis is delayed due to the need to deplete intracellular isoprenoid pools.
High Background in Control Confluency stress.Ensure cells are in log-phase growth (50-70% confluent) at the start of treatment.
Precipitation in Media Calcium interaction.Mevastatin-Na is stable, but avoid mixing high-concentration stocks directly into calcium-rich media without rapid vortexing.

References

  • Kanno, T., et al. (2002). "Mevastatin, an inhibitor of HMG-CoA reductase, induces apoptosis, differentiation and Rap1 expression in HL-60 cells." Journal of Pharmacology and Experimental Therapeutics.

  • Fouty, B., et al. (2002). "Mevastatin can cause G1 arrest and induce apoptosis in pulmonary artery smooth muscle cells through a p27Kip1-independent pathway."[1] Circulation Research.

  • Cajigas-Du Ross, C.K., et al. (2022). "Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins." Pharmaceutics.

  • Minichsdorfer, C., & Hohenegger, M. (2009).[2] "Autocrine amplification loop in statin-induced apoptosis of human melanoma cells."[2] British Journal of Pharmacology.

  • Biocompare. (2018).[3] "What to Consider When Choosing Apoptotic Assays." Biocompare Editorial Articles.

Sources

Safety Operating Guide

Personal protective equipment for handling Mevastatin hydroxy acid sodium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: Mevastatin Hydroxy Acid Sodium Salt (Open-ring active form) Primary Hazard: Reproductive Toxicity (Category 1B/2), Skeletal Muscle Toxicity. Occupational Exposure Band (OEB): OEB 3 (Potent). Handle with strict containment. Critical Directive: Unlike the lactone prodrug (Mevastatin), this salt is the biologically active HMG-CoA reductase inhibitor . It does not require metabolic activation, meaning systemic absorption poses an immediate biological risk.

Technical Hazard Analysis (The "Why")

As a Senior Application Scientist, it is crucial to understand that we are not just handling a "chemical"; we are handling a potent signal modulator.

  • Mechanism of Action: This compound mimics HMG-CoA, competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.

  • The "Active" Risk: Standard Mevastatin is a lactone prodrug requiring in vivo hydrolysis to become active.[1] The hydroxy acid sodium salt is already in the open-ring, active conformation.

  • Toxicological Implication: Accidental inhalation or mucosal absorption delivers the active inhibitor directly to the bloodstream, bypassing first-pass metabolism regulation. This increases the potential for immediate off-target effects, particularly myopathy (muscle weakness) and teratogenicity (fetal harm).

Personal Protective Equipment (PPE) Matrix

Philosophy: PPE is the last line of defense. The primary defense is engineering controls (containment). However, due to the potency of statins, the PPE standard is elevated to OEB 3 protocols.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory PAPR (Powered Air Purifying Respirator) OR N95/P100 (Minimum)Primary: Use a PAPR with HEPA filters if handling open powder outside an isolator. Secondary: N95 is acceptable only if working strictly inside a certified Class II Biosafety Cabinet (BSC) or Chemical Fume Hood. Reason: Particle size of API powders often ranges 1-10µm, easily respirable.
Dermal (Hands) Double Gloving (Nitrile)Inner Layer: 4-5 mil Nitrile (Bright color). Outer Layer: 4-5 mil Nitrile (Extended cuff, dark color). Reason: Color contrast allows immediate detection of tears. Double gloving creates a buffer against permeation.
Dermal (Body) Tyvek® Lab Coat or Coverall Requirement: Disposable, non-woven polyethylene (e.g., Tyvek 400). Wrist cuffs must be elasticized. Reason: Cotton coats trap powder in fibers, creating a secondary exposure source in the laundry.
Ocular Chemical Safety Goggles Requirement: Indirect venting or sealed. Safety glasses with side shields are insufficient for powders. Reason: Prevents transmucosal absorption via the tear ducts.

Operational Protocol: The "Zero-Exposure" Workflow

Phase 1: Engineering Setup

Before donning PPE, verify the containment status.

  • Airflow Check: Ensure Fume Hood/BSC face velocity is 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Place an ionizing fan or anti-static bar inside the weigh station.

    • Why? Statins are organic salts and often carry high static charges, causing "powder fly" which defeats containment.

Phase 2: Gowning Logic (Visualization)

The order of donning (putting on) and doffing (taking off) is critical to prevent cross-contamination.

GowningProtocol cluster_doffing Doffing (Reverse Order - Critical) Start Entry to Lab Step1 1. Shoe Covers (Dedicated) Start->Step1 Step2 2. Wash Hands & Don Inner Gloves Step1->Step2 Step3 3. Don Tyvek Gown (Back closure) Step2->Step3 Step4 4. Respiratory Protection (N95/PAPR) Step3->Step4 Step5 5. Eye Protection (Goggles) Step4->Step5 Step6 6. Outer Gloves (Over Gown Cuffs) Step5->Step6 Work Perform Work (Weighing/Solubilizing) Step6->Work Remove Outer Gloves Remove Outer Gloves Work->Remove Outer Gloves Inside Hood Remove Gown Remove Gown Remove Outer Gloves->Remove Gown Roll inside out Remove Eye/Resp Remove Eye/Resp Remove Gown->Remove Eye/Resp Touch straps only Remove Inner Gloves Remove Inner Gloves Remove Eye/Resp->Remove Inner Gloves

Figure 1: Sequential Gowning Workflow to minimize particulate migration.

Phase 3: Handling & Weighing
  • Tare External: Tare the weigh boat/vial before bringing the bulk container into the active zone.

  • Solubilization: If possible, add solvent (DMSO or Ethanol) to the solid inside the original vial to avoid handling dry powder. The sodium salt is water-soluble, but organic solvents are often preferred for stock solutions to prevent hydrolysis over time.

  • Wet Wiping: After closing the vial, wipe the exterior with a distinct solvent-dampened wipe (e.g., 70% Ethanol) before removing it from the hood.

Emergency Response & Disposal

Spill Response Logic

If dry powder is spilled (>10 mg), do not use a brush (aerosolization risk).

SpillResponse Event Powder Spill Detected Assess Is it contained in Hood? Event->Assess InHood Yes: Keep Fan ON Assess->InHood Yes OutHood No: Evacuate Area Assess->OutHood No Cover Cover with wet paper towels (Prevent dust) InHood->Cover Clean Wipe inward (Periphery -> Center) Cover->Clean Secure Secure Perimeter (Allow aerosols to settle - 30m) OutHood->Secure PPE_Up Don Full PPE (PAPR required) Secure->PPE_Up PPE_Up->Cover

Figure 2: Decision logic for dry powder spills of potent compounds.

Disposal & Decontamination
  • Solid Waste: All wipes, weigh boats, and gloves must be disposed of in Yellow Biohazard/Chemo Waste bins (Incineration). Do not use general trash.

  • Liquid Waste: Collect in a dedicated carboy labeled "Statin/Active Pharmaceutical Ingredient". Do not pour down the drain (aquatic toxicity risk).

  • Surface Decon: Wash surfaces with 1% aqueous detergent (surfactant) followed by water. Statins are generally stable; simple oxidation (bleach) may not fully degrade them immediately, so physical removal via surfactant is priority.

References

  • PubChem. (n.d.). Mevastatin | C23H34O5 - CID 64715. National Library of Medicine. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2012).[2] Statin Safety Announcement: Reproductive Toxicity. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.